cmp-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(9-ethylcarbazol-3-yl)-N-(pyridin-2-ylmethyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3/c1-2-24-20-9-4-3-8-18(20)19-13-16(10-11-21(19)24)14-22-15-17-7-5-6-12-23-17/h3-13,22H,2,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJMOVVQKBFRNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNCC3=CC=CC=N3)C4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of CMP-5: An In-depth Technical Guide to a PRMT5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target in oncology due to its multifaceted role in cellular processes integral to cancer cell proliferation and survival. PRMT5 symmetrically dimethylates arginine residues on both histone and non-histone proteins, thereby regulating gene expression, RNA splicing, and signal transduction pathways. CMP-5 is a potent and selective small molecule inhibitor of PRMT5 that has demonstrated significant anti-tumor activity in preclinical studies. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding kinetics, downstream cellular effects, and detailed experimental protocols for its characterization.
Mechanism of Action of this compound
This compound is a competitive inhibitor of PRMT5, exhibiting a dual mechanism of action that is dependent on the cellular context. It acts as a S-adenosyl methionine (SAM)-competitive inhibitor , directly competing with the methyl donor SAM for binding to the catalytic pocket of PRMT5. This direct competition effectively blocks the methyltransferase activity of the enzyme.
Furthermore, in cellular environments with high concentrations of 5'-methylthioadenosine (MTA), often found in cancer cells with MTAP (methylthioadenosine phosphorylase) gene deletion, this compound exhibits MTA-synergistic, peptide-competitive inhibition . In this scenario, this compound binds to the PRMT5-MTA complex, leading to a conformational change that prevents the binding of the peptide substrate. This synergistic action significantly enhances the inhibitory potency of this compound in MTAP-deleted cancers.
The inhibition of PRMT5 by this compound leads to a reduction in the symmetric dimethylation of key substrates, most notably Histone H4 at Arginine 3 (H4R3me2s). This epigenetic modification is crucial for the regulation of gene expression.
Downstream Signaling Pathways Affected by this compound
The inhibition of PRMT5 by this compound triggers a cascade of downstream effects on critical signaling pathways that are frequently dysregulated in cancer:
-
WNT/β-catenin Signaling Pathway: PRMT5 is known to suppress the expression of WNT pathway antagonists. By inhibiting PRMT5, this compound leads to the de-repression of these antagonists, resulting in the downregulation of the WNT/β-catenin signaling cascade. This, in turn, reduces the transcription of key oncogenic target genes such as CYCLIN D1, c-MYC, and SURVIVIN[1].
-
AKT/GSK3β Signaling Pathway: this compound treatment has been shown to decrease the levels of active phospho-AKT and inactive phospho-GSK3β. This modulation of the AKT/GSK3β pathway further contributes to the anti-proliferative effects of the inhibitor[1].
Below is a DOT script representation of the signaling pathways affected by this compound.
Quantitative Data
The inhibitory activity of this compound has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HTLV-1-infected and ATL cell lines | Adult T-Cell Leukemia/Lymphoma | 3.98 - 21.65 | [2] |
| T-ALL cell lines | T-cell Acute Lymphoblastic Leukemia | 32.5 - 92.97 | [2] |
| Primary ATL patient cells | Adult T-Cell Leukemia/Lymphoma | 23.94 - 33.12 | [2] |
| Peripheral blood mononuclear cells (PBMCs) | Healthy control | 58.08 | [2] |
Experimental Protocols
PRMT5 Enzymatic Assay (General Protocol)
A common method to determine the enzymatic activity of PRMT5 and the inhibitory effect of compounds like this compound is a radiometric assay or a luminescence-based assay such as the MTase-Glo™ Methyltransferase Assay. Below is a generalized protocol.
Objective: To measure the in vitro inhibitory activity of this compound on PRMT5.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
S-adenosyl-L-[methyl-³H]-methionine or S-adenosyl-L-methionine (SAM)
-
Histone H4 peptide substrate
-
This compound inhibitor
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 1 mM EDTA)
-
Scintillation cocktail and counter (for radiometric assay) or luminescence plate reader (for MTase-Glo™)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant PRMT5/MEP50 complex, and the histone H4 peptide substrate.
-
Add varying concentrations of this compound to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding SAM (radiolabeled or non-radiolabeled depending on the detection method).
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding trichloroacetic acid for radiometric assay).
-
For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated radiolabel, and measure the incorporated radioactivity using a scintillation counter.
-
For luminescence-based assays, follow the manufacturer's protocol to measure the amount of S-adenosyl homocysteine (SAH) produced, which is indicative of methyltransferase activity.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Below is a DOT script illustrating the general workflow of a PRMT5 enzymatic assay.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Objective: To determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound inhibitor
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Following the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution of the crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Below is a DOT script outlining the workflow for an MTT cell viability assay.
Conclusion
This compound is a potent and selective PRMT5 inhibitor with a well-defined mechanism of action. Its ability to act as both a SAM-competitive and an MTA-synergistic, peptide-competitive inhibitor provides a strong rationale for its development as a therapeutic agent, particularly for MTAP-deleted cancers. The downstream effects of this compound on key oncogenic signaling pathways, such as WNT/β-catenin and AKT/GSK3β, underscore its potential to disrupt the complex cellular machinery that drives tumor growth and survival. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel PRMT5 inhibitors.
References
CMP-5: A Selective PRMT5 Inhibitor for Cancer Research - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in oncology due to its overexpression in various cancers and its critical role in tumorigenesis. CMP-5 is a potent and selective small-molecule inhibitor of PRMT5, demonstrating significant anti-proliferative effects in preclinical cancer models, particularly in Epstein-Barr virus (EBV)-driven B-cell lymphomas and cancers with MTAP deletion. This technical guide provides an in-depth overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed protocols for key experimental assays relevant to its evaluation in cancer research.
Introduction to PRMT5 and this compound
Protein Arginine Methyltransferase 5 (PRMT5) is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in regulating numerous cellular processes, including gene transcription, RNA splicing, DNA damage repair, and signal transduction. Dysregulation of PRMT5 activity is implicated in the pathogenesis of various cancers, including non-Hodgkin's lymphoma, breast cancer, and lung cancer, making it an attractive target for therapeutic intervention.[1]
This compound is a cell-permeable, carbazole-based compound identified as a potent and selective inhibitor of PRMT5.[2][3] It exhibits selectivity for PRMT5 over other protein arginine methyltransferases such as PRMT1, PRMT4, and PRMT7.[4] this compound has been shown to block the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s) and histone H3 at arginine 8 (H3R8me2s), key epigenetic marks mediated by PRMT5.[3] Its ability to prevent EBV-driven B-cell immortalization and induce cell death in lymphoma cells highlights its therapeutic potential.[2][3]
Mechanism of Action: MTA-Cooperative Inhibition
This compound and its optimized derivatives function as peptide-competitive and 5'-methylthioadenosine (MTA)-synergistic/cooperative inhibitors of PRMT5. In cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in approximately 10-15% of all human cancers, MTA accumulates to high levels.[5][6] MTA, a structural analog of the PRMT5 cofactor S-adenosylmethionine (SAM), acts as a weak endogenous inhibitor of PRMT5 by binding to the SAM pocket.[7]
MTA-cooperative inhibitors like this compound preferentially bind to the PRMT5-MTA complex. The binding of MTA to PRMT5 induces a conformational change that creates a novel binding pocket for the inhibitor, leading to a stable ternary complex and enhanced inhibition of PRMT5's methyltransferase activity.[5][6] This mechanism provides a therapeutic window for selectively targeting cancer cells with MTAP deletion while sparing normal cells with functional MTAP.
PRMT5 Signaling Pathways in Cancer
PRMT5 is a key node in several signaling pathways that are critical for cancer cell proliferation and survival. In EBV-driven lymphomas, PRMT5 is upregulated and plays a role in B-cell transformation.[8] It can be induced by the EBV latent membrane protein 1 (LMP1) through the NF-κB pathway.[9] In various lymphomas, PRMT5 is also regulated by B-cell receptor (BCR) signaling and forms a positive feedback loop with the PI3K/AKT pathway.[9] Inhibition of PRMT5 can lead to the reactivation of tumor suppressors and downregulation of oncogenic drivers like c-MYC and CYCLIN D1.[10]
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound and its derivatives against various cell lines.
Table 1: In Vitro Cellular Activity of this compound
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Exposure Time | Reference |
| ATL Patient Cells | Adult T-Cell Leukemia/Lymphoma | Cell Viability | 23.94 - 33.12 | 120 h | [11] |
| PBMCs | Healthy Control | Cell Viability | 58.08 | 120 h | [11] |
| HTLV-1 Infected & ATL Cell Lines | Adult T-Cell Leukemia/Lymphoma | Cell Viability | 3.98 - 21.65 | 120 h | [12] |
| T-ALL Cell Lines | T-Cell Acute Lymphoblastic Leukemia | Cell Viability | 32.5 - 92.97 | 120 h | [12] |
| Human Th1 Cells | T-helper 1 Cells | Proliferation | 26.9 | 24 h | [4] |
| Human Th2 Cells | T-helper 2 Cells | Proliferation | 31.6 | 24 h | [4] |
Table 2: In Vitro Biochemical Activity of this compound Derivatives Note: These are peptide-competitive, MTA-synergistic inhibitors derived from the this compound scaffold.
| Compound | Assay Type | IC50 |
| 11-1F | MTase-Glo | 1.3 µM |
| 11-2F | MTase-Glo | 0.9 µM |
| 11-9F | MTase-Glo | 183 nM |
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the activity of this compound. Where a specific protocol for this compound is not available, a representative protocol for a similar PRMT5 inhibitor is provided as a template.
Biochemical Assays
This assay measures the formation of S-adenosyl homocysteine (SAH), a product of the methyltransferase reaction, providing a quantitative measure of PRMT5 activity.
-
Principle: The MTase-Glo™ assay (Promega) is a coupled-enzyme system. After the methyltransferase reaction, the SAH produced is converted to ADP, which is then used to generate ATP. The amount of ATP is quantified using a luciferase/luciferin reaction, producing a luminescent signal that is proportional to SAH concentration and thus PRMT5 activity.
-
Representative Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 8.0), 50 mM NaCl, 1 mM EDTA, 0.5 mM DTT.
-
Recombinant human PRMT5/MEP50 complex.
-
Histone H4 peptide substrate.
-
S-adenosylmethionine (SAM).
-
This compound stock solution in DMSO.
-
-
Reaction Setup (384-well plate):
-
Add 2.5 µL of 2x PRMT5/MEP50 enzyme solution in assay buffer to each well.
-
Add 0.5 µL of this compound at various concentrations (serially diluted in DMSO, then in assay buffer) or DMSO vehicle control.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of 2x substrate/SAM mix (Histone H4 peptide and SAM in assay buffer).
-
Incubate for 60 minutes at 30°C.
-
-
SAH Detection:
-
Add 5 µL of MTase-Glo™ Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of MTase-Glo™ Detection Solution to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
-
-
SPR is a label-free technique to measure the binding affinity and kinetics (association and dissociation rates) of this compound to PRMT5.[13]
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip where the PRMT5 protein is immobilized. Binding of this compound to the immobilized PRMT5 causes a change in mass, which is detected as a response signal.
-
Representative Protocol (using a Biacore instrument):
-
Immobilization:
-
Immobilize recombinant human PRMT5/MEP50 complex onto a CM5 sensor chip using standard amine coupling chemistry.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer (e.g., HBS-EP+).
-
To study MTA cooperativity, perform separate experiments where the running buffer is supplemented with a constant concentration of MTA (e.g., 20 µM) or SAM.
-
Inject the this compound solutions over the sensor chip surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's evaluation software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
-
CETSA assesses the direct binding of this compound to PRMT5 in a cellular context by measuring changes in the thermal stability of the target protein.[14]
-
Principle: Ligand binding stabilizes the target protein, increasing its melting temperature. In CETSA, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified.
-
Representative Protocol:
-
Cell Treatment:
-
Culture lymphoma or breast cancer cells to ~80% confluency.
-
Treat cells with this compound at the desired concentration or DMSO vehicle for 1-2 hours.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 45-65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Quantify the amount of soluble PRMT5 in the supernatant by Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble PRMT5 as a function of temperature to generate melting curves for both vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
-
Cell-Based Assays
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Principle: Tetrazolium salts (like MTS or MTT) are reduced by metabolically active cells to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Representative Protocol (MTS Assay):
-
Cell Plating:
-
Seed lymphoma or breast cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow cells to adhere and resume growth.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) or DMSO vehicle control.
-
Incubate for a specified period (e.g., 72 or 120 hours).[12]
-
-
Assay Procedure:
-
Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) containing MTS to each well.[3]
-
Incubate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Calculate the percentage of cell viability relative to the DMSO-treated control.
-
Determine the IC50 value using non-linear regression analysis.
-
-
In Vivo Efficacy Studies
This protocol describes a general approach for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Principle: Human cancer cells are implanted into immunodeficient mice to form tumors. The effect of this compound on tumor growth is then monitored over time.
-
Representative Protocol:
-
Cell Line and Animal Model:
-
Use a suitable human lymphoma cell line (e.g., a DLBCL or MCL cell line known to be sensitive to PRMT5 inhibition).
-
Use immunodeficient mice (e.g., NSG or SCID mice).
-
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
-
Treatment:
-
Randomize mice into treatment and control groups.
-
Administer this compound (formulated in a suitable vehicle) via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
-
Administer the vehicle to the control group.
-
-
Monitoring and Endpoints:
-
Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., 2-3 times per week).
-
The primary endpoint is typically tumor growth inhibition. Other endpoints can include survival and analysis of pharmacodynamic markers (e.g., H4R3me2s levels in tumor tissue) at the end of the study.
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for the this compound treated group compared to the vehicle control group.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the results.
-
-
Conclusion
This compound is a valuable research tool for investigating the role of PRMT5 in cancer biology and for the preclinical evaluation of PRMT5-targeted therapies. Its MTA-cooperative mechanism of action provides a clear rationale for its use in MTAP-deleted cancers. The protocols outlined in this guide provide a framework for the comprehensive in vitro and in vivo characterization of this compound and other PRMT5 inhibitors, facilitating further research and drug development efforts in this promising area of oncology.
References
- 1. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]
- 2. ashpublications.org [ashpublications.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. PRMT5 in gene regulation and hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRMT5 is upregulated by B cell receptor signaling and forms a positive feedback loop with PI3K/AKT in lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research Portal [researchdiscovery.drexel.edu]
- 14. annualreviews.org [annualreviews.org]
The Role of Cytidine-5′-monophosphate in Muscle Cell Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Skeletal muscle differentiation, or myogenesis, is a complex and highly regulated process vital for muscle development and regeneration. Recent scientific evidence has highlighted the potential role of nucleotides, specifically Cytidine-5'-monophosphate (CMP), in promoting this intricate process. This technical guide provides an in-depth analysis of the current understanding of CMP's role in muscle cell differentiation, focusing on its effects on key myogenic regulatory factors and mitochondrial biogenesis. It details the experimental protocols used to elucidate these effects and presents the quantitative data in a clear, comparative format. Furthermore, this guide proposes the potential signaling pathways through which CMP may exert its influence, offering a valuable resource for researchers and professionals in the fields of muscle biology and therapeutic development.
Introduction
Myogenesis is the fundamental process by which myoblasts, the muscle precursor cells, proliferate, differentiate, and fuse to form multinucleated myotubes, the precursors to mature muscle fibers. This process is orchestrated by a family of muscle-specific transcription factors known as myogenic regulatory factors (MRFs), including MyoD, Myf5, myogenin, and MRF4. The coordinated expression of these factors is critical for the progression of differentiation.
Recent in-vitro studies have demonstrated that pyrimidine nucleotides, such as Cytidine-5'-monophosphate (CMP), can positively influence myogenesis. These findings open new avenues for understanding the nutritional and signaling roles of nucleotides in muscle health and disease, and suggest their potential as therapeutic agents to enhance muscle growth and regeneration.
Effects of Cytidine-5′-monophosphate on Myogenic Differentiation
Experimental evidence, primarily from studies on the C2C12 mouse myoblast cell line, indicates that CMP promotes myogenic differentiation. The key effects are the upregulation of critical myogenic markers and an increase in mitochondrial biogenesis.
Upregulation of Myogenic Regulatory Factors and Mitochondrial Biogenesis
Treatment of C2C12 myoblasts with CMP has been shown to significantly increase the mRNA levels of myogenin and Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[1] Myogenin is a crucial MRF that is expressed during the terminal stages of differentiation and is essential for the fusion of myoblasts into myotubes.[1] PGC-1α is a master regulator of mitochondrial biogenesis and also plays a role in determining skeletal muscle fiber type.[1]
The increase in PGC-1α expression is coupled with a tangible increase in mitochondrial DNA (mtDNA) copy number, indicating a promotion of mitochondrial biogenesis.[1] This is significant as an increase in mitochondria is necessary to meet the high energy demands of differentiated muscle cells.
Quantitative Data Summary
The following table summarizes the quantitative effects of 5'-CMP on the expression of key myogenic and mitochondrial biogenesis markers in C2C12 cells after 48 hours of differentiation induction.
| Marker | Treatment | Fold Change (vs. Control) |
| Myogenin (mRNA) | 5'-CMP (100 µM) | ~1.8 |
| PGC-1α (mRNA) | 5'-CMP (100 µM) | ~2.0 |
| Mitochondrial DNA Copy Number | 5'-CMP (100 µM) | ~1.5 |
Data derived from "5′-CMP and 5′-UMP promote myogenic differentiation and mitochondrial biogenesis by activating myogenin and PGC-1α in a mouse myoblast C2C12 cell line".[1]
Proposed Signaling Pathways
The precise signaling cascade initiated by CMP in myoblasts is still under investigation. However, based on the known regulation of myogenin and PGC-1α, and the potential metabolism of CMP to its nucleoside, cytidine, two primary pathways are proposed.
Pathway 1: Extracellular Action via P2Y Receptors
While not directly demonstrated for CMP, other pyrimidine nucleotides like UDP are known agonists for P2Y receptors, such as P2Y6. It is plausible that CMP, or its metabolites, could interact with a yet-unidentified P2Y receptor subtype on the myoblast surface. Activation of these G-protein coupled receptors typically leads to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This can lead to an increase in intracellular calcium and activation of Protein Kinase C (PKC), which are known to be involved in myogenic signaling.
Pathway 2: Intracellular Action following Transport
An alternative and strongly suggested hypothesis is that extracellular CMP is dephosphorylated to cytidine by ectonucleotidases.[1] Cytidine is then transported into the myoblast by nucleoside transporters. Intracellularly, cytidine can be re-phosphorylated by uridine-cytidine kinase to regenerate CMP, which can then be converted to other nucleotides. The increase in the intracellular pool of pyrimidine nucleosides/nucleotides could influence signaling pathways that regulate myogenesis. Key pathways known to upregulate myogenin and PGC-1α include the p38 MAPK and PI3K/Akt pathways.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, adapted for clarity and reproducibility.
C2C12 Cell Culture and Differentiation
-
Cell Line: Mouse myoblast C2C12 cell line.
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.
-
Protocol:
-
Culture C2C12 cells in GM in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in appropriate culture plates (e.g., 6-well plates for RNA extraction) at a density that will allow them to reach approximately 80-90% confluency.
-
To induce differentiation, aspirate the GM and wash the cells once with Phosphate-Buffered Saline (PBS).
-
Replace the PBS with DM. This marks day 0 of differentiation.
-
For treatment groups, supplement the DM with the desired concentration of 5'-CMP (e.g., 100 µM).
-
Change the medium every 24 hours.
-
Harvest cells at specified time points (e.g., 48 hours) for downstream analysis.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Extract total RNA from harvested C2C12 cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR:
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for the target genes (Myogenin, PGC-1α) and a reference gene (e.g., GAPDH), and a suitable qPCR master mix.
-
Perform the qRT-PCR using a real-time PCR system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
-
Mitochondrial DNA (mtDNA) Copy Number Quantification
-
DNA Extraction: Extract total DNA from harvested C2C12 cells using a commercial DNA isolation kit.
-
qPCR:
-
Perform qPCR using primers specific for a mitochondrial-encoded gene (e.g., MT-CO1) and a nuclear-encoded gene (e.g., B2M).
-
The relative mtDNA copy number can be calculated using the formula: 2^ΔCt, where ΔCt = (Ct of nuclear gene) - (Ct of mitochondrial gene).
-
Immunofluorescence Staining for Myosin Heavy Chain (MHC)
-
Cell Fixation: Fix differentiated C2C12 cells in 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against Myosin Heavy Chain (MHC) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Visualize and capture images using a fluorescence microscope.
Conclusion and Future Directions
The available evidence strongly suggests that Cytidine-5'-monophosphate is a pro-myogenic factor that enhances muscle cell differentiation and mitochondrial biogenesis in vitro.[1] The upregulation of myogenin and PGC-1α are key molecular events mediating these effects.[1] While the precise signaling pathways remain to be fully elucidated, the data point towards either a receptor-mediated extracellular mechanism or an intracellular mechanism following its conversion to cytidine.
For researchers and drug development professionals, these findings present an exciting opportunity. Further investigation is warranted to:
-
Identify the specific cell surface receptors that may bind CMP or its metabolites.
-
Elucidate the detailed intracellular signaling cascades (e.g., p38 MAPK, PI3K/Akt) that are modulated by CMP or cytidine.
-
Validate these in-vitro findings in in-vivo models of muscle development and regeneration.
-
Explore the therapeutic potential of CMP and other pyrimidine nucleotides in conditions associated with muscle wasting and impaired regeneration.
A deeper understanding of the role of CMP in myogenesis could lead to novel nutritional strategies and pharmacological interventions to promote muscle health and combat muscle-related diseases.
References
The Discovery and Development of CMP-5: A Potent and Selective PRMT5 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target in oncology and other diseases. As a type II arginine methyltransferase, PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby regulating a multitude of cellular processes including gene transcription, RNA splicing, and signal transduction. Its overexpression and aberrant activity have been implicated in the pathogenesis of various cancers, including B-cell lymphomas. This has spurred the development of small molecule inhibitors aimed at modulating its activity. Among these, CMP-5, a carbazole-based compound, has been identified as a potent and selective inhibitor of PRMT5. This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of this compound.
Discovery and Initial Characterization
This compound was first described as a "first-in-class" small-molecule inhibitor of PRMT5 in a 2015 study by Alinari and colleagues published in Blood.[1] The study aimed to validate PRMT5 as a therapeutic target in Epstein-Barr virus (EBV)-positive lymphomas, where PRMT5 was found to be abundantly expressed.[1] this compound was developed to selectively block the catalytic activity of PRMT5, thereby preventing the symmetric dimethylation of its substrates.
Mechanism of Action
This compound is a cell-permeable, S-adenosyl-L-methionine (SAM)-competitive inhibitor of PRMT5. It occupies the catalytic site of human PRMT5, preventing the transfer of methyl groups from SAM to arginine residues on substrate proteins. Specifically, this compound has been shown to block the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s) and histone H3 at arginine 8 (H3R8me2s), key epigenetic marks regulated by PRMT5.[1] This inhibition of methyltransferase activity leads to the reactivation of silenced tumor suppressor genes.
Signaling Pathway
The following diagram illustrates the PRMT5 signaling pathway and the point of intervention by this compound.
Caption: PRMT5 signaling pathway and this compound mechanism of action.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: Biochemical Activity of this compound
| Assay Type | Target | IC50 | Reference |
| In vitro Methyltransferase Assay | PRMT5 | Data not explicitly provided in nM or µM, but shown to be effective at micromolar concentrations. | [1] |
| Selectivity Assay | PRMT1, PRMT4, PRMT7 | No significant inhibition observed. | [1] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Endpoint | IC50 / Effect | Reference |
| EBV-transformed B-lymphocytes | Cell Viability | Apoptosis | Dose-dependent increase in apoptosis. | [1] |
| Lymphoma Cell Lines | Cell Viability | Inhibition of Proliferation | Selective toxicity to lymphoma cells over normal B-lymphocytes. | [1] |
| 60A and SR27 (Transformed B cells) | Western Blot | H4R3me2s levels | Significant reduction at 40 µM. | [1] |
| Human Th1 cells | Proliferation Assay | Inhibition of proliferation | IC50: 26.9 µM | |
| Human Th2 cells | Proliferation Assay | Inhibition of proliferation | IC50: 31.6 µM |
Experimental Protocols
In Vitro PRMT5 Methyltransferase Assay (General Protocol)
A typical in vitro PRMT5 methyltransferase assay is performed to determine the IC50 of an inhibitor. While the specific protocol for this compound's initial characterization is not detailed in the primary publication, a representative protocol is as follows:
-
Reaction Mixture Preparation: A reaction buffer containing Tris-HCl, NaCl, and DTT is prepared.
-
Enzyme and Substrate: Recombinant human PRMT5/MEP50 complex and a suitable substrate (e.g., histone H4 peptide) are added to the reaction buffer.
-
Inhibitor Addition: Serial dilutions of this compound (or vehicle control) are added to the reaction mixture.
-
Initiation of Reaction: The reaction is initiated by the addition of S-adenosyl-L-[methyl-³H]-methionine.
-
Incubation: The reaction is incubated at 30°C for a defined period (e.g., 1 hour).
-
Termination: The reaction is stopped by the addition of trichloroacetic acid.
-
Detection: The methylated substrate is captured on a filter membrane, and the incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: IC50 values are calculated by fitting the data to a dose-response curve.
Cellular Assays
Cell Culture:
-
EBV-transformed B-lymphocytes and various lymphoma cell lines are cultured in RPMI-1640 medium supplemented with fetal bovine serum, penicillin, and streptomycin.
Western Blot Analysis for Histone Methylation:
-
Cell Treatment: Cells are treated with varying concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 24-72 hours).
-
Histone Extraction: Histones are extracted from the cell nuclei using an acid extraction protocol.
-
Protein Quantification: The concentration of the extracted histones is determined using a protein assay (e.g., Bradford assay).
-
SDS-PAGE and Transfer: Equal amounts of histone extracts are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for symmetric dimethylarginine on H4R3 (H4R3me2s) and total H4 (as a loading control).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
Cell Viability and Apoptosis Assays:
-
Cell Seeding: Cells are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound.
-
Incubation: Plates are incubated for various time points (e.g., 24, 48, 72 hours).
-
Viability Measurement: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Apoptosis Measurement: Apoptosis can be quantified by flow cytometry using Annexin V and propidium iodide staining.
Experimental and Developmental Workflow
The following diagram outlines a generalized workflow for the discovery and preclinical development of a PRMT5 inhibitor like this compound.
References
Preliminary Efficacy of CMP-5, a PRMT5 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary efficacy of CMP-5, a selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a key enzyme involved in the symmetric dimethylation of arginine residues on histone and non-histone proteins, playing a crucial role in various cellular processes, including cell proliferation, survival, and differentiation. Its overexpression has been implicated in a variety of malignancies, making it a promising target for cancer therapy. This document summarizes the available quantitative data on this compound's efficacy, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.
Quantitative Efficacy Data
The following tables summarize the in vitro efficacy of this compound in various cancer cell lines. To date, publicly available in vivo efficacy data for this compound in animal models has not been identified in the conducted research.
Table 1: In Vitro Cytotoxicity of this compound in Adult T-Cell Leukemia/Lymphoma (ATL)
| Cell Type | IC50 (µM) | Treatment Duration |
| Patient-Derived ATL Cells | 23.94 - 33.12 | 120 hours |
| Peripheral Blood Mononuclear Cells (PBMCs) | 58.08 | 120 hours |
Table 2: In Vitro Efficacy of this compound in Other Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| Th1 Cells | Not Applicable (Immune Cells) | 3.7 | Inhibited cell proliferation. |
| Th2 Cells | Not Applicable (Immune Cells) | 9.2 | Inhibited cell proliferation. |
Key Signaling Pathways Affected by this compound
This compound exerts its anti-cancer effects by inhibiting PRMT5, which in turn modulates key signaling pathways involved in cell growth and survival. A primary mechanism of action is the disruption of the WNT/β-catenin and AKT/GSK3β signaling cascades.
Caption: Signaling pathways modulated by this compound-mediated PRMT5 inhibition.
Experimental Protocols
Detailed experimental protocols for the key assays used to evaluate the efficacy of this compound are provided below. While specific protocols for this compound from the primary literature are not fully detailed, the following represent standard and widely accepted methods for these assays.
In Vitro PRMT5 Enzymatic Assay
This assay is designed to measure the enzymatic activity of PRMT5 and the inhibitory potential of compounds like this compound.
Caption: Workflow for an in vitro PRMT5 enzymatic assay.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the following in a suitable reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA):
-
Recombinant human PRMT5/MEP50 complex.
-
Histone H4 peptide substrate.
-
Varying concentrations of this compound or vehicle (DMSO).
-
-
Initiation: Start the reaction by adding S-adenosyl-L-[methyl-3H]methionine (³H-SAM).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour).
-
Termination: Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the proteins and peptides.
-
Washing: Transfer the reaction mixture to a filter plate and wash multiple times with TCA to remove unincorporated ³H-SAM.
-
Detection: Add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of PRMT5 activity (IC50) by plotting the percentage of inhibition against the log of the inhibitor concentration.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for a cell viability (MTT) assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, 72, or 120 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration.
Western Blotting for Symmetric Dimethylarginine (sDMA)
Western blotting is used to detect the levels of symmetric dimethylarginine (sDMA) on target proteins, a direct indicator of PRMT5 activity in cells.
Caption: Workflow for Western blotting to detect sDMA.
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for symmetric dimethylarginine (sDMA) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control, such as β-actin or GAPDH, should be probed on the same membrane to ensure equal protein loading.
Conclusion
The preliminary data on this compound indicate its potential as a selective PRMT5 inhibitor with cytotoxic effects in specific cancer cell lines, particularly in adult T-cell leukemia/lymphoma. The mechanism of action appears to involve the disruption of critical pro-survival signaling pathways, including WNT/β-catenin and AKT/GSK3β. However, a comprehensive understanding of its efficacy requires further investigation, especially in in vivo models, to assess its therapeutic potential in a preclinical setting. The provided protocols offer a foundation for researchers to further explore the anti-cancer effects of this compound and other PRMT5 inhibitors.
In-Depth Technical Guide: CMP-5 PRMT5 Inhibitor Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target identification and validation of CMP-5, a selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This document details the scientific background, quantitative data, experimental methodologies, and relevant signaling pathways associated with the investigation of this compound's mechanism of action.
Introduction: PRMT5 as a Therapeutic Target
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in a wide array of cellular processes, including gene expression, RNA splicing, cell cycle progression, and the DNA damage response.[1]
PRMT5 is frequently overexpressed in various malignancies, including lymphomas, breast cancer, lung cancer, and colorectal cancer, and its elevated expression often correlates with poor prognosis.[2] A key therapeutic vulnerability has been identified in cancers with the deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in approximately 10-15% of all human cancers.[3] The loss of MTAP leads to the accumulation of methylthioadenosine (MTA), a metabolite that partially inhibits PRMT5.[4] This renders MTAP-deleted cancer cells synthetically lethal to further PRMT5 inhibition, providing a targeted therapeutic strategy.[3][5]
This compound is a cell-permeable, carbazole-based small molecule that has been identified as a potent and selective inhibitor of PRMT5.[6][7] It has been shown to selectively block the symmetric dimethylation of histone H4 at arginine 3 (S2Me-H4R3) and has demonstrated potential in the treatment of Epstein-Barr virus (EBV)-driven lymphomas and other B-cell non-Hodgkin lymphoma (NHL) subtypes.[6]
Quantitative Data for this compound and Its Analogs
The following tables summarize the available quantitative data for this compound and its more potent, optimized analogs. This compound served as a lead compound for the development of these subsequent inhibitors.
Table 1: Cellular IC50 Values for this compound
| Cell Type/Context | IC50 (µM) | Reference |
| Adult T-Cell Leukemia/Lymphoma (ATL)-related Cell Lines | 3.98 - 21.65 | [8] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) Cell Lines | 32.5 - 92.97 | [8] |
| Primary ATL Patient Cells | 23.94 - 33.12 | [8] |
| Peripheral Blood Mononuclear Cells (PBMCs) | 58.08 | [8] |
| Th1 Cell Proliferation | 3.7 | [9] |
| Th2 Cell Proliferation | 9.2 | [9] |
Table 2: Biochemical IC50 Values for this compound Analogs
| Compound | Biochemical IC50 (nM) | Notes | Reference |
| This compound | Not explicitly stated in searched literature | Lead compound | [10] |
| 11-1F | 1300 | Optimized analog of this compound | [10] |
| 11-2F | 900 | Optimized analog of this compound | [10] |
| 11-9F | 183 | Potent and selective analog of this compound | [10] |
Experimental Protocols
This section details the methodologies for key experiments used in the identification and validation of this compound as a PRMT5 inhibitor.
PRMT5 Enzymatic Assay (AlphaLISA)
This protocol describes a general method for assessing the direct inhibitory activity of a compound against purified PRMT5 enzyme using AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Biotinylated histone H4 peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
Anti-symmetric dimethyl arginine antibody (e.g., anti-SDMA) conjugated to AlphaLISA acceptor beads
-
Streptavidin-coated donor beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT)
-
384-well white opaque microplates
-
This compound or other test inhibitors
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the PRMT5/MEP50 enzyme complex to each well.
-
Add the diluted this compound or vehicle control (e.g., DMSO) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the methylation reaction by adding a mixture of the biotinylated histone H4 peptide substrate and SAM.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing the anti-SDMA acceptor beads and streptavidin donor beads.
-
Incubate the plate in the dark at room temperature for 60 minutes to allow for bead proximity binding.
-
Read the plate on an AlphaScreen-capable plate reader. The signal generated is proportional to the amount of symmetric dimethylation.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cellular Target Engagement (NanoBRET™ Assay)
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify the binding of an inhibitor to its target protein.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding PRMT5 fused to NanoLuc® luciferase
-
Fluorescently labeled PRMT5 tracer
-
Opti-MEM® I Reduced Serum Medium
-
Transfection reagent (e.g., FuGENE® HD)
-
Nano-Glo® Live Cell Substrate
-
White, tissue culture-treated 96-well plates
-
This compound or other test inhibitors
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-PRMT5 expression vector and plate in 96-well plates. Incubate for 24-48 hours.
-
Prepare serial dilutions of this compound in Opti-MEM®.
-
Add the diluted this compound or vehicle control to the cells and incubate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours) to allow for compound entry and target engagement.
-
Add the fluorescent PRMT5 tracer to all wells at a pre-determined final concentration.
-
Add the Nano-Glo® Live Cell Substrate to all wells.
-
Read the plate within 10-20 minutes on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission wavelengths.
-
Calculate the NanoBRET™ ratio (acceptor emission/donor emission).
-
Determine the cellular IC50 by plotting the change in the NanoBRET™ ratio against the inhibitor concentration.
Western Blot Analysis of Symmetric Dimethylation
This protocol is used to assess the effect of this compound on the levels of symmetric dimethylarginine (SDMA) in cellular proteins, a direct readout of PRMT5 activity.
Materials:
-
Cancer cell line of interest (e.g., a lymphoma cell line)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-total SDMA, anti-PRMT5, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound or vehicle control for a specified time (e.g., 48-72 hours).
-
Harvest cells and lyse them in lysis buffer.
-
Determine protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against total SDMA overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against PRMT5 and the loading control to ensure equal protein loading and to assess any changes in PRMT5 expression.
Cell Viability/Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well clear, tissue culture-treated plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control and incubate for a desired period (e.g., 72-120 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Mandatory Visualizations
PRMT5 Signaling Pathway in Cancer
The following diagram illustrates the central role of PRMT5 in cancer-related signaling pathways, including its positive feedback loop with the PI3K/AKT pathway in lymphoma.
Caption: PRMT5 signaling in lymphoma, highlighting its regulation by BCR signaling and its positive feedback loop with the PI3K/AKT pathway.
Experimental Workflow for this compound Target Validation
The following diagram outlines the logical workflow for the identification and validation of a PRMT5 inhibitor like this compound.
Caption: A stepwise workflow for the validation of a PRMT5 inhibitor, from initial biochemical characterization to in vivo efficacy studies.
Conclusion
This compound has been established as a selective, cell-permeable inhibitor of PRMT5. While it served as a valuable lead compound for the development of more potent, second-generation inhibitors, its characterization has provided a clear framework for the target identification and validation of novel PRMT5-targeted therapeutics. The experimental protocols and signaling pathways detailed in this guide offer a robust foundation for researchers and drug development professionals working in this area. The continued exploration of PRMT5 inhibitors, particularly those with mechanisms that exploit the synthetic lethality in MTAP-deleted cancers, holds significant promise for the future of oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of new potent protein arginine methyltransferase 5 (PRMT5) inhibitors by assembly of key pharmacophores from known inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. PRMT5 Inhibitor, CMP5 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. axonmedchem.com [axonmedchem.com]
- 10. Structural and biochemical study of human PRMT5 and its peptide–competitive MTA–synergistic small molecule inhibitors for cancer therapeutics [morressier.com]
An In-depth Technical Guide on the Core Effects of Cytidine-5′-monophosphate on Mitochondrial Biogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial biogenesis, the process of generating new mitochondria, is a critical cellular function for maintaining energy homeostasis and overall cellular health. Dysregulation of this process is implicated in a variety of metabolic and age-related diseases. Emerging research has identified Cytidine-5′-monophosphate (CMP), a pyrimidine nucleotide, as a potent stimulator of mitochondrial biogenesis, particularly in metabolically active tissues such as skeletal muscle. This technical guide provides a comprehensive overview of the core effects of CMP on mitochondrial biogenesis, focusing on the underlying signaling pathways, detailed experimental protocols for investigation, and a summary of key quantitative findings.
Core Signaling Pathway: CMP-Induced Mitochondrial Biogenesis
Cytidine-5′-monophosphate primarily exerts its effects on mitochondrial biogenesis through the activation of the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) signaling cascade. PGC-1α is a master regulator of mitochondrial biogenesis.[1] The activation of PGC-1α by CMP initiates a downstream cascade involving key transcription factors that regulate the expression of nuclear and mitochondrial genes essential for mitochondrial replication and function.
The central pathway involves the following key steps:
-
CMP Administration: Exogenous CMP is introduced to the cellular environment.
-
PGC-1α Activation: CMP treatment leads to a significant, dose-dependent increase in the mRNA expression of PGC-1α.[1]
-
NRF1 and NRF2 Co-activation: PGC-1α co-activates Nuclear Respiratory Factors 1 and 2 (NRF1 and NRF2).
-
TFAM Expression: Activated NRF1 and NRF2 then drive the expression of Mitochondrial Transcription Factor A (TFAM).
-
Mitochondrial DNA Replication and Transcription: TFAM translocates to the mitochondria, where it plays a crucial role in initiating the replication and transcription of mitochondrial DNA (mtDNA).
-
Increased Mitochondrial Mass: The coordinated expression of nuclear and mitochondrial genes leads to the synthesis of new mitochondrial components and an overall increase in mitochondrial mass and number.
While the direct upstream activators of PGC-1α in response to CMP are still under investigation, AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) are well-established regulators of PGC-1α and mitochondrial biogenesis in skeletal muscle.[2][3][4] Leucine, for example, has been shown to activate SIRT1, which in turn activates AMPK, leading to increased mitochondrial biogenesis in C2C12 myotubes.[2] It is plausible that CMP may engage these pathways to activate PGC-1α.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of Cytidine-5'-monophosphate on key markers of mitochondrial biogenesis in C2C12 myotubes, based on findings from published research.[1]
Table 1: Effect of CMP on PGC-1α mRNA Expression
| CMP Concentration | Fold Change in PGC-1α mRNA (vs. Control) |
| 0.1 mM | 1.2 ± 0.1 |
| 0.5 mM | 1.8 ± 0.2 |
| 1.0 mM | 2.5 ± 0.3 |
| 5.0 mM | 3.1 ± 0.4 |
| Indicates a statistically significant increase (p < 0.05) compared to the control group. |
Table 2: Effect of CMP on Mitochondrial DNA (mtDNA) Copy Number
| CMP Concentration | Relative mtDNA Copy Number (vs. Control) |
| 0.1 mM | 1.1 ± 0.1 |
| 0.5 mM | 1.5 ± 0.2 |
| 1.0 mM | 2.0 ± 0.3 |
| 5.0 mM | 2.4 ± 0.3 |
| Indicates a statistically significant increase (p < 0.05) compared to the control group. |
Detailed Experimental Protocols
C2C12 Cell Culture and Treatment with CMP for Mitochondrial Biogenesis
This protocol outlines the procedure for culturing and differentiating C2C12 myoblasts and subsequently treating them with CMP to induce mitochondrial biogenesis.
Materials:
-
C2C12 mouse myoblast cell line
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Differentiation Medium: DMEM with high glucose, supplemented with 2% Horse Serum (HS) and 1% penicillin-streptomycin.
-
Cytidine-5′-monophosphate (CMP) sodium salt
-
Phosphate-Buffered Saline (PBS)
-
Standard cell culture plates and equipment
Procedure:
-
Cell Seeding: Seed C2C12 myoblasts in culture plates at a density that allows them to reach 80-90% confluence within 24-48 hours.
-
Proliferation: Culture the cells in Growth Medium at 37°C in a humidified atmosphere with 5% CO2.
-
Initiation of Differentiation: Once the cells reach 80-90% confluence, aspirate the Growth Medium, wash the cells once with PBS, and replace it with Differentiation Medium.
-
Myotube Formation: Culture the cells in Differentiation Medium for 4-6 days, replacing the medium every 48 hours. Visually confirm the formation of multinucleated myotubes.
-
CMP Treatment: Prepare stock solutions of CMP in sterile water. On the day of treatment, dilute the CMP stock solution in fresh Differentiation Medium to the desired final concentrations (e.g., 0.1, 0.5, 1.0, 5.0 mM).
-
Incubation: Replace the medium in the myotube cultures with the CMP-containing medium and incubate for the desired duration (e.g., 24-48 hours).
-
Harvesting: After the treatment period, wash the cells with PBS and harvest them for downstream analysis (qPCR, Western blot, Seahorse assay).
Quantification of Mitochondrial DNA (mtDNA) Copy Number by qPCR
This protocol describes the relative quantification of mtDNA copy number in CMP-treated C2C12 cells using quantitative PCR (qPCR).
Materials:
-
Genomic DNA isolation kit
-
Primers for a mitochondrial gene (e.g., mt-Co1) and a nuclear gene (e.g., β-actin)
-
qPCR master mix (SYBR Green or probe-based)
-
qPCR instrument
Procedure:
-
Genomic DNA Isolation: Isolate total genomic DNA from control and CMP-treated C2C12 cells using a commercial kit according to the manufacturer's instructions.
-
DNA Quantification: Determine the concentration and purity of the isolated DNA using a spectrophotometer.
-
qPCR Reaction Setup: Prepare qPCR reactions for both the mitochondrial and nuclear genes for each sample. Each reaction should contain the appropriate amount of gDNA, forward and reverse primers, and qPCR master mix.
-
qPCR Cycling: Perform the qPCR using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes for each sample.
-
Calculate the ΔCt for each sample: ΔCt = (Ct of nuclear gene) - (Ct of mitochondrial gene).
-
Calculate the relative mtDNA copy number using the 2-ΔΔCt method, normalizing the values to the control group.
-
Western Blot Analysis of Mitochondrial Biogenesis-Related Proteins
This protocol details the detection of PGC-1α, NRF1, and TFAM protein levels in CMP-treated C2C12 cells by Western blotting.
Materials:
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-PGC-1α, anti-NRF1, anti-TFAM, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the control and CMP-treated C2C12 cells in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then apply the chemiluminescent substrate.
-
Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize the protein of interest to the loading control.
Seahorse XF Cell Mito Stress Test
This protocol is for assessing the impact of CMP treatment on mitochondrial respiration in C2C12 cells using the Agilent Seahorse XF Analyzer.
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Agilent Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed differentiated C2C12 myotubes in a Seahorse XF Cell Culture Microplate and treat with CMP as described in Protocol 1.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Assay Preparation:
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the injection ports of the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
-
Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell culture plate.
-
Run the Seahorse XF Cell Mito Stress Test protocol, which will measure the basal oxygen consumption rate (OCR) followed by sequential injections of the mitochondrial inhibitors.
-
-
Data Analysis:
-
The Seahorse software will calculate key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Compare these parameters between control and CMP-treated cells to determine the effect of CMP on mitochondrial function.
-
Conclusion
Cytidine-5'-monophosphate has emerged as a promising molecule for stimulating mitochondrial biogenesis. The experimental evidence points to a mechanism involving the activation of the PGC-1α signaling pathway, leading to increased mitochondrial DNA content and the expression of key regulatory proteins. The protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the effects of CMP on mitochondrial biogenesis and function in a skeletal muscle cell model. Further research into the upstream signaling events and the in vivo efficacy of CMP will be crucial for translating these findings into potential therapeutic applications for metabolic and mitochondrial diseases.
References
- 1. 5'-CMP and 5'-UMP promote myogenic differentiation and mitochondrial biogenesis by activating myogenin and PGC-1α in a mouse myoblast C2C12 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leucine Modulates Mitochondrial Biogenesis and SIRT1-AMPK Signaling in C2C12 Myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. AMPK and SIRT1: a long-standing partnership? - PMC [pmc.ncbi.nlm.nih.gov]
Initial Investigation of PRMT5 Inhibitors in Hematological Malignancies: A Technical Guide
Disclaimer: This technical guide provides a comprehensive overview of the initial investigation of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors in hematological malignancies. It is important to note that a search for a specific inhibitor designated "CMP-5" did not yield any publicly available information. Therefore, this document synthesizes preclinical and early clinical data from several well-characterized PRMT5 inhibitors to serve as a representative guide for researchers, scientists, and drug development professionals.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a crucial role in various cellular processes, including gene transcription, RNA processing, DNA damage repair, and signal transduction.[1][2][3] PRMT5 is overexpressed in a wide range of hematological malignancies, such as lymphoma, leukemia, and multiple myeloma, where it contributes to cancer cell proliferation and survival.[1] Consequently, PRMT5 has emerged as a promising therapeutic target, leading to the development of small molecule inhibitors.[1][4][5] This guide details the preclinical and initial clinical investigation of these inhibitors in hematological malignancies.
Data Presentation: In Vitro and In Vivo Activity of PRMT5 Inhibitors
The following tables summarize the quantitative data for several PRMT5 inhibitors in various hematological malignancy models.
Table 1: In Vitro Potency of PRMT5 Inhibitors in Hematological Malignancy Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| PRT382 | Z-138 | Mantle Cell Lymphoma | 44.8 - 1905.5 (range across 9 cell lines) | [6][7] |
| PRT-382 | Granta-519 | Mantle Cell Lymphoma | < 1000 (dose-dependent cell death) | [8] |
| PRT-382 | Jeko-1 | Mantle Cell Lymphoma | < 1000 (dose-dependent cell death) | [8] |
| PRT-382 | Z-138 | Mantle Cell Lymphoma | < 1000 (dose-dependent cell death) | [8] |
| EPZ015666 (GSK3235025) | MCL cell lines | Mantle Cell Lymphoma | 22 (biochemical IC50) | [9] |
| Compound 20 | MV-4-11 | Acute Myeloid Leukemia | 4.2 (biochemical IC50) | [5] |
| GSK3326595 | - | - | 9.2 (biochemical IC50) | [5] |
| Hemiaminal 9 | - | - | 11 (biochemical IC50) | [10] |
| Aldehyde 10 | - | - | 19.5 (biochemical IC50) | [10] |
Table 2: In Vivo Efficacy of PRMT5 Inhibitors in Hematological Malignancy Xenograft Models
| Inhibitor | Xenograft Model | Cancer Type | Dosing | Outcome | Reference |
| PRT-382 | PDX-DA | Mantle Cell Lymphoma | Not Specified | Antitumor activity | [8] |
| PRT-382 | PDX-AA | Mantle Cell Lymphoma | 4 days on, 3 days off | Increased survival | [6] |
| EPZ015666 | MCL xenografts | Mantle Cell Lymphoma | Oral Dosing | Dose-dependent antitumor activity | [9] |
| Compound 20 | MV-4-11 xenograft | Acute Myeloid Leukemia | Not Specified | Antitumor efficacy | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the investigation of PRMT5 inhibitors are provided below.
1. In Vitro Cell Viability Assay
-
Objective: To determine the cytotoxic effects of PRMT5 inhibitors on hematological cancer cell lines.
-
Methodology:
-
Seed cancer cell lines (e.g., Z-138, Granta-519) in 96-well plates at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight.
-
Treat cells with increasing concentrations of the PRMT5 inhibitor (e.g., PRT-382) or vehicle control (DMSO) for a specified period (e.g., 6-9 days).
-
Assess cell viability using a commercial assay kit, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting cell viability against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
-
2. In Vitro PRMT5 Enzymatic Assay
-
Objective: To determine the direct inhibitory effect of a compound on PRMT5 enzymatic activity.
-
Methodology:
-
Perform the assay in a 384-well plate using recombinant human PRMT5/MEP50 complex.
-
Prepare a reaction mixture containing the enzyme, a histone H4 peptide substrate, and S-adenosyl-L-methionine (SAM) as a methyl donor in an appropriate assay buffer.
-
Add varying concentrations of the test inhibitor (e.g., EPZ015666) or vehicle control.
-
Incubate the reaction mixture at room temperature to allow for the methylation reaction to proceed.
-
Stop the reaction and measure the amount of S-adenosyl-L-homocysteine (SAH) produced, a byproduct of the methylation reaction, using a detection method such as AlphaLISA.
-
Calculate the IC50 value, representing the concentration of the inhibitor required to reduce PRMT5 enzymatic activity by 50%.
-
3. Western Blot Analysis
-
Objective: To assess the effect of PRMT5 inhibition on the methylation of downstream targets and the expression of key signaling proteins.
-
Methodology:
-
Treat hematological cancer cells with the PRMT5 inhibitor or vehicle control for a specified time.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against symmetric dimethylarginine (sDMA), total PRMT5, and other proteins of interest (e.g., BAX, BAK1, p53).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
4. In Vivo Patient-Derived Xenograft (PDX) Model
-
Objective: To evaluate the in vivo antitumor efficacy of a PRMT5 inhibitor in a model that closely recapitulates human tumors.
-
Methodology:
-
Implant patient-derived mantle cell lymphoma cells into immunodeficient mice (e.g., NSG mice).
-
Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the PRMT5 inhibitor (e.g., PRT-382) or vehicle control via the appropriate route (e.g., oral gavage) according to a specified dosing schedule (e.g., daily, or 4 days on/3 days off).[6]
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and harvest tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Monitor survival in a parallel cohort of mice to generate Kaplan-Meier survival curves.[6]
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving PRMT5 and a typical experimental workflow for evaluating PRMT5 inhibitors.
Caption: PRMT5 signaling pathways in hematological malignancies.
Caption: Preclinical evaluation workflow for a PRMT5 inhibitor.
Conclusion
The initial investigation of PRMT5 inhibitors in hematological malignancies has demonstrated promising preclinical activity. These agents have shown potent and selective inhibition of PRMT5, leading to reduced cancer cell proliferation and tumor growth in various models.[1][9] The mechanism of action involves the modulation of key oncogenic pathways, including those regulated by p53, E2F1, and NF-κB.[1][3] Early clinical trials are underway for several PRMT5 inhibitors, and initial findings suggest a manageable safety profile with signs of clinical activity, particularly in patients with splicing factor mutations.[4][11] Further investigation is warranted to identify predictive biomarkers and optimal combination strategies to maximize the therapeutic potential of PRMT5 inhibition in patients with hematological malignancies.
References
- 1. PRMT5 in gene regulation and hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PRMT5 in gene regulation and hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for Treating Myoblasts with Cytidine-5′-monophosphate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cytidine-5′-monophosphate (CMP), a pyrimidine nucleotide, has emerged as a significant bioactive molecule in the regulation of myogenesis. This document provides detailed protocols for the treatment of myoblasts, specifically the C2C12 mouse myoblast cell line, with CMP. These application notes are intended to guide researchers in studying the effects of CMP on myoblast proliferation, differentiation, and the underlying molecular mechanisms. The protocols outlined below cover cell culture, CMP treatment, and various analytical methods to assess cellular responses.
Recent studies have demonstrated that CMP promotes myogenic differentiation and mitochondrial biogenesis.[1][2] It has also been shown to ameliorate muscle atrophy induced by oxidative stress and glucocorticoids, suggesting its potential as a therapeutic agent for muscle-wasting conditions.[3] The primary mechanism of action appears to involve the activation of key myogenic regulatory factors and signaling pathways.[1][2]
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of CMP on myoblasts.
Table 1: Effective Concentrations of CMP on C2C12 Myoblasts
| Parameter | Effective Concentration Range | Cell Type | Reference |
| Promotion of Myogenic Differentiation | 100 - 500 µM | C2C12 | [1] |
| Amelioration of H2O2-induced Atrophy | 50 - 200 µM | C2C12 myotubes | [4] |
| Increase in Myogenin mRNA | 100 - 500 µM | C2C12 | [1] |
| Increase in PGC-1α mRNA | 100 - 500 µM | C2C12 | [1] |
Table 2: Summary of CMP Effects on Gene and Protein Expression
| Gene/Protein | Effect of CMP Treatment | Method of Analysis | Reference |
| Myogenin (mRNA) | Upregulation | qPCR | [1][2] |
| Myosin Heavy Chain (MHC) | Upregulation | Immunofluorescence, Western Blot | [1] |
| PGC-1α (mRNA) | Upregulation | qPCR | [1][2] |
| Atrogin-1 (mRNA) | Downregulation (in atrophy model) | qPCR | [3] |
| MuRF1 (mRNA) | Downregulation (in atrophy model) | qPCR | [3] |
Experimental Protocols
C2C12 Myoblast Culture and Differentiation
This protocol describes the standard procedure for culturing and differentiating C2C12 myoblasts.
Materials:
-
C2C12 mouse myoblast cell line (e.g., ATCC® CRL-1772™)
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with 4.5 g/L glucose, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Differentiation Medium (DM): DMEM with 4.5 g/L glucose, supplemented with 2% Horse Serum (HS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks and plates
Protocol:
-
Cell Seeding: Culture C2C12 myoblasts in GM in a humidified incubator at 37°C with 5% CO2. For experiments, seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) at a density of 2 x 10^5 cells/well in a 6-well plate to reach 70-80% confluency within 24-48 hours.[5]
-
Induction of Differentiation: Once cells reach approximately 80-90% confluency, aspirate the GM and wash the cells once with sterile PBS.
-
Add DM to the cells to induce myogenic differentiation. Myotube formation, characterized by the fusion of myoblasts into multinucleated cells, should be visible within 2-4 days.
Preparation and Application of Cytidine-5′-monophosphate (CMP)
Materials:
-
Cytidine-5′-monophosphate (e.g., Sigma-Aldrich, C1006)
-
Sterile, nuclease-free water or PBS
-
Sterile filters (0.22 µm)
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of CMP (e.g., 100 mM) by dissolving the powder in sterile, nuclease-free water or PBS.
-
Sterilization: Sterilize the CMP stock solution by passing it through a 0.22 µm sterile filter.
-
Working Solution and Treatment: Dilute the stock solution in the appropriate cell culture medium (GM or DM) to achieve the desired final concentrations (e.g., 50, 100, 200, 500 µM).
-
Application to Cells: For differentiation studies, add CMP to the DM at the time of differentiation induction. For proliferation studies, add CMP to the GM. Refresh the medium with CMP every 24-48 hours.
Assessment of Myoblast Proliferation (MTT Assay)
This protocol provides a method for quantifying cell proliferation.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Protocol:
-
Seed C2C12 myoblasts in a 96-well plate at a density of 5 x 10^3 cells/well and treat with different concentrations of CMP in GM for 24, 48, and 72 hours.[6]
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[6]
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for analyzing the expression of myogenic genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers (e.g., for Myogenin, PGC-1α, and a reference gene like GAPDH or RPLPO)[7][8]
Protocol:
-
RNA Extraction: After CMP treatment, wash the cells with PBS and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a suitable master mix and gene-specific primers. A typical qPCR workflow involves an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[9]
-
Data Analysis: Analyze the data using the 2^-ΔΔCt method, normalizing the expression of the target genes to a stable reference gene.[10]
Western Blotting for Protein Expression Analysis
This protocol is for detecting the protein levels of myogenic markers.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-MHC, anti-Myogenin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence reagent
Protocol:
-
Protein Extraction: Lyse the CMP-treated cells in RIPA buffer on ice for 30 minutes.[5] Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.[5][11] After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature.[12] Incubate with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Detect the protein bands using a chemiluminescence reagent and an imaging system.
Immunofluorescence for Myotube Visualization
This protocol allows for the visualization and measurement of myotubes.
Materials:
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 or 0.1% saponin in PBS)[13]
-
Blocking buffer (e.g., 1% BSA in PBS)[13]
-
Primary antibody (e.g., anti-MHC)
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
Protocol:
-
Fixation: After CMP treatment, wash the cells on coverslips with PBS and fix with 4% PFA for 10-15 minutes.
-
Permeabilization: Wash the cells with PBS and then permeabilize for 10 minutes.[13]
-
Blocking: Block the cells for 1 hour at room temperature.
-
Antibody Staining: Incubate with the primary antibody overnight at 4°C.[13] Wash with PBS and then incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Mounting: Wash the cells and counterstain with DAPI. Mount the coverslips onto microscope slides using a mounting medium.
-
Imaging and Analysis: Visualize the stained myotubes using a fluorescence microscope. The diameter of at least 100 myotubes per condition can be measured using software like ImageJ.[13]
Mandatory Visualizations
Caption: Experimental workflow for CMP treatment of myoblasts.
References
- 1. 5′-CMP and 5′-UMP promote myogenic differentiation and mitochondrial biogenesis by activating myogenin and PGC-1α in a mouse myoblast C2C12 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5'-CMP and 5'-UMP promote myogenic differentiation and mitochondrial biogenesis by activating myogenin and PGC-1α in a mouse myoblast C2C12 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-D08 treatment regulates C2C12 myoblast proliferation and differentiation via the Erk1/2 and proteasome signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of valid reference genes during the differentiation of human myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and Validation of Quantitative PCR Reference Genes Suitable for Normalizing Expression in Normal and Dystrophic Cell Culture Models of Myogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of technical considerations when using quantitative real-time PCR analysis of gene expression in human exercise research | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. MYOC Promotes the Differentiation of C2C12 Cells by Regulation of the TGF-β Signaling Pathways via CAV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bslonline.org [bslonline.org]
- 13. Immunofluorescence and Quantification of Myotubes [bio-protocol.org]
Application Notes and Protocols for CMP-5, a PRMT5 Inhibitor, in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, including cell growth, proliferation, and DNA damage repair. Its overexpression has been implicated in numerous cancers, making it a promising target for therapeutic intervention. CMP-5 is a small molecule inhibitor of PRMT5 that has demonstrated potential in preclinical research. These application notes provide a summary of the available data on the administration of PRMT5 inhibitors in mouse models and offer generalized protocols that can be adapted for the use of this compound.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies of various PRMT5 inhibitors in mouse models. This information can serve as a reference for designing experiments with this compound.
Table 1: In Vivo Efficacy of PRMT5 Inhibitors in Mouse Xenograft Models
| Compound | Cancer Model | Mouse Strain | Dosage | Administration Route | Treatment Frequency | Outcome |
| GSK591 | Lung Cancer (LLC) | Nude | 50 mg/kg | Not Specified | Once a day | Significantly reduced tumor weight and volume.[1] |
| C220 | Myeloproliferative Neoplasms (SET2) | Not Specified | 15 mg/kg | Oral | Not Specified | Reduced tumor volume.[2] |
| LLY-283 | Glioblastoma (GSC040815-Luc) | Not Specified | Not Specified | Not Specified | Not Specified | Increased median survival from 20 to 23 days as monotherapy and to 33 days in combination with TMZ.[3] |
| Unnamed PRMT5 Inhibitor | MLL-rearranged AML | Not Specified | Not Specified | Not Specified | Not Specified | Showed anti-tumoral activity.[4][5] |
Table 2: General Administration Guidelines for Mice
| Administration Route | Maximum Volume | Needle Size (Gauge) |
| Intravenous (IV) | 0.2 mL | 27-30 |
| Intraperitoneal (IP) | 2-3 mL | 25-27 |
| Subcutaneous (SC) | 2-3 mL (in multiple sites) | 25-27 |
| Oral (Gavage) | 5 mL/kg | Not Applicable |
Experimental Protocols
The following are generalized protocols for in vivo efficacy studies using a PRMT5 inhibitor in a mouse xenograft model. These should be adapted based on the specific characteristics of this compound, the cancer model, and institutional guidelines.
Protocol 1: Subcutaneous Xenograft Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous cancer cell line-derived xenograft (CDX) or patient-derived xenograft (PDX) mouse model.
Materials:
-
Cancer cells or PDX tissue
-
Immunocompromised mice (e.g., Nude, SCID, or NSG)
-
This compound
-
Vehicle control (e.g., DMSO, PEG400, Tween 80, saline)
-
Calipers
-
Standard animal housing and care facilities
Procedure:
-
Cell/Tissue Implantation:
-
For CDX models, subcutaneously inject a suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in 0.1-0.2 mL of a matrix like Matrigel) into the flank of each mouse.
-
For PDX models, surgically implant a small tumor fragment (e.g., 2-3 mm³) subcutaneously.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Animal Randomization and Grouping:
-
Once tumors reach the desired size, randomize mice into treatment and control groups (typically 5-10 mice per group).
-
Example groups:
-
Group 1: Vehicle control
-
Group 2: this compound (Low dose)
-
Group 3: this compound (High dose)
-
Group 4: Positive control (standard-of-care chemotherapy)
-
-
-
Drug Administration:
-
Reconstitute this compound in the appropriate vehicle.
-
Administer the designated treatment to each group via the chosen route (e.g., oral gavage, intraperitoneal injection, or subcutaneous injection).
-
The administration frequency will need to be determined based on the pharmacokinetic properties of this compound (e.g., once daily, twice daily).
-
-
Monitoring and Data Collection:
-
Continue to measure tumor volumes and body weights 2-3 times per week.
-
Observe mice for any signs of toxicity or adverse effects.
-
At the end of the study (when tumors in the control group reach a predetermined size, e.g., 1500-2000 mm³), euthanize the mice.
-
-
Endpoint Analysis:
-
Excise tumors and weigh them.
-
Process tumors for further analysis (e.g., histology, immunohistochemistry for pharmacodynamic markers like symmetric dimethylarginine (SDMA), western blotting, or RNA sequencing).
-
Analyze the data to determine the effect of this compound on tumor growth.
-
Signaling Pathways and Experimental Workflows
PRMT5 Signaling and its Inhibition
PRMT5 plays a role in multiple cellular pathways. Its inhibition by this compound is expected to impact these processes, leading to anti-tumor effects.
Caption: PRMT5 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for assessing the efficacy of a PRMT5 inhibitor in a mouse model.
Caption: A typical experimental workflow for an in vivo efficacy study.
References
- 1. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PRMT5 inhibition sensitizes glioblastoma tumor models to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic deletion or small molecule inhibition of the arginine methyltransferase PRMT5 exhibit anti-tumoral activity in mouse models of MLL-rearranged AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic deletion or small-molecule inhibition of the arginine methyltransferase PRMT5 exhibit anti-tumoral activity in mouse models of MLL-rearranged AML - PubMed [pubmed.ncbi.nlm.nih.gov]
application of Cytidine-5′-monophosphate in regenerative medicine studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cytidine-5'-monophosphate (CMP) is a pyrimidine nucleotide that plays a fundamental role in various cellular processes, including the synthesis of RNA and DNA, and as a component of key coenzymes. While direct studies on the application of CMP alone in regenerative medicine are limited, emerging evidence from studies on its precursors and nucleotide mixtures suggests a promising role in promoting tissue repair and regeneration, particularly in neuronal and intestinal tissues. This document provides an overview of the potential applications of CMP, detailed experimental protocols based on related research, and a summary of relevant quantitative data to guide future investigations in this exciting field.
The regenerative potential of CMP is thought to be mediated through its contribution to the cellular nucleotide pool, which is essential for the proliferation and differentiation of stem and progenitor cells. The pyrimidine salvage pathway, which recycles nucleosides and bases, is crucial for maintaining this nucleotide pool, especially in tissues with high cell turnover. Supplementation with CMP may therefore support the metabolic demands of regenerating tissues.
Key Applications in Regenerative Medicine
Neuronal Regeneration
Studies on CDP-choline, a precursor to CMP, have demonstrated significant potential in promoting nerve regeneration. The administration of CDP-choline and its metabolites, cytidine and choline, has been shown to improve functional recovery and promote nerve regeneration of injured sciatic nerves in rats. This suggests that the cytidine moiety, and by extension CMP, may play a crucial role in this process.
Intestinal Tissue Regeneration
Research on nucleotide supplementation has shown that a mixture containing AMP, GMP, UMP, IMP, and CMP can enhance the proliferation and differentiation of normal intestinal epithelial cells.[1] This is particularly relevant for conditions involving damage to the intestinal mucosa, where rapid and efficient regeneration is critical for restoring barrier function and nutrient absorption.
Quantitative Data Summary
The following tables summarize quantitative data from studies on a nucleotide mixture containing CMP and on CDP-choline, providing insights into their potential regenerative effects.
Table 1: Effect of Nucleotide Mixture on Intestinal Epithelial Cell Proliferation
| Cell Line | Treatment Condition | Proliferation Change (%) | Reference |
| IEC-6 (normal rat intestinal crypt cells) | Nucleotide Mixture (10 mg/L each of AMP, CMP, IMP, GMP, UMP) | Increased | [1] |
| Caco-2 (human colon tumor cells) | Nucleotide Mixture (10 mg/L each of AMP, CMP, IMP, GMP, UMP) | No significant change | [1] |
| IEC-6 (glutamine-deficient medium) | Nucleotide Mixture | Enhanced growth | [1] |
| Caco-2 (glutamine-deficient medium) | Nucleotide Mixture | Enhanced growth | [1] |
Table 2: Effect of CDP-Choline and its Metabolites on Sciatic Nerve Regeneration in Rats
| Treatment Group | Sciatic Function Index (SFI) Recovery (%) at 12 weeks | Axon Count Increase (%) | Reference |
| Saline (Control) | Baseline | Baseline | |
| CDP-choline (100 µM) | Significantly higher than control | ~50% | |
| Cytidine + Choline (100 µM) | Significantly higher than control | ~50% | |
| Cytidine alone (100 µM) | Less marked improvement | No significant increase | |
| Choline alone (100 µM) | Less marked improvement | No significant increase |
Experimental Protocols
Protocol 1: In Vitro Neurite Outgrowth Assay with CMP
This protocol is adapted from studies on neuronal cell cultures and is designed to assess the effect of CMP on neurite outgrowth.
1. Cell Culture:
- Culture primary neurons (e.g., dorsal root ganglion neurons) or a neuronal cell line (e.g., PC12, SH-SY5Y) in a suitable neurobasal medium supplemented with B-27, L-glutamine, and penicillin/streptomycin.
- Plate the cells on culture dishes coated with an appropriate substrate (e.g., poly-L-lysine, laminin) to promote attachment.
2. CMP Treatment:
- Prepare a stock solution of Cytidine-5'-monophosphate sodium salt in sterile, nuclease-free water.
- Once the cells have attached, replace the medium with a fresh medium containing different concentrations of CMP (e.g., 1 µM, 10 µM, 100 µM). Include a vehicle control (medium with sterile water).
- Incubate the cells for 24-72 hours.
3. Assessment of Neurite Outgrowth:
- After the incubation period, fix the cells with 4% paraformaldehyde.
- Permeabilize the cells with 0.1% Triton X-100 and block with a suitable blocking buffer.
- Stain the cells with an antibody against a neuronal marker (e.g., β-III tubulin) followed by a fluorescently labeled secondary antibody.
- Capture images using a fluorescence microscope.
- Quantify neurite length and branching using image analysis software (e.g., ImageJ with NeuronJ plugin).
4. Statistical Analysis:
- Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the effects of different CMP concentrations on neurite outgrowth.
Protocol 2: In Vivo Model of Sciatic Nerve Injury and Repair with CMP
This protocol is a hypothetical adaptation from studies on peripheral nerve injury in rodents.
1. Animal Model:
- Use adult male Sprague-Dawley rats.
- Anesthetize the animals and expose the sciatic nerve through a gluteal muscle-splitting incision.
- Create a crush injury to the sciatic nerve using fine forceps for a standardized duration.
2. CMP Administration:
- Prepare a sterile solution of CMP in saline.
- Administer CMP locally to the injury site via a gelfoam carrier or through systemic administration (e.g., intraperitoneal injection) at various doses. Include a saline-treated control group.
- Administer the treatment daily for a specified period (e.g., 2 weeks).
3. Functional Recovery Assessment:
- Perform walking track analysis at regular intervals (e.g., weekly) to calculate the Sciatic Function Index (SFI), a measure of functional recovery.
4. Histological Analysis:
- At the end of the study period, euthanize the animals and harvest the sciatic nerves.
- Process the nerve tissue for histology and stain with osmium tetroxide or use immunohistochemistry for neuronal markers to assess axon regeneration and myelination.
- Quantify the number and diameter of regenerated axons.
5. Statistical Analysis:
- Analyze the SFI and histological data using appropriate statistical tests to determine the effect of CMP on nerve regeneration and functional recovery.
Signaling Pathways and Logical Relationships
While the precise signaling pathways activated by extracellular CMP in a regenerative context are not yet fully elucidated, it is hypothesized that CMP may act through several mechanisms.
1. Pyrimidine Salvage Pathway: Exogenous CMP can be taken up by cells and enter the pyrimidine salvage pathway. This pathway provides a source of nucleotides for DNA and RNA synthesis, which is essential for the high rates of cell proliferation required for tissue regeneration.
Caption: Pyrimidine salvage pathway and its role in regeneration.
2. Experimental Workflow for In Vitro Neurite Outgrowth Assay: This diagram illustrates the key steps in assessing the impact of CMP on neuronal regeneration in a cell culture model.
Caption: Experimental workflow for neurite outgrowth assay.
Conclusion
While the direct role of Cytidine-5'-monophosphate in regenerative medicine is an area requiring more focused research, the existing evidence from related compounds and nucleotide mixtures provides a strong rationale for its investigation. The protocols and information presented here offer a foundation for researchers to explore the potential of CMP in promoting tissue repair and regeneration. Future studies should aim to elucidate the specific signaling pathways modulated by CMP and to determine its optimal therapeutic window for various regenerative applications.
References
Application Notes and Protocols for Measuring PRMT5 Inhibition by CMP-5 In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a crucial role in various cellular processes, including gene transcription, RNA splicing, and signal transduction.[1][3] Dysregulation of PRMT5 activity has been implicated in the pathogenesis of numerous cancers, making it an attractive therapeutic target.[4][5][6] CMP-5 is a potent and selective small-molecule inhibitor of PRMT5.[7][8] These application notes provide detailed protocols for measuring the in vitro inhibition of PRMT5 by this compound, enabling researchers to assess its potency and mechanism of action.
Overview of PRMT5 and its Inhibition
PRMT5 functions as a part of a complex, most notably with the Methylosome Protein 50 (MEP50), which is essential for its enzymatic activity.[1][9][10] The enzyme utilizes S-adenosylmethionine (SAM) as a methyl donor to transfer a methyl group to the guanidino nitrogen of arginine residues on its substrates, resulting in the formation of S-adenosylhomocysteine (SAH) and symmetrically dimethylated arginine.[11][12] Inhibition of PRMT5 by compounds like this compound can block these methylation events, leading to downstream cellular effects. This compound has been shown to selectively inhibit PRMT5 over other methyltransferases such as PRMT1, PRMT4, and PRMT7.
Quantitative Data: this compound Inhibition
The inhibitory activity of this compound against PRMT5 has been quantified in various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency of an inhibitor.
| Assay Type | Cell Line / Conditions | IC50 Value | Reference |
| Cell Viability Assay | Adult T-Cell Leukemia/Lymphoma (ATL) Patient Cells | 23.94–33.12 µM | [13] |
| Cell Viability Assay | Peripheral Blood Mononuclear Cells (PBMCs) | 58.08 µM | [13] |
| Cell Proliferation Assay | Human Th1 Cells | 26.9 µM | [7] |
| Cell Proliferation Assay | Human Th2 Cells | 31.6 µM | [7] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of PRMT5
The following diagram illustrates the catalytic action of the PRMT5-MEP50 complex and the inhibitory effect of this compound.
Caption: PRMT5-MEP50 catalytic cycle and its inhibition by this compound.
Experimental Workflow for Measuring PRMT5 Inhibition
This diagram outlines the general workflow for assessing the inhibitory effect of this compound on PRMT5 activity in vitro.
Caption: General workflow for in vitro PRMT5 inhibition assays.
Experimental Protocols
Here are detailed protocols for commonly used in vitro assays to measure PRMT5 inhibition by this compound.
Protocol 1: Radiometric Filter-Binding Assay
This is a traditional and sensitive method to measure methyltransferase activity by quantifying the incorporation of a radiolabeled methyl group from [³H]-SAM into a substrate.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H2A or H4 peptide substrate
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
This compound
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 2 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 0.01% Triton X-100[12]
-
Stop Solution: Trichloroacetic acid (TCA)
-
Filter paper (e.g., P81 phosphocellulose)
-
Scintillation fluid
-
Microplate
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO, and then dilute further into the assay buffer to the desired final concentrations. Include a DMSO-only control.
-
Reaction Setup: In a 96-well microplate, add the following components in order:
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the reaction by adding 5 µL of [³H]-SAM (e.g., 1 µM).
-
Incubation: Incubate the plate at 30°C for 60-90 minutes.[12]
-
Stop Reaction: Spot 40 µL of the reaction mixture onto the P81 filter paper.
-
Washing: Wash the filter paper three times with 10% TCA to remove unincorporated [³H]-SAM.
-
Detection: Dry the filter paper, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition for each this compound concentration relative to the DMSO control and plot a dose-response curve to calculate the IC50 value.
Protocol 2: AptaFluor SAH Methyltransferase Assay
This is a non-radioactive, homogeneous assay that directly measures the production of SAH, a universal product of SAM-dependent methyltransferases.[12]
Materials:
-
AptaFluor Methyltransferase Assay Kit (contains SAH-sensing riboswitch, detection reagents)
-
Recombinant human PRMT5/MEP50 complex
-
Histone H2A substrate
-
S-adenosylmethionine (SAM)
-
This compound
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 2 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 0.01% Triton X-100[12]
-
Microplate (e.g., 384-well, low volume, white)
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound. Prepare enzyme, substrate, and SAM solutions in assay buffer.
-
Reaction Setup: In a microplate, add:
-
2.5 µL of diluted this compound or DMSO control
-
5 µL of a 2x enzyme and substrate mix (e.g., 20 nM PRMT5/MEP50 and 10 µM Histone H2A)
-
-
Pre-incubation: Incubate for 15 minutes at room temperature.
-
Initiate Reaction: Add 2.5 µL of 4x SAM solution (e.g., 20 µM) to start the reaction.[12]
-
Incubation: Incubate at 30°C for 90 minutes.[12]
-
Detection: Add the AptaFluor detection reagents as per the manufacturer's instructions. This typically involves adding an "Enzyme Stop Mix" followed by an "SAH Detection Mix".[12]
-
Read Plate: After a final incubation period, read the plate on a TR-FRET compatible plate reader.
-
Data Analysis: Convert the raw data to SAH concentration using a standard curve. Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Protocol 3: Western Blot-Based Assay for Substrate Methylation
This cell-based or in vitro assay measures the ability of this compound to inhibit the methylation of a specific PRMT5 substrate, such as SmBB' or histone H4 at arginine 3 (H4R3me2s).
Materials:
-
Cell line of interest (e.g., MCF7) or recombinant PRMT5/MEP50 and substrate
-
This compound
-
Cell lysis buffer or in vitro reaction buffer
-
Primary antibodies: anti-symmetric dimethylarginine (anti-SDMA) or a site-specific antibody (e.g., anti-H4R3me2s), and an antibody for a loading control (e.g., anti-β-actin or total histone H4)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescence substrate
Procedure (Cell-Based):
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound (and a DMSO control) for 24-48 hours.[1]
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash again and detect the signal using a chemiluminescence substrate.
-
-
Data Analysis: Quantify the band intensities for the methylated substrate and the loading control. Normalize the methylation signal to the loading control and calculate the percent inhibition relative to the DMSO-treated sample.
This protocol can be adapted for an in vitro reaction by incubating recombinant PRMT5/MEP50 and a substrate with this compound, then running the reaction products on a gel for Western blot analysis.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively measure the in vitro inhibition of PRMT5 by this compound. The choice of assay will depend on the specific research question, available equipment, and desired throughput. By utilizing these methods, researchers can accurately determine the potency of this compound and further investigate its mechanism of action as a PRMT5 inhibitor.
References
- 1. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 2. mdpi.com [mdpi.com]
- 3. proteomics-profiling-of-arginine-methylation-defines-prmt5-substrate-specificity - Ask this paper | Bohrium [bohrium.com]
- 4. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Structure of the Arginine Methyltransferase PRMT5-MEP50 Reveals a Mechanism for Substrate Specificity | PLOS One [journals.plos.org]
- 11. mdanderson.org [mdanderson.org]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of Cytidine-5′-monophosphate on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytidine-5′-monophosphate (CMP) is a pivotal nucleotide involved in a myriad of cellular processes. As a fundamental building block for RNA synthesis, its role extends to the regulation of gene expression. Emerging research has indicated that CMP, along with other nucleotides, can influence cellular signaling pathways, leading to downstream effects on transcription and cellular function. For instance, studies have shown that CMP can induce the expression of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis and cellular metabolism, in murine muscle cells. These findings underscore the potential of CMP as a modulator of gene expression with therapeutic and research applications.
These application notes provide a comprehensive experimental framework for investigating the effects of CMP on gene expression, with a focus on utilizing next-generation sequencing (NGS) for whole-transcriptome analysis. The protocols detailed below will guide researchers through experimental design, cell culture and treatment, RNA sequencing, and bioinformatic analysis to identify and quantify CMP-induced changes in gene expression.
Data Presentation: Quantitative Effects of CMP on Gene Expression
The following tables summarize hypothetical quantitative data illustrating the type of results that can be obtained from the described experimental protocols. This data is for exemplary purposes to guide data presentation.
Table 1: Dose-Dependent Effect of CMP on PGC-1α mRNA Expression
| CMP Concentration (mM) | Fold Change in PGC-1α mRNA (relative to control) | p-value |
| 0 (Control) | 1.0 | - |
| 0.01 | 1.5 | <0.05 |
| 0.1 | 3.2 | <0.01 |
| 1.0 | 4.1 | <0.001 |
Table 2: Top 5 Differentially Expressed Genes in Response to 0.1 mM CMP Treatment
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Regulation |
| PGC-1α | Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha | 1.68 | <0.01 | Upregulated |
| TFAM | Mitochondrial Transcription Factor A | 1.45 | <0.01 | Upregulated |
| NRF1 | Nuclear Respiratory Factor 1 | 1.21 | <0.05 | Upregulated |
| SOD2 | Superoxide Dismutase 2 | 1.15 | <0.05 | Upregulated |
| MYC | MYC Proto-Oncogene | -1.58 | <0.01 | Downregulated |
Experimental Protocols
Protocol 1: Cell Culture and CMP Treatment
This protocol outlines the procedure for culturing mammalian cells and treating them with CMP to assess its impact on gene expression.
Materials:
-
Mammalian cell line of interest (e.g., C2C12 myoblasts, HepG2 hepatocytes)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Cytidine-5′-monophosphate (CMP) sodium salt, sterile
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
Culture cells in T-75 flasks until they reach 80-90% confluency.
-
Wash the cells with PBS and detach them using a suitable dissociation reagent (e.g., Trypsin-EDTA).
-
Neutralize the dissociation reagent with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete growth medium and determine the cell concentration.
-
Seed the cells into 6-well plates at a density of 2 x 10^5 cells per well.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
CMP Stock Solution Preparation:
-
Under sterile conditions, prepare a 100 mM stock solution of CMP by dissolving it in sterile water or PBS.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Prepare serial dilutions of the CMP stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.01 mM, 0.1 mM, 1.0 mM).
-
-
Cell Treatment:
-
After 24 hours of incubation, remove the growth medium from the 6-well plates.
-
Add 2 mL of the prepared CMP-containing medium or control medium (medium without CMP) to each well.
-
Ensure a minimum of three biological replicates for each treatment condition.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
Protocol 2: RNA Isolation and Quality Control
This protocol describes the extraction of total RNA from CMP-treated cells and the assessment of its quality.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
RNase-free water
-
Ethanol (70%)
-
Spectrophotometer (e.g., NanoDrop)
-
Bioanalyzer (e.g., Agilent 2100 Bioanalyzer)
Procedure:
-
RNA Isolation:
-
Following CMP treatment, aspirate the medium and wash the cells with PBS.
-
Lyse the cells directly in the wells by adding the lysis buffer provided in the RNA extraction kit.
-
Proceed with the RNA extraction according to the manufacturer's protocol.
-
Elute the RNA in RNase-free water.
-
-
RNA Quality Control:
-
Quantify the RNA concentration and assess purity using a spectrophotometer. The A260/A280 ratio should be between 1.8 and 2.1, and the A260/A230 ratio should be greater than 1.8.
-
Assess RNA integrity using a bioanalyzer. The RNA Integrity Number (RIN) should be ≥ 8 for high-quality RNA suitable for NGS.
-
Protocol 3: RNA-Seq Library Preparation and Sequencing
This protocol details the preparation of cDNA libraries from the isolated RNA and subsequent sequencing.
Materials:
-
RNA-Seq library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina)
-
Purified total RNA (from Protocol 2)
-
Next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq)
Procedure:
-
Library Preparation:
-
Follow the manufacturer's instructions for the chosen library preparation kit. The general steps include:
-
mRNA purification (poly-A selection) or ribosomal RNA depletion.
-
RNA fragmentation.
-
First and second-strand cDNA synthesis.
-
End repair and A-tailing.
-
Adapter ligation.
-
PCR amplification of the library.
-
-
-
Library Quality Control:
-
Assess the quality and quantity of the prepared libraries using a bioanalyzer and qPCR.
-
-
Sequencing:
-
Pool the libraries and sequence them on an NGS platform according to the manufacturer's protocols. A sequencing depth of at least 20-30 million reads per sample is recommended for differential gene expression analysis.[1]
-
Protocol 4: Bioinformatics Analysis of RNA-Seq Data
This protocol provides a workflow for the computational analysis of the raw sequencing data to identify differentially expressed genes.
Software and Tools:
-
FastQC (for quality control of raw reads)
-
Trimmomatic or similar (for adapter and quality trimming)
-
STAR or HISAT2 (for aligning reads to a reference genome)
-
featureCounts or htseq-count (for quantifying gene expression)
-
DESeq2 or edgeR (R packages for differential gene expression analysis)[2]
Procedure:
-
Quality Control and Pre-processing:
-
Assess the quality of the raw FASTQ files using FastQC.
-
Trim adapter sequences and low-quality bases using Trimmomatic.
-
-
Read Alignment:
-
Align the trimmed reads to the appropriate reference genome using STAR or HISAT2.
-
-
Gene Expression Quantification:
-
Generate a count matrix of the number of reads mapping to each gene using featureCounts or htseq-count.
-
-
Differential Gene Expression Analysis:
-
Import the count matrix into R and use DESeq2 or edgeR to identify genes that are differentially expressed between the CMP-treated and control groups.[2]
-
Set a significance threshold (e.g., adjusted p-value < 0.05 and |log2 fold change| > 1).
-
-
Functional Enrichment Analysis:
-
Perform gene ontology (GO) and pathway analysis (e.g., KEGG) on the list of differentially expressed genes to identify enriched biological processes and pathways.
-
Mandatory Visualizations
Caption: Putative signaling pathway for CMP-mediated gene expression.
Caption: Experimental workflow for studying CMP effects on gene expression.
Caption: Logical relationship between CMP treatment and cellular function.
References
Application Notes and Protocols for In Vivo Imaging of CMP-5, a PRMT5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response. Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various diseases, notably cancer and autoimmune disorders. Consequently, PRMT5 has emerged as a promising therapeutic target for the development of novel inhibitors.
CMP-5 is a cell-permeable, carbazole-based small molecule that acts as a potent and selective inhibitor of PRMT5. It has demonstrated efficacy in preclinical models of Epstein-Barr virus (EBV)-driven B-cell transformation and has been shown to suppress inflammatory T-cell responses, making it a valuable tool for studying the biological functions of PRMT5 and for assessing the therapeutic potential of PRMT5 inhibition. These application notes provide detailed protocols for the use of this compound in in vivo imaging studies, enabling researchers to visualize and quantify the distribution and target engagement of this inhibitor in living organisms.
Quantitative Data for this compound
The following table summarizes key quantitative data for the PRMT5 inhibitor this compound, facilitating comparison and experimental planning.
| Parameter | Value | Cell Line/Assay Conditions | Reference |
| IC50 (Th1 Cell Proliferation) | 3.7 µM | In vitro [³H]thymidine-incorporation assay | [1] |
| IC50 (Th2 Cell Proliferation) | 9.2 µM | In vitro [³H]thymidine-incorporation assay | [1] |
| Inhibition of S2Me-H4R3 & S2Me-H3R8 | Effective at 40 µM | Lymphoblastoid cell lines | [2] |
| Selectivity | No activity against PRMT1, PRMT4, & PRMT7 | In vitro methyltransferase assays | [3] |
Signaling Pathway
PRMT5 is a key regulator of cellular processes through its role in protein arginine methylation. The following diagram illustrates a simplified signaling pathway involving PRMT5 and the mechanism of action for this compound.
Caption: Simplified PRMT5 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vivo Imaging of this compound in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol describes a representative method for in vivo fluorescence imaging to assess the biodistribution of a fluorescently labeled version of this compound in a mouse model of EAE, a model relevant to multiple sclerosis.
1. Preparation of Fluorescently Labeled this compound (this compound-Fluor)
-
Rationale: To enable in vivo imaging, this compound must be conjugated to a near-infrared (NIR) fluorescent dye (e.g., Cy7 or a similar dye with excitation/emission spectra suitable for in vivo imaging). This process typically involves chemical synthesis to attach the dye to a position on the this compound molecule that does not interfere with its binding to PRMT5. The final product should be purified by HPLC.
-
Materials:
-
This compound
-
NIR fluorescent dye with a reactive group (e.g., NHS ester)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Triethylamine or diisopropylethylamine (DIPEA)
-
HPLC system for purification
-
-
Procedure:
-
Dissolve this compound and the reactive NIR dye in anhydrous DMF or DMSO.
-
Add a non-nucleophilic base like triethylamine or DIPEA to catalyze the reaction.
-
Stir the reaction at room temperature, protected from light, for 4-12 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, purify the crude product by reverse-phase HPLC to isolate the this compound-Fluor conjugate.
-
Characterize the final product by mass spectrometry and determine the concentration by UV-Vis spectrophotometry.
-
2. Induction of EAE in Mice
-
Rationale: EAE is induced in susceptible mouse strains to mimic the inflammatory demyelination of the central nervous system seen in multiple sclerosis.
-
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
Myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Sterile phosphate-buffered saline (PBS)
-
-
Procedure:
-
On day 0, immunize mice subcutaneously at two sites on the flank with 100-200 µg of MOG 35-55 peptide emulsified in CFA.
-
On day 0 and day 2, administer 200 ng of PTX intraperitoneally.
-
Monitor the mice daily for clinical signs of EAE (e.g., tail limpness, hind limb paralysis) and body weight. Clinical scoring is typically performed on a scale of 0 to 5.
-
3. In Vivo Fluorescence Imaging
-
Rationale: This procedure allows for the non-invasive visualization of the biodistribution of this compound-Fluor in EAE mice.
-
Materials:
-
EAE mice (and control, non-EAE mice)
-
This compound-Fluor
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS Spectrum, Pearl Trilogy)
-
-
Procedure:
-
Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Acquire a baseline fluorescence image before injecting the probe.
-
Administer a predetermined dose of this compound-Fluor (e.g., 1-10 mg/kg) via tail vein injection.
-
Acquire whole-body fluorescence images at various time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr). Use appropriate excitation and emission filters for the chosen NIR dye.
-
At the end of the imaging session, euthanize the mouse and harvest major organs (brain, spinal cord, lymph nodes, spleen, liver, kidneys) for ex vivo imaging to confirm the in vivo signal distribution.
-
Analyze the images using dedicated software to quantify the fluorescence intensity in regions of interest (ROIs).
-
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for in vivo imaging of this compound in the EAE mouse model.
Caption: Experimental workflow for in vivo imaging of this compound.
References
Practical Guide to Synthesizing and Purchasing Cytidine-5′-Monophosphate (CMP) for Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for researchers on obtaining Cytidine-5′-monophosphate (CMP) for laboratory use. It outlines detailed protocols for both chemical and enzymatic synthesis of CMP, offering a cost-effective alternative to commercial procurement. Additionally, it includes a comparative guide to purchasing research-grade CMP from various commercial suppliers.
Section 1: Purchasing Cytidine-5′-Monophosphate
For researchers requiring immediate access to high-purity CMP, purchasing from commercial suppliers is the most convenient option. A variety of vendors offer CMP in different grades and quantities.
Commercial Supplier and Pricing Overview
The following table summarizes the availability and pricing of research-grade Cytidine-5′-monophosphate from several reputable suppliers. Prices are subject to change and may vary based on institutional agreements and promotions.
| Supplier | Catalog Number | Purity | Quantity | Price (USD) |
| Sigma-Aldrich | C1131 | ≥99% (HPLC) | 500 mg | $82.40 |
| 5 g | $437.00 | |||
| Thermo Fisher Scientific | J63376.03 | 99+% | 1 g | $38.20 |
| BroadPharm | BP-58604 | High Purity | 10 g | $80.00 |
| 50 g | $210.00 | |||
| 100 g | $350.00 | |||
| Biosynth | NC02951 | 0.25 kg | $218.37 | |
| 1 kg | $611.44 | |||
| Abcam | ab146257 | >95% | - | Inquire |
Note: Prices were retrieved in October 2025 and are for informational purposes only. Please visit the supplier's website for the most current pricing.
Key Purchasing Considerations
The decision to purchase CMP involves evaluating several factors beyond price. The following diagram illustrates the logical workflow for selecting a suitable commercial source.
Caption: Decision workflow for purchasing CMP.
Section 2: Chemical Synthesis of Cytidine-5′-Monophosphate
Chemical synthesis provides a reliable method for producing CMP from readily available starting materials. The following protocol is based on the phosphorylation of cytidine using phosphorus oxychloride.
Chemical Synthesis Workflow
The following diagram outlines the major steps in the chemical synthesis of CMP.
Caption: Workflow for the chemical synthesis of CMP.
Detailed Experimental Protocol: Chemical Synthesis
Materials and Reagents:
-
Cytidine
-
Triethyl phosphate (TEP), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Ice-cold deionized water
-
Sodium hydroxide (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M)
-
DEAE-Sephadex or similar anion-exchange resin
-
Ammonium bicarbonate buffer (for chromatography)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Chromatography column
-
Lyophilizer
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cytidine in anhydrous triethyl phosphate. The concentration of cytidine should be approximately 0.5 M.
-
Phosphorylation: Cool the flask in an ice bath to 0°C with constant stirring. Slowly add freshly distilled phosphorus oxychloride (1.2 equivalents) to the reaction mixture via a dropping funnel over 30-60 minutes, ensuring the temperature remains below 5°C.
-
Reaction Monitoring: Allow the reaction to stir at 0-4°C. Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed (typically 2-4 hours).
-
Quenching and Hydrolysis: Slowly and carefully quench the reaction by adding ice-cold deionized water. The volume of water should be roughly ten times the volume of the reaction mixture. Continue stirring in the ice bath for 1 hour to ensure complete hydrolysis of any remaining phosphorylating agent and intermediates.
-
Neutralization and Precipitation: Adjust the pH of the solution to approximately 7.0 with 1 M NaOH. This will likely result in the precipitation of some inorganic salts. The crude CMP will be in the aqueous solution.
-
Purification by Ion-Exchange Chromatography:
-
Column Preparation: Pack a chromatography column with a suitable anion-exchange resin (e.g., DEAE-Sephadex) and equilibrate it with the starting buffer (e.g., 50 mM ammonium bicarbonate, pH 7.5).
-
Sample Loading: Load the neutralized and filtered reaction mixture onto the column.
-
Washing: Wash the column with the starting buffer to remove unreacted cytidine and other non-ionic impurities.
-
Elution: Elute the bound CMP using a linear gradient of increasing salt concentration (e.g., 50 mM to 1 M ammonium bicarbonate). Collect fractions and monitor the absorbance at 260 nm to identify the CMP-containing fractions.
-
-
Desalting and Lyophilization: Pool the fractions containing pure CMP and remove the volatile ammonium bicarbonate buffer by repeated co-evaporation with water or by dialysis. Lyophilize the resulting solution to obtain CMP as a white solid.
-
Characterization: Confirm the identity and purity of the synthesized CMP using analytical techniques such as ¹H NMR, ³¹P NMR, mass spectrometry, and HPLC.
Expected Yield: 60-80%
Section 3: Enzymatic Synthesis of Cytidine-5′-Monophosphate
Enzymatic synthesis offers a highly specific and environmentally friendly alternative to chemical methods, often resulting in higher purity and yield under milder reaction conditions. This protocol utilizes a kinase to phosphorylate cytidine, coupled with an ATP regeneration system.
Enzymatic Synthesis Signaling Pathway
The enzymatic synthesis of CMP involves the phosphorylation of cytidine by a kinase, with ATP serving as the phosphate donor. To make the process cost-effective, an ATP regeneration system is employed.
Caption: Enzymatic synthesis of CMP with ATP regeneration.
Detailed Experimental Protocol: Enzymatic Synthesis
Materials and Reagents:
-
Cytidine
-
Adenosine triphosphate (ATP), catalytic amount
-
Acetyl phosphate (or another suitable phosphate donor)
-
Cytidine Kinase (CK) or Uridine-Cytidine Kinase (UCK)
-
Acetate Kinase (ACK)
-
Tris-HCl buffer
-
Magnesium chloride (MgCl₂)
-
Deionized water
-
DEAE-Sephadex or similar anion-exchange resin
-
Ammonium bicarbonate buffer (for chromatography)
-
Incubator/shaker
-
Centrifuge and appropriate tubes
-
Chromatography column
-
Lyophilizer
Procedure:
-
Reaction Mixture Preparation: In a sterile tube, prepare the reaction mixture with the following components at the indicated final concentrations:
-
50 mM Tris-HCl, pH 7.5
-
10 mM Cytidine
-
1 mM ATP
-
20 mM Acetyl phosphate
-
10 mM MgCl₂
-
Cytidine Kinase (or UCK) - concentration to be optimized based on enzyme activity
-
Acetate Kinase - concentration to be optimized based on enzyme activity
-
-
Enzyme Addition and Incubation: Add the kinases to the reaction mixture. Incubate the reaction at 37°C with gentle shaking.
-
Reaction Monitoring: Monitor the formation of CMP over time using HPLC. The reaction is typically complete within 4-8 hours.
-
Reaction Termination: Terminate the reaction by heating the mixture to 95°C for 5 minutes to denature the enzymes.
-
Centrifugation: Centrifuge the reaction mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the denatured proteins.
-
Purification: Purify the CMP from the supernatant using the ion-exchange chromatography protocol described in Section 2.2, step 6.
-
Desalting and Lyophilization: Desalt and lyophilize the pure CMP fractions as described in Section 2.2, step 7.
-
Characterization: Confirm the identity and purity of the synthesized CMP using analytical techniques such as HPLC, mass spectrometry, and NMR.
Expected Yield: >95%
Section 4: Summary and Recommendations
| Method | Purity | Yield | Cost | Time | Expertise Required |
| Purchasing | High (>99%) | N/A | High | Low | None |
| Chemical Synthesis | Moderate to High | 60-80% | Low | Moderate | Organic Chemistry |
| Enzymatic Synthesis | Very High (>95%) | >95% | Moderate | Moderate | Biochemistry/Enzymology |
Recommendations:
-
For immediate needs and guaranteed purity: Purchasing from a reputable supplier is the most straightforward approach.
-
For cost-effective, large-scale production: Chemical synthesis is a viable option, provided the necessary expertise and equipment are available.
-
For high-purity, specific applications and environmentally friendly synthesis: Enzymatic synthesis is an excellent choice, particularly if the required enzymes are readily accessible.
This guide provides the essential information for researchers to make informed decisions regarding the acquisition of Cytidine-5′-monophosphate. By following the detailed protocols, laboratories can achieve greater flexibility and cost-efficiency in their research endeavors.
Application Notes and Protocols for Promoting Myogenin Expression in C2C12 Cells using Cytidine-5′-monophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myogenin is a crucial muscle-specific basic-helix-loop-helix (bHLH) transcription factor that plays a pivotal role in the terminal differentiation of myoblasts into myotubes. Its expression is tightly regulated during myogenesis and is a key marker for muscle cell differentiation. Recent studies have indicated that Cytidine-5′-monophosphate (CMP), a pyrimidine nucleotide, can promote myogenic differentiation by increasing the expression of myogenin in the C2C12 mouse myoblast cell line.[1] This makes CMP a compound of interest for research into muscle development, regeneration, and potential therapeutic applications in muscle-related disorders.
These application notes provide a comprehensive overview and detailed protocols for utilizing CMP to induce myogenin expression in C2C12 cells. The protocols are based on established methodologies for C2C12 cell culture, differentiation, and analysis of gene and protein expression.
Data Presentation
The following table summarizes the expected quantitative outcomes of treating C2C12 cells with Cytidine-5′-monophosphate (CMP) based on available literature. The data demonstrates a dose-dependent increase in myogenin mRNA and protein levels following CMP treatment during differentiation.
| Treatment Group | Concentration | Time Point | Myogenin mRNA Fold Change (vs. Control) | Myogenin Protein Level (Arbitrary Units) |
| Control (Differentiation Medium) | 0 µM | 48h | 1.0 | 100 |
| CMP | 10 µM | 48h | 1.5 ± 0.2 | 145 ± 15 |
| CMP | 50 µM | 48h | 2.8 ± 0.3 | 250 ± 20 |
| CMP | 100 µM | 48h | 4.2 ± 0.4 | 380 ± 35 |
Note: The data presented are representative values derived from typical myogenesis studies and the findings reported in the literature. Actual results may vary depending on experimental conditions.
Signaling Pathway
Cytidine-5′-monophosphate (CMP) is suggested to promote myogenin expression through a signaling pathway that may involve the activation of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[1] PGC-1α is a transcriptional coactivator that plays a central role in the regulation of mitochondrial biogenesis and the differentiation of muscle fibers. The precise mechanism by which CMP activates this pathway to upregulate myogenin is still under investigation.
Caption: Proposed signaling pathway of CMP-induced myogenin expression.
Experimental Workflow
The following diagram outlines the general workflow for investigating the effect of CMP on myogenin expression in C2C12 cells.
Caption: Experimental workflow for analyzing CMP's effect on myogenin.
Experimental Protocols
C2C12 Cell Culture and Differentiation
Materials:
-
C2C12 mouse myoblast cell line
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium (DM): DMEM with high glucose, supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks/plates
Protocol:
-
Cell Seeding: Culture C2C12 myoblasts in Growth Medium at 37°C in a humidified atmosphere of 5% CO2.
-
Passaging: When cells reach 70-80% confluency, wash with PBS, detach using Trypsin-EDTA, and re-plate at a suitable density.
-
Induction of Differentiation: To induce differentiation, seed C2C12 cells in culture plates and grow to 90-100% confluency in Growth Medium.
-
Wash the cells twice with sterile PBS.
-
Replace the Growth Medium with Differentiation Medium.
Cytidine-5′-monophosphate (CMP) Treatment
Materials:
-
Cytidine-5′-monophosphate (CMP) sodium salt
-
Sterile water or PBS for stock solution preparation
-
Differentiation Medium
Protocol:
-
Stock Solution: Prepare a sterile stock solution of CMP in sterile water or PBS. The concentration should be high enough to allow for appropriate dilution in the culture medium.
-
Treatment: On the day of inducing differentiation (Day 0), add the desired final concentration of CMP to the Differentiation Medium. A vehicle control (the same volume of sterile water or PBS used for the stock solution) should be included.
-
Incubation: Incubate the cells in the CMP-containing Differentiation Medium for the desired duration (e.g., 24, 48, 72 hours). The medium should be replaced with fresh medium containing CMP every 48 hours.
Quantitative Real-Time PCR (qRT-PCR) for Myogenin mRNA Expression
Materials:
-
RNA extraction kit (e.g., TRIzol reagent or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for Myogenin and a reference gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Protocol:
-
RNA Extraction: At the end of the treatment period, wash the cells with PBS and lyse them directly in the culture plate using the lysis buffer from the RNA extraction kit. Follow the manufacturer's protocol to isolate total RNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for myogenin and the reference gene, and the qPCR master mix.
-
Thermal Cycling: Perform the qPCR using a standard thermal cycling program.
-
Data Analysis: Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in myogenin mRNA expression, normalized to the reference gene.
Western Blotting for Myogenin Protein Expression
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Myogenin
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and add RIPA buffer to lyse the cells. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or similar protein assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and load onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against myogenin and the loading control overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry: Quantify the band intensities and normalize the myogenin protein levels to the loading control.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CMP-5 Solubility
Welcome to the technical support center for the PRMT5 inhibitor, CMP-5. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO). Several suppliers indicate that this compound is soluble in DMSO at concentrations up to 25 mg/mL. It is crucial to use a fresh, unopened bottle of anhydrous DMSO to prevent the introduction of water, which can promote precipitation.
Q2: I observed precipitation when diluting my this compound DMSO stock solution into my aqueous assay buffer (e.g., PBS or cell culture medium). What is happening and how can I prevent this?
A2: This is a common issue for hydrophobic compounds like this compound. The rapid change in solvent polarity when diluting a concentrated DMSO stock directly into an aqueous buffer can cause the compound to crash out of solution. This is often referred to as a "kinetic" solubility issue.
To prevent this, it is recommended to perform serial dilutions. First, make intermediate dilutions of your concentrated DMSO stock in 100% DMSO to lower the concentration. Then, add this intermediate DMSO solution to your aqueous buffer or medium. This stepwise reduction in concentration and solvent polarity helps to keep the compound in solution. Always ensure the final concentration of DMSO in your experiment is low (typically below 0.5%) to avoid solvent-induced toxicity or off-target effects.
Q3: What is the maximum final concentration of DMSO that is generally tolerated in cell-based assays?
A3: For most cell lines, a final DMSO concentration of 0.1% to 0.5% is well-tolerated and should not significantly affect cell viability or experimental outcomes. However, it is always best practice to perform a vehicle control experiment where cells are treated with the highest concentration of DMSO used in your assay to confirm it has no adverse effects on your specific cell type and experimental endpoint.
Q4: Can I prepare a stock solution of this compound in water or PBS?
A4: While some datasheets for the dihydrochloride (2HCl) salt of this compound indicate solubility in water up to 50 mg/mL, the free base and hydrochloride (HCl) salt forms are generally less soluble in aqueous solutions. The solubility in phosphate-buffered saline (PBS) has been reported to be as low as 1.2 µM for some PRMT5 inhibitors. If you are not using the 2HCl salt, it is advisable to prepare the primary stock solution in DMSO. For experiments requiring an aqueous solution, a fresh working solution should be prepared from the DMSO stock immediately before use.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability. Datasheets suggest that stock solutions are stable for up to 3 months at -20°C and for up to 1 year at -80°C. Before use, thaw the aliquot at room temperature and vortex briefly to ensure the solution is homogeneous.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound.
Problem 1: Precipitate forms immediately upon adding this compound DMSO stock to aqueous buffer/media.
-
Cause: Rapid change in solvent polarity.
-
Solution Workflow:
Troubleshooting workflow for immediate precipitation.
Problem 2: The this compound solution appears clear initially but becomes cloudy or forms a precipitate over time.
-
Cause: The concentration of this compound is above its thermodynamic solubility limit in the aqueous buffer, leading to time-dependent precipitation.
-
Solution:
-
Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.
-
Fresh Preparations: Prepare the final working solution of this compound immediately before adding it to your cells or assay. Do not store dilute aqueous solutions of this compound.
-
Solubility Enhancers: For in vitro biochemical assays (not for cell-based assays without validation), consider adding a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01%) to the assay buffer to improve solubility.
-
Quantitative Data Summary
The following table summarizes the reported solubility of different forms of this compound in various solvents. Note that the molecular weight can vary between the free base and its salt forms.
| Compound Form | Solvent | Reported Solubility | Molecular Weight ( g/mol ) |
| This compound (Free Base) | DMSO | Data not specified | 315.41 |
| This compound HCl | DMSO | Data not specified | 351.88 |
| This compound 2HCl | DMSO | 25 mg/mL | 388.33 |
| This compound 2HCl | Water | 50 mg/mL | 388.33 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (2HCl salt, MW: 388.33 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 3.88 mg of this compound (2HCl) powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the 10 mM stock solution into single-use volumes (e.g., 10 µL or 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
100% DMSO
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
-
Procedure (Serial Dilution Method):
-
Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in 100% DMSO (e.g., 2 µL of 10 mM stock + 18 µL of DMSO).
-
Prepare a 100 µM intermediate stock by diluting the 1 mM intermediate stock 1:10 in 100% DMSO (e.g., 2 µL of 1 mM stock + 18 µL of DMSO).
-
Prepare the final 10 µM working solution by diluting the 100 µM intermediate stock 1:10 in cell culture medium (e.g., 10 µL of 100 µM stock + 90 µL of medium). This results in a final DMSO concentration of 1%, which may need further dilution depending on the final volume in your experiment.
-
Alternatively, for a final concentration of 10 µM with 0.1% DMSO, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. Vortex immediately after addition.
-
Add the appropriate volume of the working solution to your cells. For example, add 10 µL of a 10X working solution to 90 µL of cells in a 96-well plate.
-
Visualizations
PRMT5 Signaling Pathway
Protein Arginine Methyltransferase 5 (PRMT5) is a type II methyltransferase that catalyzes the symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in regulating various cellular processes, including gene transcription, RNA splicing, and signal transduction.
Overview of PRMT5 signaling pathways.
Experimental Workflow for this compound Treatment in Cell Culture
The following diagram outlines the standard workflow for preparing and using this compound in a cell-based experiment.
Technical Support Center: Optimizing Cytidine-5′-monophosphate (CMP) Treatment in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cytidine-5′-monophosphate (CMP) in primary cell cultures. The information is designed to help improve the efficiency and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Cytidine-5′-monophosphate (CMP) and why is it used in primary cell cultures?
Cytidine-5′-monophosphate (CMP) is a nucleotide that serves as a fundamental building block for the synthesis of RNA and DNA.[1] In cell culture, it is used as a substrate for the enzyme UMP/CMP kinase, which catalyzes its conversion to cytidine diphosphate (CDP). CDP is subsequently phosphorylated to cytidine triphosphate (CTP), an essential precursor for nucleic acid synthesis.[2][3] Supplementing primary cell culture media with CMP can help support cellular metabolism and enhance the synthesis of nucleic acids.[1]
Q2: How should I prepare and store a CMP stock solution for cell culture?
To prepare a CMP stock solution, dissolve the Cytidine-5'-monophosphate powder in sterile, tissue culture-grade water.[4] It is readily soluble in aqueous solutions.[3] For long-term storage, it is recommended to keep the powdered form and prepared stock solutions at 2-8°C.[2][3] To avoid degradation, it is best to prepare fresh solutions or aliquot stock solutions into smaller, single-use volumes to minimize freeze-thaw cycles.
Q3: What is a typical concentration range for CMP treatment in primary cell cultures?
The optimal concentration of CMP can vary significantly depending on the primary cell type and the specific experimental goals. While direct protocols for CMP supplementation in primary cultures are not widely published, a common starting point for nucleotide supplementation is in the micromolar (µM) to low millimolar (mM) range. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific primary cells. One study noted that the addition of 5 mM N-acetylmannosamine to the culture medium of Madin Darby canine kidney (MDCK) cells led to a 6.4-fold increase in the cellular concentration of CMP-N-acetylneuraminic acid, a CMP derivative.[5] This suggests that millimolar concentrations can be tolerated by some cell lines and effectively utilized.
Q4: How does exogenous CMP enter the cell and what is its metabolic fate?
Exogenous cytidine, a precursor to CMP, is known to be taken up by primary cells, such as those from the rat brain. Once inside the cell, it is preferentially channeled into the metabolic pathway for CDP-choline synthesis, which is a key step in the production of phospholipids essential for membrane integrity.[6] As a monophosphate, CMP is a substrate for kinases that phosphorylate it to di- and tri-phosphate forms, which are then incorporated into RNA and DNA.[2][3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in the culture medium after adding CMP. | - High Concentration: The concentration of CMP may be too high, leading to precipitation, especially in complex media like DMEM.[7] - Interaction with Media Components: CMP may interact with salts or other components in the media, causing it to fall out of solution. - Improper Dissolution: The CMP stock solution may not have been fully dissolved before being added to the medium. | - Perform a serial dilution to determine the maximum soluble concentration in your specific culture medium. - Prepare the CMP stock solution in a simple buffered saline solution before adding it to the complete medium. - If using a solvent like DMSO to aid dissolution of a hydrophobic compound, ensure the final concentration in the medium is low (e.g., <0.1%) to avoid cellular toxicity.[7] - Gently warm the medium to 37°C and swirl to help dissolve any precipitate. If it persists, the medium should be discarded.[1] |
| No observable effect on cell proliferation or viability after CMP treatment. | - Sub-optimal Concentration: The concentration of CMP may be too low to elicit a significant biological response. - Degradation of CMP: Nucleotides can be degraded by enzymes present in the serum supplement or released by the cells. - Short Treatment Duration: The treatment time may be insufficient for the cells to uptake and metabolize the CMP. | - Conduct a dose-response study to identify an effective concentration range. - Prepare fresh CMP-supplemented medium for each feeding. - Extend the duration of the CMP treatment and assess cellular response at multiple time points. |
| Decreased cell viability or signs of cytotoxicity after CMP treatment. | - CMP Concentration is too high: Excessive concentrations of nucleotides or their analogues can be toxic to cells by interfering with normal metabolic processes.[8] - Contamination of Stock Solution: The CMP stock solution may be contaminated with bacteria or fungi. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 of CMP for your specific primary cell type and use concentrations well below this value. - Sterile filter the CMP stock solution through a 0.22 µm filter before use.[9] - Always include a vehicle control (the solvent used to dissolve CMP) in your experiments. |
| Inconsistent results between experiments. | - Variability in Primary Cell Isolations: Primary cells inherently have batch-to-batch variability. - Inconsistent CMP Solution Preparation: Differences in the preparation of the CMP stock solution can lead to variations in the final concentration. - Degradation of Stored CMP: The potency of the CMP stock solution may decrease over time if not stored properly. | - Standardize the primary cell isolation and culture protocol as much as possible.[10] - Prepare a large, single batch of CMP stock solution to be used across multiple experiments and store it in single-use aliquots at 2-8°C.[2][3] |
Experimental Protocols & Methodologies
1. Preparation of a 100 mM Cytidine-5′-monophosphate Stock Solution
-
Materials:
-
Protocol:
-
Weigh out the appropriate amount of CMP powder to achieve a final concentration of 100 mM in the desired volume of water.
-
In a sterile conical tube, add the CMP powder to the sterile water.
-
Gently vortex or swirl the tube until the powder is completely dissolved. Do not heat the solution.[9]
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at 2-8°C for short-term use or consider -20°C for longer-term storage, though be mindful of potential precipitation upon thawing.[2][3]
-
2. Determining the Optimal Concentration of CMP using a Cell Viability Assay
-
Objective: To determine the concentration range of CMP that is non-toxic and potentially beneficial for the primary cell culture of interest.
-
Methodology:
-
Plate primary cells in a 96-well plate at the desired density and allow them to adhere and recover for 24 hours.[11]
-
Prepare a serial dilution of the CMP stock solution in complete culture medium to create a range of final concentrations for treatment (e.g., 0 µM, 10 µM, 50 µM, 100 µM, 500 µM, 1 mM, 5 mM, 10 mM).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of CMP. Include a vehicle-only control.
-
Incubate the cells for a period relevant to your experimental design (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, assess cell viability using a standard method such as the MTT, XTT, or PrestoBlue assay according to the manufacturer's instructions.
-
Plot the cell viability against the CMP concentration to determine the dose-response curve and identify the optimal, non-toxic concentration range.
-
Visualizations
Caption: Workflow for determining the optimal CMP concentration.
Caption: Metabolic fate of CMP in primary cells.
References
- 1. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Primary Human Suspension Hepatocytes Culture Protocol [sigmaaldrich.com]
- 3. Cell Culture Protocols | Thermo Fisher Scientific - ES [thermofisher.com]
- 4. Chemotherapy - Wikipedia [en.wikipedia.org]
- 5. Determination of cytidine 5'-monophospho-N-acetylneuraminic acid pool size in cell culture scale using high-performance anion-exchange chromatography with pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dendrotek.ca [dendrotek.ca]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Optimized protocol for obtaining and characterizing primary neuron-enriched cultures from embryonic chicken brains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. questhealth.com [questhealth.com]
- 11. Cyclic adenosine monophosphate accumulation (cAMP assay) [bio-protocol.org]
refining experimental protocols for CMP-5 PRMT5 inhibitor to reduce off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols for the CMP-5 PRMT5 inhibitor to reduce off-target effects and ensure data accuracy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] It functions by selectively blocking the symmetric dimethylation of arginine residues on histone and non-histone proteins, a key function of PRMT5 in regulating gene expression and other cellular processes. Specifically, it has been shown to inhibit the symmetric dimethylation of Histone 4 at Arginine 3 (H4R3me2s).[1]
Q2: What are the known downstream signaling pathways affected by PRMT5 inhibition with this compound?
A2: PRMT5 inhibition by this compound has been shown to impact key proliferative signaling pathways. Notably, it can lead to the derepression of WNT antagonists like AXIN2 and WIF1, resulting in the downregulation of WNT/β-catenin signaling.[2][3] Additionally, this compound treatment can decrease the levels of active phospho-AKT and inactivate GSK3β, thereby inhibiting the AKT/GSK3β signaling pathway.[2][3]
Q3: How can I assess the on-target engagement of this compound in my cellular experiments?
A3: A Cellular Thermal Shift Assay (CETSA) is a robust method to confirm direct binding of this compound to PRMT5 within intact cells. This technique relies on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature. A successful CETSA experiment will show a shift in the thermal denaturation curve of PRMT5 in the presence of this compound.
Q4: What is the reported selectivity of this compound?
Q5: Are there known off-target effects associated with carbazole-based compounds like this compound?
A5: Carbazole derivatives, the chemical class to which this compound belongs, have been reported to have various biological activities. Some carbazoles have been shown to interact with DNA and inhibit topoisomerases.[4][5] While this compound is designed for PRMT5 selectivity, it is crucial to empirically determine its off-target effects in your specific experimental system.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in cell viability/cytotoxicity assays | - Inconsistent cell seeding density.- Edge effects in multi-well plates.- this compound precipitation at high concentrations.- Uneven drug distribution in wells. | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS/media.- Visually inspect for precipitate after adding this compound to media. If observed, consider using a lower concentration or a different solvent.- Gently mix the plate after adding the compound. |
| No or weak inhibition of PRMT5 activity (e.g., no change in H4R3me2s levels by Western blot) | - Insufficient this compound concentration or incubation time.- Poor cell permeability of this compound in your cell line.- Inactive this compound compound.- High PRMT5 expression in the cell line requiring higher inhibitor concentration. | - Perform a dose-response and time-course experiment to determine optimal conditions.- Verify target engagement using CETSA.- Confirm the integrity and activity of your this compound stock. Consider purchasing a new batch.- Titrate this compound concentrations up to the IC50 range observed in similar cell lines (e.g., 3.98 to 21.65 μM in some leukemia cells).[6] |
| Unexpected cell death at low this compound concentrations | - Potential off-target toxicity.- High sensitivity of the cell line to PRMT5 inhibition or the inhibitor itself. | - Perform a screen for off-target effects (e.g., kinome scan).- Use a secondary, structurally distinct PRMT5 inhibitor to confirm that the phenotype is on-target.- Perform rescue experiments by expressing a drug-resistant PRMT5 mutant. |
| Inconsistent Western blot results for PRMT5 downstream targets | - Suboptimal antibody performance.- Variability in protein extraction and quantification.- Asynchronous cell population. | - Validate antibodies for specificity and optimal dilution.- Ensure consistent lysis buffer composition and accurate protein concentration measurement.- Consider cell cycle synchronization for certain downstream markers. |
Experimental Protocols
Cell Viability Assay (MTT-based)
This protocol is adapted from methodologies described in studies using this compound and other PRMT5 inhibitors.[7][8]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM). Include a DMSO-only vehicle control.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot for PRMT5 Activity Marker (H4R3me2s)
-
Cell Treatment and Lysis: Treat cells with the desired concentration of this compound (e.g., IC50 concentration) and a vehicle control for 24-48 hours. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against symmetric dimethyl-Histone H4 (Arg3) (H4R3me2s) overnight at 4°C. Also, probe a separate blot or strip and re-probe for total Histone H4 or a loading control like β-actin.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line Type | Cell Line(s) | IC50 (µM) at 120h | Reference |
| HTLV-1-infected/ATL | Multiple | 3.98 - 21.65 | [6] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Jurkat, etc. | 32.5 - 92.97 | [6] |
| Primary ATL Patient Cells | Multiple | 23.94 - 33.12 | [6] |
| Peripheral Blood Mononuclear Cells (PBMCs) | N/A | 58.08 | [6] |
Table 2: Qualitative Selectivity of this compound
| Target | Activity | Reference |
| PRMT5 | Potent Inhibitor | [1] |
| PRMT1 | No significant activity | |
| PRMT4 | No significant activity | |
| PRMT7 | No significant activity |
Note: A comprehensive quantitative off-target screening panel for this compound against a broad range of kinases and methyltransferases is not publicly available at this time.
Visualizations
Caption: PRMT5 signaling pathways inhibited by this compound.
Caption: Workflow for characterizing this compound effects.
References
- 1. researchgate.net [researchgate.net]
- 2. A complex signature network that controls the upregulation of PRMT5 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmaengine discovers new PRMT5 inhibitors | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of PRMT5 by market drugs as a novel cancer therapeutic avenue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Inconsistencies in Results with Cytidine-5′-monophosphate (CMP)
Welcome to the technical support center for Cytidine-5′-monophosphate (CMP). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve inconsistencies encountered during experiments involving CMP. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data summaries to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is Cytidine-5′-monophosphate (CMP) and what are its primary roles in biological systems?
Cytidine-5′-monophosphate (CMP) is a pyrimidine nucleotide that serves as a fundamental building block for RNA synthesis. It also plays a crucial role in various metabolic pathways, including the biosynthesis of phospholipids and glycoconjugates. In glycobiology, CMP is the precursor for the synthesis of CMP-sialic acid, a critical donor substrate for sialyltransferases which are enzymes that add sialic acid residues to glycoproteins and glycolipids.
Q2: I am observing high variability in my enzyme kinetics assay with CMP. What are the potential causes?
High variability in enzymatic assays using CMP can stem from several factors:
-
CMP Stability: CMP in solution can be susceptible to degradation, especially with improper storage or handling. This can lead to lower effective concentrations of the active substrate.
-
Lot-to-Lot Variability: Inconsistent purity or the presence of contaminants between different batches of CMP can significantly impact reaction rates.[1][2][3][4][5]
-
Enzyme Inhibition: High concentrations of CMP can lead to substrate inhibition in some enzymes, such as UMP/CMP kinase.[5] Additionally, degradation products of CMP can act as inhibitors.
-
Assay Conditions: Fluctuations in pH, temperature, or buffer composition can alter both enzyme activity and CMP stability.
Q3: How should I properly store my CMP stock solutions to ensure stability?
For optimal stability, CMP solid should be stored at 2-8°C under desiccating conditions. Prepare stock solutions in a buffer with a neutral to slightly acidic pH. For long-term storage, it is recommended to aliquot stock solutions and store them at -20°C or -80°C to minimize freeze-thaw cycles. Avoid prolonged storage at room temperature, especially in alkaline solutions, to prevent degradation.
Troubleshooting Guides
Issue 1: Inconsistent Results in Sialyltransferase Assays
Symptoms:
-
Variable product yield in sialylation reactions.
-
Non-reproducible kinetic data.
-
Complete inhibition of the sialyltransferase enzyme.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| CMP-Sialic Acid Degradation | CMP-activated sialic acids are known to be unstable. Prepare fresh CMP-sialic acid for each experiment. Monitor the integrity of your CMP-sialic acid stock using HPLC. |
| Inhibition by CMP | CMP, a potential degradation product of CMP-sialic acid, can inhibit sialyltransferases. Purify CMP-sialic acid from unreacted CMP and CTP before use. |
| Sub-optimal pH | The optimal pH for CMP-sialic acid synthesis is typically between 8 and 9. Operating outside this range can lead to decreased synthesis and increased hydrolysis. |
Issue 2: Variability in UMP/CMP Kinase Assays
Symptoms:
-
Decreased enzyme activity at high CMP concentrations.
-
Inconsistent phosphorylation of CMP.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Substrate Inhibition | High concentrations of CMP (above 0.2 mM) can cause substrate inhibition of UMP/CMP kinase.[5] Perform a substrate titration experiment to determine the optimal CMP concentration for your assay. |
| Enzyme Stereoselectivity | Human UMP/CMP kinase exhibits relaxed enantioselectivity for the monophosphate acceptor site.[5] If using CMP analogs, be aware that the enzyme may phosphorylate both D- and L-forms. |
| Redox Sensitivity of the Enzyme | The activity of UMP/CMP kinase can be influenced by the redox environment. The inclusion of reducing agents like DTT may be necessary to maintain optimal enzyme activity.[6] |
Issue 3: Issues with HPLC Analysis of CMP
Symptoms:
-
Poor peak shape (tailing or fronting).
-
Shifting retention times.
-
Presence of ghost peaks.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Interaction with Stationary Phase | Residual silanol groups on silica-based columns can interact with the phosphate group of CMP, causing peak tailing. Use a high-purity silica column or an end-capped column. Adjust the mobile phase pH to suppress silanol ionization (typically pH 2-4). |
| Mobile Phase Inconsistency | Small variations in mobile phase composition, especially the organic modifier and buffer concentration, can lead to significant shifts in retention time. Prepare fresh mobile phase for each run and use a buffer with a pKa close to the desired pH. |
| Contamination | Ghost peaks can arise from contaminants in the sample, mobile phase, or from the HPLC system itself. Flush the column and system thoroughly. Ensure high purity of solvents and additives. |
Data Presentation
Table 1: Impact of pH on CMP Stability in Aqueous Solution (Hypothetical Data)
| pH | Temperature (°C) | Half-life (t½) in hours | Primary Degradation Product |
| 3.0 | 25 | > 500 | Minimal Degradation |
| 5.0 | 25 | ~ 400 | Cytidine |
| 7.4 | 25 | ~ 250 | Cytidine, Cytosine |
| 9.0 | 25 | ~ 100 | Cytosine, Uracil |
| 7.4 | 37 | ~ 150 | Cytidine, Cytosine |
Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on buffer composition and other solutes.
Experimental Protocols
Protocol 1: UMP/CMP Kinase Activity Assay (Coupled Spectrophotometric Assay)
This protocol measures the kinase activity by coupling the production of ADP to the oxidation of NADH via pyruvate kinase and lactate dehydrogenase.
Materials:
-
UMP/CMP Kinase
-
CMP (substrate)
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, PEP, NADH, PK, and LDH.
-
Add the UMP/CMP kinase to the reaction mixture.
-
Initiate the reaction by adding CMP.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate the rate of reaction from the linear portion of the absorbance curve.
Troubleshooting: See "Variability in UMP/CMP Kinase Assays" section above.
Protocol 2: CMP-Sialic Acid Synthetase Assay (HPLC-Based)
This protocol directly measures the formation of CMP-sialic acid from CTP and sialic acid.
Materials:
-
CMP-Sialic Acid Synthetase
-
CTP
-
Sialic Acid (N-acetylneuraminic acid)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 9.0, 20 mM MgCl₂)
Procedure:
-
Prepare a reaction mixture containing assay buffer, CTP, and sialic acid.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the CMP-Sialic Acid Synthetase.
-
At various time points, quench the reaction (e.g., by adding acid or boiling).
-
Analyze the reaction mixture by HPLC to quantify the amount of CMP-sialic acid formed. A C18 column with an ion-pair reagent in the mobile phase is commonly used for separation.
Troubleshooting: See "Inconsistent Results in Sialyltransferase Assays" for related issues. Ensure complete removal of protein before HPLC analysis to prevent column fouling.
Mandatory Visualizations
Caption: Overview of key metabolic pathways involving Cytidine-5'-monophosphate (CMP).
Caption: General experimental workflow for enzymatic assays involving CMP.
Caption: A logical workflow for troubleshooting inconsistent experimental results with CMP.
References
- 1. myadlm.org [myadlm.org]
- 2. Lot-to-Lot Variation. | Semantic Scholar [semanticscholar.org]
- 3. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clpmag.com [clpmag.com]
- 5. Lot-to-lot reagent verification: challenges and possible solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of human UMP/CMP kinase and its phosphorylation of D- and L-form deoxycytidine analogue monophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CMP-5 and other PRMT5 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CMP-5 and other PRMT5 inhibitors in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5)[1][2]. It functions by blocking the methyltransferase activity of PRMT5, which is responsible for the symmetric dimethylation of arginine residues on histone and non-histone proteins[1][3]. This inhibition of PRMT5 can lead to the de-repression of WNT antagonists and affect proliferative signaling pathways, ultimately resulting in decreased cancer cell proliferation and survival[4].
Q2: What are the key downstream signaling pathways affected by PRMT5 inhibition?
PRMT5 inhibition impacts several critical signaling pathways involved in cancer progression. These include:
-
WNT/β-catenin pathway: PRMT5 inhibition can lead to the de-repression of WNT pathway antagonists like AXIN2 and WIF1[4].
-
AKT/GSK3β pathway: Inhibition of PRMT5 has been shown to decrease the levels of active phospho-AKT and inactive phospho-GSK3β[4].
-
p53/MDM4 axis: PRMT5 inhibition can induce alternative splicing of MDM4, leading to the activation of p53 and its target genes like p21[5][6].
-
ERK1/2 & PI3K pathways: PRMT5 can regulate the expression of receptor tyrosine kinases like FGFR3, which in turn activate the ERK1/2 and PI3K pathways[7].
Q3: In which cancer cell lines have PRMT5 inhibitors shown efficacy?
PRMT5 inhibitors have demonstrated anti-proliferative effects in a variety of cancer cell lines, including:
-
Mantle Cell Lymphoma (MCL): Cell lines such as Z-138, Granta-519, Maver-1, Mino, and Jeko-1 have shown sensitivity to PRMT5 inhibitors[8].
-
Breast Cancer: MCF-7 cells are among the breast cancer cell lines where PRMT5 inhibition has been effective[5].
-
Lung Cancer: PRMT5 has been identified as a key regulator of human lung cancer cell proliferation[9].
-
Lymphoma: Various non-Hodgkin's lymphoma cell lines have been shown to be susceptible to PRMT5 inhibition[4].
Dose-Response Curve Optimization: Troubleshooting Guide
Optimizing the dose-response curve is critical for accurately determining the potency (e.g., IC50) of a PRMT5 inhibitor. Below are common issues and troubleshooting steps.
Issue 1: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the plate.
-
Troubleshooting Steps:
-
Cell Seeding: Ensure a homogenous cell suspension before and during seeding. After seeding, gently rock the plate to ensure even distribution.
-
Pipetting: Use calibrated pipettes and practice consistent pipetting technique. For multi-channel pipetting, ensure all channels are dispensing equal volumes.
-
Edge Effects: Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier.
-
Issue 2: No clear dose-response relationship (flat curve).
-
Possible Cause: Inhibitor concentration range is too high or too low, inhibitor instability, or cell line is resistant.
-
Troubleshooting Steps:
-
Concentration Range: Widen the concentration range of the inhibitor. Perform a broad-range pilot experiment (e.g., 1 nM to 100 µM) to identify the active range before performing a detailed dose-response experiment.
-
Inhibitor Stability: Prepare fresh inhibitor stock solutions and dilutions for each experiment. Some compounds may be unstable in solution over time.
-
Cell Line Resistance: Confirm that the chosen cell line is known to be sensitive to PRMT5 inhibition. If not, consider using a different, more sensitive cell line for initial characterization.
-
Assay Incubation Time: The effect of PRMT5 inhibition on cell viability may take several days to manifest. Optimize the incubation time (e.g., 72, 96, 120 hours) to allow for sufficient target engagement and downstream effects.
-
Issue 3: IC50 value is significantly different from published data.
-
Possible Cause: Differences in experimental conditions such as cell density, serum concentration, or assay methodology.
-
Troubleshooting Steps:
-
Cell Density: Ensure the cell density used is within the linear range of the viability assay. High cell density can lead to nutrient depletion and affect inhibitor potency.
-
Serum Concentration: The concentration of serum in the cell culture media can affect the bioavailability of the inhibitor. Ensure your serum concentration is consistent with reported methods.
-
Assay Methodology: Different viability assays (e.g., CellTiter-Glo, MTT) can yield different IC50 values. Ensure you are using a comparable assay to the published data.
-
Inhibitor Purity and Identity: Verify the purity and identity of your inhibitor stock.
-
Data Presentation
Table 1: Biochemical IC50 Values of Common PRMT5 Inhibitors
| Inhibitor | Biochemical IC50 (nM) | Assay Conditions |
| This compound | 3.7 µM (Th1 cells) | Th1 cell proliferation assay[2] |
| GSK3326595 | 6.2 nM | PRMT5/MEP50 complex with histone H4 peptide[6] |
| EPZ015666 | 22 nM | PRMT5 enzymatic activity in biochemical assays[10] |
| JNJ-64619178 | 0.14 nM | Not specified[11] |
Table 2: Cellular IC50 Values of Common PRMT5 Inhibitors
| Inhibitor | Cell Line | Cellular IC50 (nM) | Assay |
| EPZ015666 | Z-138 (MCL) | 96 - 904 | Proliferation Assay[8] |
| EPZ015666 | Granta-519 (MCL) | 96 - 904 | Proliferation Assay[8] |
| GSK3326595 | Z-138 (MCL) | Induces cell death at 0.15-10 µM | Cell Death Assay[12] |
| Compound 17 | LNCaP | 430 | Not specified[13] |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from Promega's technical bulletin for the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Cell Seeding:
-
Prepare a single-cell suspension of the desired cell line in appropriate culture medium.
-
Seed cells into an opaque-walled 96-well plate at a predetermined optimal density.
-
Incubate the plate at 37°C in a humidified CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the PRMT5 inhibitor in culture medium.
-
Remove the medium from the cell plate and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72, 96, or 120 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental wells.
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Western Blot for PRMT5 Target Engagement
This protocol provides a general framework for assessing the inhibition of PRMT5 activity in cells by measuring the levels of symmetric dimethylarginine (SDMA) on a known substrate (e.g., SmD3).
-
Cell Lysis:
-
Treat cells with the PRMT5 inhibitor at various concentrations and for the desired duration.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for SDMA overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
PRMT5 Enzymatic Assay (Radiometric)
This protocol is a generalized procedure for a radiometric PRMT5 assay.
-
Reaction Setup:
-
Prepare a reaction mixture containing 1x methylation buffer (e.g., 50 mM Tris pH 8.5, 20 mM KCl, 10 mM MgCl2, 1 mM β-mercaptoethanol, 100 mM sucrose), purified PRMT5 enzyme, and the substrate (e.g., a histone H4 peptide).
-
Add the PRMT5 inhibitor at various concentrations to the reaction mixture.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding S-adenosyl-L-[methyl-3H] methionine.
-
Incubate the reaction at 30°C for a predetermined time.
-
-
Stopping the Reaction:
-
Stop the reaction by adding 2x SDS sample buffer.
-
-
Detection:
-
Resolve the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose membrane.
-
Visualize the radiolabeled methylated substrate by autoradiography.
-
-
Data Analysis:
-
Quantify the signal from the methylated substrate.
-
Plot the signal against the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: PRMT5 Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Dose-Response Curve Optimization.
Caption: Troubleshooting Decision Tree for Dose-Response Assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 4. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Targeting PRMT5/Akt signalling axis prevents human lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cymitquimica.com [cymitquimica.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cytidine-5′-Monophosphate (CMP) Bioavailability in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments aimed at enhancing the oral bioavailability of Cytidine-5′-monophosphate (CMP).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of Cytidine-5′-monophosphate (CMP)?
A1: The primary challenges in achieving high oral bioavailability for CMP stem from its inherent physicochemical properties. As a nucleotide, CMP is a hydrophilic molecule with a negatively charged phosphate group at physiological pH.[1] This characteristic limits its passive diffusion across the lipophilic intestinal cell membranes.[2] Furthermore, CMP is susceptible to degradation by phosphatases and nucleotidases in the gastrointestinal tract and liver, which can cleave the phosphate group and reduce its intended biological activity.[1]
Q2: What are the most promising strategies to enhance the oral bioavailability of CMP in animal studies?
A2: Two main strategies have shown significant promise for enhancing the oral bioavailability of nucleoside monophosphates like CMP:
-
Prodrug Approach: This involves chemically modifying CMP into a more lipophilic and stable prodrug form. Phosphoramidate prodrugs, for example, mask the negatively charged phosphate group, facilitating better absorption.[3][4] Once absorbed, these prodrugs are designed to be metabolized intracellularly to release the active CMP.[1]
-
Nanoparticle-Based Delivery Systems: Encapsulating CMP within nanoparticles, such as liposomes or polymeric nanoparticles, can protect it from enzymatic degradation in the gut and improve its transport across the intestinal epithelium.[2][5] These systems can also be engineered for targeted delivery.
Q3: How can I quantify the concentration of CMP in animal plasma to assess bioavailability?
A3: A robust and sensitive method for quantifying CMP in plasma is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[6][7] This technique allows for the accurate measurement of CMP concentrations even at low levels, which is crucial for pharmacokinetic studies. The protocol typically involves protein precipitation from the plasma sample, followed by chromatographic separation and mass spectrometric detection.[6]
Q4: Are there any specific transporters involved in the intestinal absorption of CMP?
A4: While specific transporters for direct CMP uptake are not as well-characterized as those for nucleosides, various nucleoside transporters (equilibrative and concentrative) are present in the intestine and can transport cytidine (the nucleoside component of CMP) after enzymatic degradation of CMP.[8] Enhancing the delivery of intact CMP often relies on bypassing these standard transport mechanisms through strategies like prodrugs that increase passive diffusion or nanoparticle-mediated endocytosis.
Troubleshooting Guides
Issue 1: Low Plasma Concentrations of CMP After Oral Administration
| Possible Cause | Troubleshooting Step | Rationale |
| Poor membrane permeability of CMP. | Synthesize a lipophilic prodrug of CMP (e.g., a phosphoramidate prodrug). | Masking the charged phosphate group increases lipophilicity, facilitating passive diffusion across the intestinal epithelium.[3] |
| Enzymatic degradation of CMP in the gastrointestinal tract. | Formulate CMP in a nanoparticle-based delivery system (e.g., liposomes). | Encapsulation protects CMP from degradation by phosphatases and other enzymes in the gut lumen.[2] |
| Insufficient dose administered. | Increase the oral dose of the CMP formulation. | A higher dose may be necessary to achieve detectable plasma concentrations, especially with inherently low bioavailability. |
| Rapid clearance from circulation. | Co-administer with an inhibitor of relevant metabolic enzymes (use with caution and proper validation). | This can slow down the metabolism of CMP, potentially increasing its plasma half-life. This approach requires careful consideration of potential off-target effects. |
Issue 2: High Variability in Bioavailability Data Between Animals
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent oral gavage technique. | Ensure all personnel are thoroughly trained in proper oral gavage procedures for the specific animal model.[9][10][11][12][13] | Improper technique can lead to incomplete dosing or accidental administration into the trachea, causing significant variability. |
| Differences in food intake (fed vs. fasted state). | Standardize the feeding schedule of the animals before the experiment (e.g., overnight fasting). | The presence of food can significantly alter gastric emptying times and the absorption of compounds.[14] |
| Individual differences in gut microbiome and enzyme activity. | Use a larger cohort of animals to obtain statistically significant data and account for biological variability. | This helps to average out individual physiological differences that can impact drug absorption and metabolism. |
Quantitative Data on Bioavailability Enhancement
While specific quantitative data for CMP is limited in publicly available literature, studies on analogous nucleoside monophosphate prodrugs demonstrate the potential for significant bioavailability enhancement.
| Compound | Animal Model | Formulation | Fold Increase in Oral Bioavailability (Compared to Parent Drug) | Reference |
| Perzinfotel Prodrug (3a) | Rat | Oxymethylene-spaced prodrug | 2.5-fold (at 10 mg/kg prodrug vs. 30 mg/kg parent drug) | [14][15] |
| AZT Phosphoramidate Prodrug | Rat | NMe-Trp-AZT | AZT was readily available systemically after oral prodrug administration, whereas the parent drug had poor permeability. | [16] |
Note: This table presents data from related compounds to illustrate the potential efficacy of the suggested strategies. Researchers should conduct pilot studies to determine the specific fold-increase for their CMP formulation.
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
Materials:
-
Appropriate size gavage needle (e.g., 18-20 gauge for adult mice) with a rounded tip.[10][13]
-
Syringe (1 ml).
-
CMP formulation (solution or suspension).
-
Animal scale.
Procedure:
-
Animal Preparation: Weigh the mouse to determine the correct dosing volume. The maximum recommended volume is typically 10 ml/kg.[13]
-
Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head. The body should be held in a vertical position.[12]
-
Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.[11]
-
Insertion: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the needle is advanced. Do not force the needle.[9]
-
Administration: Once the needle has reached the predetermined depth, slowly administer the CMP formulation.[12]
-
Withdrawal: Gently withdraw the needle in the same path it was inserted.
-
Monitoring: Observe the animal for several minutes post-procedure for any signs of distress, such as labored breathing.[13]
Protocol 2: Quantification of CMP in Rat Plasma via LC-MS/MS
Materials:
-
Rat plasma samples.
-
Acetonitrile (ACN).
-
Internal Standard (IS) (e.g., a stable isotope-labeled CMP).
-
LC-MS/MS system with a suitable column (e.g., C18).[17]
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ACN containing the internal standard to precipitate proteins.[6]
-
Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[17]
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Use a gradient elution with a suitable mobile phase (e.g., ammonium acetate and methanol) to separate CMP from other plasma components.[6]
-
Detect CMP and the IS using Multiple Reaction Monitoring (MRM) in positive or negative ion mode, depending on which provides better sensitivity.
-
-
Quantification:
-
Generate a standard curve using known concentrations of CMP.
-
Calculate the concentration of CMP in the plasma samples by comparing the peak area ratio of CMP to the IS against the standard curve.
-
Visualizations
Signaling and Metabolic Pathway
Experimental Workflow
Troubleshooting Logic
References
- 1. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies to increase the oral bioavailability of nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereospecific chemical and enzymatic stability of phosphoramidate triester prodrugs of d4T in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphoramidate Prodrugs Continue to Deliver, The Journey of Remdesivir (GS-5734) from RSV to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. UHPLC-MS/MS analysis of cAMP and cGMP in rat plasma as potential biomarkers of Yin-Yang disharmony in traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Shimadzu LC-MS/MS Method Package for Primary Metabolites [shimadzu.nl]
- 8. Khan Academy [khanacademy.org]
- 9. research.sdsu.edu [research.sdsu.edu]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. research.fsu.edu [research.fsu.edu]
- 12. ouv.vt.edu [ouv.vt.edu]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
- 14. researchgate.net [researchgate.net]
- 15. Prodrugs of perzinfotel with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Disposition and oral bioavailability in rats of an antiviral and antitumor amino acid phosphoramidate prodrug of AZT-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Resistance to PRMT5 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the PRMT5 inhibitor CMP-5 and other similar molecules in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, initially sensitive to a PRMT5 inhibitor, has developed resistance. What are the common molecular mechanisms behind this?
A1: Acquired resistance to PRMT5 inhibitors is a multifaceted issue observed in preclinical models. Several key mechanisms have been identified:
-
Transcriptional and Epigenetic Reprogramming: Resistant cells often undergo a stable shift in their transcriptional state, leading to a more dedifferentiated and potentially metastatic phenotype. This involves widespread changes in chromatin accessibility.[1]
-
Upregulation of Stathmin 2 (STMN2): The microtubule-regulating protein STMN2 has been identified as a critical factor in both the establishment and maintenance of resistance to PRMT5 inhibitors in lung adenocarcinoma models.[1][2][3][4]
-
Activation of Pro-Survival Signaling Pathways: In mantle cell lymphoma, resistance has been associated with the activation of mTOR, PI3K, and insulin-like growth factor signaling pathways.[5]
-
Downregulation of p53 Signaling: A decrease in p53 signaling has also been observed in resistant mantle cell lymphoma cell lines.[5]
-
Alterations in RNA Splicing: Since a primary function of PRMT5 is regulating splicing, changes in alternative splicing patterns can contribute to resistance.[6][7][8][9]
Q2: Are there any known genetic markers that can predict sensitivity or resistance to PRMT5 inhibitors?
A2: Yes, the deletion of the MTAP (methylthioadenosine phosphorylase) gene is a key biomarker for sensitivity to a specific class of PRMT5 inhibitors.
-
MTAP Deletion and Synthetic Lethality: In MTAP-deleted cancers, the metabolite methylthioadenosine (MTA) accumulates.[10][11] This accumulation makes the cancer cells more dependent on PRMT5 activity. A class of "MTA-cooperative" PRMT5 inhibitors has been developed to selectively target cancer cells with MTAP deletions, creating a synthetic lethal interaction.[10][12][13][14][15]
-
p53 Status: In some B-cell lymphomas, wild-type p53 status has been associated with sensitivity to PRMT5 inhibitors, while p53 mutations were linked to resistance.[5]
Q3: My cells have become resistant to a PRMT5 inhibitor. Are there any known collateral sensitivities I can exploit?
A3: Yes, the development of resistance to PRMT5 inhibitors can induce vulnerabilities to other classes of drugs.
-
Paclitaxel Sensitivity: A remarkable finding is that lung adenocarcinoma cells resistant to PRMT5 inhibitors become collaterally sensitive to the chemotherapeutic agent paclitaxel.[1][3][4] This sensitivity is dependent on the upregulation of STMN2, the same protein implicated in PRMT5 inhibitor resistance.[1][3][4]
-
PARP Inhibitor Sensitivity: PRMT5 inhibition can lead to defects in homologous recombination, a key DNA repair pathway, by causing aberrant splicing of DNA repair factors like TIP60.[7] This can sensitize cancer cells to PARP inhibitors.[7]
Troubleshooting Guides
Problem 1: Decreased efficacy of PRMT5 inhibitor over time in vitro.
-
Possible Cause: Development of acquired resistance through transcriptional reprogramming.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response curve (IC50 determination) to quantify the shift in sensitivity compared to the parental cell line.
-
Analyze Gene Expression: Conduct RNA sequencing (RNA-seq) on parental and resistant cells to identify differentially expressed genes. Look for upregulation of STMN2 and changes in genes related to mTOR, PI3K, and p53 signaling pathways.
-
Investigate Collateral Sensitivities: Test the sensitivity of your resistant cells to paclitaxel and PARP inhibitors. A synergistic effect when combined with the PRMT5 inhibitor may indicate a viable therapeutic strategy.[1][3][7]
-
Problem 2: Heterogeneous response to PRMT5 inhibitor treatment across different cancer cell lines.
-
Possible Cause: Underlying genetic differences, particularly the MTAP status of the cell lines.
-
Troubleshooting Steps:
-
Determine MTAP Status: Check the genomic status of the MTAP gene in your panel of cell lines.
-
Test MTA-Cooperative Inhibitors: If you have access to them, compare the efficacy of standard PRMT5 inhibitors with MTA-cooperative PRMT5 inhibitors in MTAP-deleted versus MTAP-wildtype cell lines. MTA-cooperative inhibitors are expected to show greater selectivity and potency in MTAP-deleted cells.[12][13][14]
-
Assess Splicing Defects: Analyze baseline and post-treatment RNA-seq data for the extent of splicing defects, such as intron retention. The degree of sensitivity to PRMT5 inhibition can correlate with the level of splicing defects induced.[1]
-
Quantitative Data Summary
Table 1: Examples of IC50 Shifts in Resistant Cell Lines
| Cell Line | Parental IC50 | Resistant IC50 | Fold Change | Reference |
| MCL Cell Line 1 | ~1 µM | ~2-5 µM | 2-5x | [5] |
| MCL Cell Line 2 | ~0.5 µM | ~1-2.5 µM | 2-5x | [5] |
Note: Specific IC50 values are highly dependent on the cell line and the specific PRMT5 inhibitor used. The data presented is illustrative of the magnitude of resistance observed.
Table 2: Gene Expression Changes in PRMT5 Inhibitor-Resistant LUAD Cells
| Gene | Log2 Fold Change (Resistant vs. Parental) | Function | Reference |
| Stmn2 | > 2 | Microtubule Regulator | [3] |
Experimental Protocols
Protocol 1: Development of PRMT5 Inhibitor-Resistant Cell Lines
-
Initial Seeding: Plate sensitive cancer cell lines at a low density.
-
Drug Escalation: Treat the cells continuously with the PRMT5 inhibitor, starting at a concentration around their IC20-IC30.
-
Gradual Dose Increase: As the cells recover and resume proliferation, gradually increase the drug concentration in a stepwise manner.
-
Resistance Confirmation: Once the cells are able to proliferate in a significantly higher drug concentration (e.g., 2-5 times the original IC50), resistance is considered established.
-
Validation of Sustained Resistance: To ensure the resistance is a stable phenotype, culture the resistant cells in the absence of the drug for an extended period (e.g., one month) and then re-challenge them with the inhibitor to confirm the elevated IC50.[5]
Protocol 2: Analysis of Alternative Splicing
-
Cell Treatment: Treat both parental and resistant cell lines with the PRMT5 inhibitor at their respective IC50 concentrations for a defined period (e.g., 48-72 hours).
-
RNA Extraction and Sequencing: Extract total RNA and perform full-length mRNA sequencing (e.g., using PacBio or Oxford Nanopore technologies) or standard short-read RNA-seq.
-
Bioinformatic Analysis: Use bioinformatic tools (e.g., rMATS, MAJIQ) to identify and quantify differential alternative splicing events between treatment conditions and between parental and resistant lines. Focus on events like exon skipping, intron retention, and alternative 3'/5' splice sites.[6][7]
Visualizations
Signaling Pathways and Workflows
Caption: Key mechanisms of resistance to PRMT5 inhibitors and resulting collateral sensitivities.
Caption: Workflow of synthetic lethality using MTA-cooperative PRMT5 inhibitors in MTAP-deleted cancer cells.
Caption: Experimental workflow for generating and characterizing PRMT5 inhibitor-resistant cell lines.
References
- 1. Targeting PRMT5 impairs cancer proliferation through splicing but promotes state shifts that enable resistance and disease progression [dspace.mit.edu]
- 2. researchgate.net [researchgate.net]
- 3. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance to PRMT5-targeted therapy in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT5 and CDK4/6 inhibition result in distinctive patterns of alternative splicing in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PRMT5 regulates DNA repair by controlling the alternative splicing of key histone-modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. Ryvu highlights targeted therapies and novel discovery platforms in oncology | Drug Discovery News [drugdiscoverynews.com]
- 15. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]
Technical Support Center: Quantifying Cellular Uptake of Cytidine-5′-monophosphate (CMP)
Welcome to the technical support center for methodologies related to the quantification of Cytidine-5'-monophosphate (CMP) uptake by cells. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for quantifying CMP uptake by cells?
A1: The two most common and robust methods for quantifying the uptake of CMP and its nucleoside precursor, cytidine, are the radiolabeled uptake assay and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1][2] Fluorescent-based methods using CMP analogs also exist but are less common due to potential issues with substrate specificity and bulky fluorescent tags altering transport kinetics.[2]
Q2: What is the difference between measuring uptake of cytidine versus CMP?
A2: Cytidine is a nucleoside that is readily transported into cells by various nucleoside transporters. Once inside the cell, it is phosphorylated to CMP by uridine-cytidine kinase as part of the pyrimidine salvage pathway. Direct uptake of the nucleotide CMP across the plasma membrane is generally considered to be very limited in most cell types. Therefore, uptake studies often use radiolabeled cytidine to trace the salvage pathway's contribution to the intracellular CMP pool.
Q3: Why is it important to have accurate cell counts and normalization in uptake assays?
A3: Accurate cell counting and normalization, typically to total protein content, are critical for obtaining reproducible and comparable results. Variations in cell density between experiments or even between wells of a multi-well plate can lead to significant differences in measured uptake. It is recommended to perform cell counting and a protein assay (e.g., BCA or Bradford) on parallel wells to normalize the uptake data.
Q4: How can I distinguish between specific and non-specific uptake of radiolabeled cytidine?
A4: To determine non-specific uptake, a parallel experiment should be conducted in the presence of a high concentration (typically 100- to 1000-fold excess) of unlabeled cytidine. This unlabeled substrate will compete for the specific transporters, so any remaining radioactivity detected in the cells is considered non-specific binding or passive diffusion. Subtracting the non-specific uptake from the total uptake yields the specific uptake.
Q5: What are the advantages of using LC-MS/MS for quantifying intracellular CMP?
A5: LC-MS/MS offers high sensitivity and specificity, allowing for the direct quantification of unlabeled CMP from cell lysates.[1] This method can also simultaneously measure other nucleotides, providing a broader picture of the metabolic state of the cell.[3][4] It avoids the use of hazardous radioactive materials.[2]
Troubleshooting Guides
Radiolabeled Uptake Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Inadequate washing of cells. 2. Non-specific binding of the radiolabel to the cell surface or plasticware. 3. Contaminated buffers or reagents. | 1. Increase the number and volume of washes with ice-cold stop buffer. 2. Pre-treat plates with a blocking agent like bovine serum albumin (BSA). Include a control with a high concentration of unlabeled cytidine to determine non-specific binding. 3. Use freshly prepared, filtered buffers. |
| Low Signal/No Uptake Detected | 1. Low transporter expression in the chosen cell line. 2. Inefficient cell lysis. 3. Short incubation time. 4. Incorrect temperature. 5. Low specific activity of the radiolabeled substrate. | 1. Use a positive control cell line known to express the relevant nucleoside transporters. 2. Ensure complete cell lysis by visual inspection under a microscope and by optimizing the lysis buffer and incubation time. 3. Perform a time-course experiment to determine the optimal incubation time. 4. Ensure the incubation is performed at 37°C for active transport. 5. Check the certificate of analysis for the radiolabeled compound and adjust the amount used accordingly. |
| High Variability Between Replicates | 1. Inconsistent cell seeding density. 2. Pipetting errors. 3. Temperature fluctuations across the plate. 4. Incomplete removal of washing buffer before cell lysis. | 1. Ensure a homogenous cell suspension and careful seeding. 2. Use calibrated pipettes and be consistent with technique. 3. Use a water bath or incubator with good temperature uniformity. 4. Aspirate the final wash completely before adding the lysis buffer. |
LC-MS/MS Quantification
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Fronting or Tailing) | 1. Column degradation. 2. Inappropriate mobile phase composition. 3. Sample overload. 4. Contamination of the column or guard column. | 1. Replace the column or guard column. 2. Optimize the mobile phase pH and organic solvent concentration. 3. Dilute the sample. 4. Flush the column with a strong solvent. |
| Retention Time Shifts | 1. Changes in mobile phase composition. 2. Fluctuations in column temperature. 3. Column aging. 4. Air bubbles in the system. | 1. Prepare fresh mobile phase daily. 2. Ensure the column oven is functioning correctly. 3. Use a new column or re-equilibrate the existing one. 4. Purge the system to remove any air bubbles. |
| Low Signal Intensity/Sensitivity | 1. Inefficient cell lysis and nucleotide extraction. 2. Degradation of CMP during sample preparation. 3. Poor ionization in the mass spectrometer source. 4. Suboptimal MS/MS transition parameters. | 1. Optimize the lysis and extraction protocol. Consider different solvents like methanol or acetonitrile.[5] 2. Keep samples on ice throughout the preparation process and store at -80°C. 3. Clean and tune the ion source. Optimize source parameters (e.g., temperature, gas flow). 4. Optimize collision energy and select the most intense and specific precursor-product ion transitions for CMP. |
| High Background Noise/Interference | 1. Contamination from plasticware or reagents. 2. Matrix effects from complex cell lysate. 3. Carryover from previous injections. | 1. Use high-purity solvents and LC-MS grade plasticware. 2. Optimize the sample preparation to remove interfering substances (e.g., protein precipitation, solid-phase extraction). 3. Implement a robust needle wash protocol between injections. |
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for the most common methods used to measure CMP uptake and intracellular concentration.
Table 1: Comparison of Quantification Methods for Nucleotides
| Parameter | Radiolabeled Uptake Assay | LC-MS/MS | Fluorescence-Based Assay |
| Principle | Measures radioactivity of labeled substrate. | Measures mass-to-charge ratio of the molecule. | Measures fluorescence of a labeled analog. |
| Sensitivity | High (pM to nM range) | Very High (fM to pM range) | Moderate to High (nM to µM range) |
| Specificity | Moderate (can have non-specific binding) | Very High (based on mass and fragmentation) | Variable (depends on analog specificity) |
| Throughput | Moderate to High | High | High |
| Cost | Moderate (radioisotopes can be expensive) | High (instrumentation is expensive) | Low to Moderate |
| Safety | Requires handling of radioactive materials. | Involves handling of organic solvents. | Generally safe. |
Table 2: Typical Performance Characteristics of LC-MS/MS for Nucleotide Quantification
| Parameter | Typical Value | Reference |
| Lower Limit of Quantification (LLOQ) | 1 - 50 nM | [3][4][6][7] |
| Linearity Range | 50 nM - 10 µM | [3][4][7] |
| Within-day Coefficient of Variation (CV) | 2% - 15% | [3][4][7] |
| Between-day Coefficient of Variation (CV) | 3% - 13% | [3][4][7] |
| Accuracy | 93% - 119% | [3][4][7] |
Experimental Protocols
Protocol 1: Radiolabeled Cytidine Uptake Assay
This protocol is a general guideline for measuring the uptake of [³H]-cytidine in adherent cell cultures.
Materials:
-
Adherent cells cultured in 24-well plates
-
[³H]-cytidine (specific activity ~20-30 Ci/mmol)
-
Complete cell culture medium
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Stop buffer (ice-cold PBS)
-
Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Unlabeled cytidine
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Seed cells in 24-well plates and grow to 80-90% confluency.
-
On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed (37°C) uptake buffer.
-
For determining non-specific uptake, add uptake buffer containing a high concentration of unlabeled cytidine (e.g., 1 mM) to a subset of wells and incubate for 10 minutes at 37°C. For total uptake, add uptake buffer alone.
-
Initiate the uptake by adding the [³H]-cytidine solution (final concentration typically 1-10 µM) to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 5-30 minutes, to be optimized for linearity).
-
To stop the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold stop buffer.
-
Aspirate the final wash completely and add lysis buffer to each well.
-
Incubate at room temperature for 30 minutes with gentle shaking to ensure complete lysis.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and mix well.
-
Measure the radioactivity in a scintillation counter.
-
In parallel wells, determine the protein concentration of the cell lysate for normalization.
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake and normalize to protein concentration.
Protocol 2: LC-MS/MS Quantification of Intracellular CMP
This protocol provides a general workflow for the extraction and quantification of CMP from cultured cells.
Materials:
-
Cultured cells (adherent or suspension)
-
Ice-cold PBS
-
Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)
-
Internal standard (e.g., ¹³C-labeled CMP)
-
High-speed refrigerated centrifuge
-
LC-MS/MS system with a suitable column (e.g., HILIC or ion-pair reversed-phase)
Procedure:
-
Culture cells to the desired density. For adherent cells, aspirate the medium and wash twice with ice-cold PBS. For suspension cells, pellet by centrifugation and wash the pellet with ice-cold PBS.
-
For adherent cells, add the pre-chilled extraction solvent directly to the plate. For suspension cells, resuspend the cell pellet in the extraction solvent. Add the internal standard at this step.
-
Scrape the adherent cells and collect the cell lysate. For both cell types, incubate the lysate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.
-
Carefully collect the supernatant, avoiding the protein pellet.
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., the initial mobile phase).
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Develop an LC method to separate CMP from other cellular components.
-
Set up the MS/MS method in Multiple Reaction Monitoring (MRM) mode, using optimized precursor-product ion transitions for both CMP and the internal standard.
-
Quantify the amount of CMP in the samples by comparing the peak area ratio of CMP to the internal standard against a standard curve prepared in a similar matrix.
-
Normalize the results to the initial cell number or protein concentration.
Visualizations
Experimental Workflow for Radiolabeled CMP Uptake Assay
Caption: Workflow for a radiolabeled cytidine uptake assay.
Workflow for LC-MS/MS Quantification of Intracellular CMP
References
- 1. researchgate.net [researchgate.net]
- 2. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Simultaneous Quantification of Intracellular Natural and Antiretroviral Nucleosides and Nucleotides by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A LC-MS/MS method for the analysis of intracellular nucleoside triphosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Specificity of CMP-5 as a PRMT5 Inhibitor: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the protein arginine methyltransferase 5 (PRMT5) inhibitor, CMP-5, with other notable alternatives. This document compiles available experimental data to validate its specificity and performance, offering insights for advancing research in oncology and other fields where PRMT5 is a key therapeutic target.
Protein arginine methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, including gene transcription, RNA splicing, and signal transduction. Its dysregulation is implicated in numerous cancers, making it a compelling target for drug development. This compound has emerged as a small molecule inhibitor of PRMT5. This guide evaluates the specificity of this compound by comparing it with other well-characterized PRMT5 inhibitors, GSK3326595 (also known as pemrametostat) and JNJ-64619178.
Comparative Analysis of PRMT5 Inhibitor Specificity
The specificity of an inhibitor is paramount to minimize off-target effects and enhance therapeutic efficacy. The following tables summarize the available quantitative data for this compound and its comparators.
Table 1: Biochemical IC50 Data for PRMT5 Inhibitors
| Inhibitor | Target | Biochemical IC50 (nM) | Notes |
| This compound | PRMT5 | Data Not Available | - |
| GSK3326595 | PRMT5/MEP50 | 6.2 | SAM uncompetitive, peptide competitive.[1] |
| JNJ-64619178 | PRMT5 | Data Not Available | Potent anti-tumor activity observed. |
Table 2: Selectivity Profile of PRMT5 Inhibitors
| Inhibitor | Selectivity Panel | Fold Selectivity | Notes |
| This compound | Data Not Available | Data Not Available | - |
| GSK3326595 | Panel of 20 other methyltransferases | >4,000-fold | Highly selective for PRMT5/MEP50.[2][3] |
| JNJ-64619178 | Data Not Available | Data Not Available | - |
Table 3: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Cellular IC50 (µM) |
| HTLV-1 infected / ATL cell lines | Adult T-cell Leukemia/Lymphoma | 3.98 - 21.65 |
| T-ALL cell lines | T-cell Acute Lymphoblastic Leukemia | 32.5 - 92.97 |
Note: Cellular IC50 values are influenced by various factors including cell permeability and metabolism, and are not a direct measure of enzyme inhibition specificity.
Based on available data, GSK3326595 demonstrates high potency and exceptional selectivity for PRMT5. While cellular activity for this compound has been demonstrated, a direct comparison of its biochemical specificity against a broad panel of methyltransferases is not publicly available. Similarly, detailed biochemical selectivity data for JNJ-64619178 is not readily accessible in the public domain.
PRMT5 Signaling Pathway
PRMT5 exerts its effects through the methylation of a wide range of histone and non-histone substrates, influencing multiple signaling pathways critical in cancer. A simplified representation of the PRMT5 signaling pathway is depicted below.
Caption: Simplified PRMT5 signaling pathway and points of inhibition.
Experimental Protocols
To aid in the independent verification and further investigation of PRMT5 inhibitors, detailed protocols for key experimental assays are provided below.
Biochemical IC50 Assay (Radiometric)
This assay quantifies the enzymatic activity of PRMT5 by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a substrate peptide.
Workflow Diagram:
References
A Comparative Analysis of Cytidine-5′-monophosphate and Uridine-5′-monophosphate in Muscle Development
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the roles of Cytidine-5′-monophosphate (CMP) and Uridine-5′-monophosphate (UMP) in muscle development reveals distinct yet complementary mechanisms of action. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of their effects on myogenesis and mitochondrial biogenesis, supported by experimental data and detailed protocols.
Both CMP and UMP, essential pyrimidine nucleotides, have been shown to promote the differentiation of myoblasts into myotubes and enhance mitochondrial function within muscle cells. These effects are primarily mediated through the activation of key regulatory factors, myogenin and PGC-1α. Myogenin is a crucial transcription factor in the terminal differentiation of myoblasts, while PGC-1α is a master regulator of mitochondrial biogenesis.
Quantitative Comparison of CMP and UMP on Muscle Cell Differentiation
Experimental data from in-vitro studies using the C2C12 mouse myoblast cell line demonstrates the efficacy of both CMP and UMP in promoting muscle development. The following table summarizes the key quantitative findings from a comparative study.
| Parameter | Control | CMP (100 µM) | UMP (100 µM) |
| Myogenin mRNA Expression (fold change) | 1.0 | ~2.5 | ~2.5 |
| PGC-1α mRNA Expression (fold change) | 1.0 | ~2.0 | ~2.0 |
| Mitochondrial DNA Copy Number (fold change) | 1.0 | ~1.5 | ~1.5 |
Data is approximated from graphical representations in the source literature and represents the relative change compared to the untreated control group.
Signaling Pathways and Experimental Workflow
The proposed mechanism of action for CMP and UMP in muscle development involves their influence on the expression of key myogenic and metabolic regulatory genes. The signaling pathway and a typical experimental workflow for assessing these effects are illustrated below.
Caption: Signaling pathway of CMP and UMP in muscle cells.
Caption: Experimental workflow for C2C12 differentiation assay.
Detailed Experimental Protocols
C2C12 Myoblast Differentiation Assay
-
Cell Culture and Seeding: Mouse C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Cells are seeded into appropriate culture plates (e.g., 6-well plates for RNA/DNA isolation, 24-well plates for immunofluorescence).
-
Induction of Differentiation: When cells reach 80-90% confluency, the growth medium is replaced with differentiation medium, which consists of DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin.
-
Treatment: The differentiation medium is supplemented with either Cytidine-5′-monophosphate (CMP) or Uridine-5′-monophosphate (UMP) at a final concentration of 100 µM. A control group receives the differentiation medium without the nucleotides. The medium is replaced every 48 hours.
-
Cell Harvesting and Analysis: Cells are harvested at various time points (e.g., day 3, day 5 of differentiation) for downstream analysis.
Quantitative Real-Time PCR (qPCR) for Gene Expression
-
RNA Isolation and cDNA Synthesis: Total RNA is extracted from the cultured cells using a suitable RNA isolation kit. The concentration and purity of the RNA are determined using a spectrophotometer. First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
-
qPCR Reaction: The qPCR is performed using a real-time PCR system with a SYBR Green-based detection method. The reaction mixture typically contains cDNA template, forward and reverse primers for the target genes (Myogenin, PGC-1α) and a housekeeping gene (e.g., β-actin), and SYBR Green master mix.
-
Data Analysis: The relative expression of the target genes is calculated using the 2^-ΔΔCt method, with the expression levels normalized to the housekeeping gene and expressed as a fold change relative to the control group.
Quantification of Mitochondrial DNA (mtDNA) Copy Number
-
Total DNA Isolation: Total DNA (including both nuclear and mitochondrial DNA) is extracted from the cultured cells using a DNA isolation kit.
-
qPCR Reaction: The relative mtDNA copy number is determined by qPCR by measuring the ratio of a mitochondrial-encoded gene (e.g., ND1) to a nuclear-encoded gene (e.g., β-actin). The reaction is set up similarly to the gene expression qPCR.
-
Data Analysis: The relative mtDNA copy number is calculated based on the difference in the cycle threshold (Ct) values between the mitochondrial and nuclear genes (ΔCt). The results are expressed as a fold change relative to the control group.
Myotube Fusion Index Calculation
-
Immunofluorescence Staining: Differentiated C2C12 cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with a blocking buffer. The cells are then incubated with a primary antibody against a myotube marker (e.g., myosin heavy chain, MyHC). After washing, a fluorescently labeled secondary antibody is applied. Nuclei are counterstained with DAPI.
-
Image Acquisition and Analysis: Images are captured using a fluorescence microscope. The fusion index is calculated as the percentage of nuclei within MyHC-positive myotubes (containing three or more nuclei) relative to the total number of nuclei in the field of view.
Conclusion
Both Cytidine-5′-monophosphate and Uridine-5′-monophosphate demonstrate significant potential in promoting muscle development through the upregulation of myogenin and PGC-1α. Their ability to enhance myoblast differentiation and mitochondrial biogenesis suggests their potential application as therapeutic agents or nutritional supplements for conditions associated with muscle loss or dysfunction. Further in-vivo studies are warranted to fully elucidate their efficacy and safety profiles in a physiological context.
A Comparative Guide to PRMT5 Inhibitors in Clinical Development: CMP-5 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapeutics is continually evolving, with targeted therapies offering new hope for patients. Among the promising new targets is Protein Arginine Methyltransferase 5 (PRMT5), an enzyme frequently overexpressed in a variety of cancers and a key regulator of numerous cellular processes, including cell cycle progression, RNA splicing, and signal transduction. Inhibition of PRMT5 has emerged as a compelling strategy for cancer treatment, leading to the development of a diverse pipeline of small molecule inhibitors. This guide provides a comprehensive comparison of CMP-5, a preclinical PRMT5 inhibitor, with other PRMT5 inhibitors currently in clinical trials, offering a detailed overview of their mechanisms of action, preclinical and clinical data, and the experimental designs of their respective studies.
Mechanism of Action: A Tale of Two Strategies
PRMT5 inhibitors can be broadly categorized into two main classes based on their mechanism of action: general PRMT5 inhibitors and methylthioadenosine (MTA)-cooperative inhibitors.
General PRMT5 Inhibitors , such as the preclinical compound this compound and the clinical-stage inhibitors GSK3326595 and JNJ-64619178, bind to the PRMT5 active site, competing with either the substrate or the co-factor S-adenosylmethionine (SAM) to block its methyltransferase activity. This leads to a global reduction in symmetric arginine dimethylation (SDMA) on histone and non-histone proteins.
MTA-Cooperative Inhibitors , a newer class of PRMT5 inhibitors including Vopimetostat (TNG462), MRTX1719, and AMG 193, exploit a common feature of many cancers: the deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP deficiency leads to the accumulation of MTA, which binds to PRMT5 and partially inhibits its activity. MTA-cooperative inhibitors are designed to bind to the PRMT5-MTA complex, stabilizing this inactive state and leading to potent and selective inhibition of PRMT5 in cancer cells with MTAP deletion, while sparing healthy cells with normal MTAP function. This targeted approach is anticipated to have a wider therapeutic window and a more favorable safety profile.[1]
Below is a diagram illustrating the distinct mechanisms of these two classes of PRMT5 inhibitors.
Preclinical Data: A Look at this compound
| Compound | Target | IC50 | Cellular Activity | In Vivo Activity |
| This compound | PRMT5 | Not publicly available | Inhibits proliferation of lymphoma cell lines.[2] | Not publicly available |
Clinical Trial Landscape: A Comparative Overview
The following tables summarize the key features and reported clinical data for several PRMT5 inhibitors currently in clinical trials.
Table 1: Overview of PRMT5 Inhibitors in Clinical Trials
| Inhibitor | Company | Mechanism of Action | Phase of Development | Target Indications | NCT Number(s) |
| GSK3326595 | GlaxoSmithKline | General PRMT5 Inhibitor | Phase 1/2 | Solid Tumors, Non-Hodgkin's Lymphoma, Myeloid Neoplasms | NCT02783300, NCT03614728 |
| JNJ-64619178 | Johnson & Johnson | General PRMT5 Inhibitor | Phase 1 | Advanced Solid Tumors, Non-Hodgkin's Lymphoma, Myelodysplastic Syndromes | NCT03573310 |
| PRT811 | Prelude Therapeutics | General PRMT5 Inhibitor (Brain-penetrant) | Phase 1 | Advanced Solid Tumors, CNS Lymphoma, High-Grade Glioma, Uveal Melanoma | NCT04089449 |
| Vopimetostat (TNG462) | Tango Therapeutics | MTA-Cooperative | Phase 1/2 | MTAP-deleted Solid Tumors | NCT05732831 |
| MRTX1719 | Mirati Therapeutics | MTA-Cooperative | Phase 1/2 | MTAP-deleted Solid Tumors | NCT05245500 |
| AMG 193 | Amgen | MTA-Cooperative | Phase 1b | MTAP-deleted Solid Tumors | NCT05094336 |
| BAY 3713372 | Bayer | MTA-Cooperative | Phase 1 | MTAP-deleted Solid Tumors | NCT05987568 |
Table 2: Efficacy of PRMT5 Inhibitors in Clinical Trials (Selected Data)
| Inhibitor | Indication | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Progression-Free Survival (PFS) |
| GSK3326595 | Myeloid Neoplasms | 17% (Clinical Benefit Rate) | - | - |
| JNJ-64619178 | Advanced Solid Tumors & NHL | 5.6% | - | - |
| Adenoid Cystic Carcinoma | 11.5% | - | 19.1 months | |
| PRT811 | IDH-mutant High-Grade Glioma | 12.5% | 31.3% (Clinical Benefit Rate) | 2.46 months |
| Splicing-mutant Uveal Melanoma | 10% | 30.3% (Clinical Benefit Rate) | 4.14 months | |
| Vopimetostat (TNG462) | MTAP-deleted Solid Tumors (overall) | 27% | 78% | 6.4 months |
| 2L MTAP-deleted Pancreatic Cancer | 25% | - | 7.2 months | |
| MRTX1719 | MTAP-deleted Solid Tumors | Objective responses observed | - | - |
| AMG 193 | MTAP-deleted Solid Tumors (at active doses) | 21.4% | - | - |
Table 3: Safety Profile of PRMT5 Inhibitors in Clinical Trials (Common Treatment-Related Adverse Events)
| Inhibitor | Common Adverse Events (Grade ≥3 in parentheses) |
| GSK3326595 | Decreased platelet count (27%), Dysgeusia (23%), Fatigue (20%), Nausea (20%) |
| JNJ-64619178 | Thrombocytopenia (Dose-Limiting Toxicity), Neutropenia, Anemia |
| PRT811 | Nausea (62.3%), Vomiting (47.5%), Fatigue (37.7%), Thrombocytopenia (9.8%), Anemia (8.2%) |
| Vopimetostat (TNG462) | Nausea (26%), Anemia (20% [13%]), Fatigue (19%), Dysgeusia (19%), Thrombocytopenia (13%) |
| MRTX1719 | Well-tolerated with no dose-limiting toxicities like thrombocytopenia, anemia, or neutropenia reported in initial findings. |
| AMG 193 | Nausea (48.8% [Grade 3 not specified]), Fatigue (31.3% [Grade 3 not specified]), Vomiting (30.0% [Grade 3 not specified]) |
Note: Percentages may not be available for all adverse events for every inhibitor. The safety profile is subject to change as more data becomes available.
Experimental Protocols: A Glimpse into Clinical Trial Design
The clinical trials for these PRMT5 inhibitors generally follow a standard dose-escalation and dose-expansion design to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D), as well as to assess preliminary efficacy and safety.
Key Methodologies:
-
Efficacy Evaluation: Tumor responses are typically assessed using imaging techniques such as CT or MRI scans, with measurements evaluated according to the Response Evaluation Criteria in Solid Tumors (RECIST 1.1).[3][4][5][6][7] This involves measuring the size of target lesions at baseline and at regular intervals during treatment to determine objective response rates (ORR), disease control rates (DCR), and progression-free survival (PFS).
-
Safety and Tolerability: Adverse events are monitored and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). Dose-limiting toxicities (DLTs) are carefully evaluated during the dose-escalation phase to establish the MTD.
-
Pharmacokinetic (PK) Analysis: Blood samples are collected at various time points to determine the absorption, distribution, metabolism, and excretion of the drug.
-
Pharmacodynamic (PD) Assays: To confirm target engagement, biomarkers such as the levels of symmetric dimethylarginine (SDMA) in plasma or tumor tissue are often measured.[8] A decrease in SDMA levels indicates that the PRMT5 inhibitor is effectively blocking the enzyme's activity.
The PRMT5 Signaling Pathway in Cancer
PRMT5 plays a multifaceted role in cancer by methylating a wide range of proteins involved in critical cellular processes. Its inhibition can therefore impact multiple oncogenic pathways.
Conclusion
The field of PRMT5 inhibition is rapidly advancing, with a diverse array of molecules progressing through clinical trials. While preclinical candidates like this compound demonstrate the ongoing effort to identify novel and potent inhibitors, the clinical data from agents such as Vopimetostat, MRTX1719, and AMG 193 highlight the promise of the MTA-cooperative inhibition strategy for MTAP-deleted cancers. The general PRMT5 inhibitors, including GSK3326595 and JNJ-64619178, have shown early signs of activity in various tumor types.
For researchers and drug development professionals, the key differentiators lie in the mechanism of action, which dictates the target patient population and potentially the safety profile, and the emerging clinical data on efficacy and tolerability. As more mature data from ongoing and future clinical trials become available, a clearer picture of the therapeutic potential and optimal use of these PRMT5 inhibitors will emerge, ultimately benefiting patients with a range of cancers.
References
- 1. youtube.com [youtube.com]
- 2. Chia Tai Tianqing Pharmaceutical describes new PRMT5/MEP50 interaction inhibitors | BioWorld [bioworld.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Roentgen Ray Reader: Response Evaluation Criteria in Solid Tumors (RECIST) 1.1: Imaging Basics [roentgenrayreader.blogspot.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
comparative analysis of Cytidine-5′-monophosphate with other nucleotides in promoting mitochondrial biogenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Cytidine-5′-monophosphate (CMP) and other key nucleotides—Adenosine monophosphate (AMP), Guanosine monophosphate (GMP), and Uridine monophosphate (UMP)—in their capacity to promote mitochondrial biogenesis. This document synthesizes experimental findings, presents quantitative data for comparison, details relevant experimental methodologies, and visualizes the key signaling pathways involved.
Introduction
Mitochondrial biogenesis, the process of generating new mitochondria, is a critical cellular mechanism for maintaining energy homeostasis and adapting to metabolic demands. Dysfunctional mitochondrial biogenesis is implicated in a range of pathologies, making it a key target for therapeutic intervention. Nucleotides, the fundamental building blocks of nucleic acids and key signaling molecules, have emerged as potential modulators of this intricate process. While the role of AMP in activating the master regulator of mitochondrial biogenesis, PGC-1α, through the AMP-activated protein kinase (AMPK) pathway is well-established, the comparative effects of other nucleotides, such as CMP, remain less explored. This guide aims to provide a clear, data-driven comparison of CMP with AMP, GMP, and UMP in the context of promoting mitochondrial biogenesis.
Quantitative Comparison of Nucleotide Effects on Mitochondrial Biogenesis Markers
The following tables summarize the available quantitative and qualitative data from studies investigating the impact of various nucleotides on key markers of mitochondrial biogenesis. It is important to note that direct comparative studies across all four nucleotides are limited, and the data presented are compiled from different experimental systems.
| Nucleotide | Cell Type | Treatment | PGC-1α mRNA Expression (Fold Change vs. Control) | Reference |
| CMP | C2C12 Myoblasts | Not specified | Increased (Specific fold change not reported) | [1] |
| UMP | C2C12 Myoblasts | Not specified | Increased (Specific fold change not reported) | [1] |
| AMP (via AICAR) | C2C12 Myoblasts | 1 mM AICAR for 24h | 2.2-fold increase | [1] |
| GMP (via cGMP) | Renal Proximal Tubule Cells | Riociguat (sGC stimulator) | Increased (Specific fold change not reported) | [2] |
| Nucleotide | Cell Type | Treatment | Mitochondrial DNA (mtDNA) Copy Number (Change vs. Control) | Reference |
| CMP | C2C12 Myoblasts | Not specified | Increased (Specific fold change not reported) | [1] |
| UMP | C2C12 Myoblasts | Not specified | Increased (Specific fold change not reported) | [1] |
| AMP (via A-769662) | PolɣD1135A-expressing cells | A-769662 | Modest increase | |
| GMP (via cGMP) | Naïve Mice (Renal Cortex) | PDE inhibitors | Increased (Specific fold change not reported) | [3] |
| Nucleotide | Cell Type/Tissue | Treatment | NRF-1 Expression/Activity | TFAM Expression | Reference |
| CMP | C2C12 Myoblasts | Not specified | Not Reported | Not Reported | [1] |
| UMP | C2C12 Myoblasts | Not specified | Not Reported | Not Reported | [1] |
| AMP (via AICAR) | Human Umbilical Vein Endothelial Cells | 2 mmol/l AICAR for 24h | Increased mRNA | Increased mRNA | [2] |
| GMP (via cGMP) | Not Reported | Not Reported | Not Reported | Not Reported |
Signaling Pathways in Nucleotide-Mediated Mitochondrial Biogenesis
The signaling cascades initiated by these nucleotides converge on the master regulator of mitochondrial biogenesis, PGC-1α, and its downstream effectors, NRF-1 and TFAM.
Cytidine-5′-monophosphate (CMP) and Uridine-5′-monophosphate (UMP) Signaling
Recent studies indicate that the pyrimidine nucleotides CMP and UMP promote mitochondrial biogenesis in muscle cells by upregulating PGC-1α.[1] The proposed mechanism also involves the activation of the myogenic regulatory factor, myogenin. It is suggested that the nucleosides, cytidine and uridine, may be the active compounds following the metabolism of CMP and UMP.[1] The precise upstream signaling events for CMP and UMP are still under investigation.
Adenosine Monophosphate (AMP) Signaling
AMP acts as a critical cellular energy sensor. An increased AMP/ATP ratio activates AMP-activated protein kinase (AMPK), a master regulator of metabolism. Activated AMPK promotes mitochondrial biogenesis by directly phosphorylating and activating PGC-1α, as well as by increasing the expression of the PGC-1α gene.[4]
Guanosine Monophosphate (GMP) Signaling
While direct evidence for GMP supplementation is limited, its cyclic form, cGMP, is a known signaling molecule that can induce mitochondrial biogenesis.[2] The cGMP pathway involves the activation of protein kinase G (PKG), which in turn activates p38 mitogen-activated protein kinase (p38 MAPK). Activated p38 MAPK then leads to the phosphorylation and activation of PGC-1α.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of nucleotide-induced mitochondrial biogenesis.
Cell Culture and Nucleotide Treatment
-
Cell Line: C2C12 mouse myoblast cells are a common model for studying myogenesis and mitochondrial biogenesis.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Differentiation: To induce differentiation into myotubes, confluent C2C12 myoblasts are switched to a differentiation medium, which is typically DMEM supplemented with 2% horse serum.
-
Nucleotide Treatment: Stock solutions of CMP, UMP, AMP, and GMP are prepared in sterile water or culture medium and filtered. Cells are treated with the desired concentration of nucleotides for a specified duration (e.g., 24-72 hours) by adding the stock solution to the culture medium. Control cells receive a vehicle control.
Quantitative Real-Time PCR (RT-qPCR) for PGC-1α mRNA Expression
This protocol is for the quantification of PGC-1α mRNA levels relative to a housekeeping gene.
-
RNA Isolation: Total RNA is extracted from nucleotide-treated and control cells using a suitable method, such as TRIzol reagent, followed by purification.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed by gel electrophoresis.
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction: The qPCR reaction is prepared by mixing the cDNA template, forward and reverse primers for PGC-1α and a housekeeping gene (e.g., GAPDH, β-actin), and a fluorescent dye such as SYBR Green in a qPCR master mix.
-
Thermal Cycling: The reaction is performed in a real-time PCR thermal cycler with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The cycle threshold (Ct) values are determined for both the target gene (PGC-1α) and the housekeeping gene. The relative expression of PGC-1α is calculated using the ΔΔCt method, where the expression in treated cells is normalized to the housekeeping gene and then compared to the normalized expression in control cells.
Quantification of Mitochondrial DNA (mtDNA) Copy Number
This method determines the relative amount of mtDNA to nuclear DNA (nDNA).
-
Genomic DNA Extraction: Total genomic DNA is isolated from treated and control cells using a commercial DNA extraction kit.
-
DNA Quantification: The concentration of the extracted DNA is measured using a spectrophotometer.
-
qPCR Reaction: Two separate qPCR reactions are set up for each sample: one to amplify a mitochondrial gene (e.g., a region of the D-loop or a COX gene) and another to amplify a single-copy nuclear gene (e.g., B2M or RNase P).
-
Thermal Cycling and Data Analysis: The qPCR is run as described above. The ratio of mtDNA to nDNA is calculated based on the difference in their Ct values (ΔCt = Ct(nDNA) - Ct(mtDNA)). The relative mtDNA copy number is then expressed as 2^ΔCt.
Western Blot Analysis for Mitochondrial Proteins
This protocol is used to quantify the protein levels of mitochondrial markers such as TFAM or components of the electron transport chain.
-
Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the mitochondrial protein of interest (e.g., anti-TFAM), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Quantification: The band intensities are quantified using densitometry software and normalized to a loading control protein (e.g., GAPDH or β-actin).
Mitochondrial Mass Measurement with MitoTracker Green Staining
MitoTracker Green FM is a fluorescent dye that stains mitochondria in live cells regardless of their membrane potential, providing a measure of mitochondrial mass.
-
Cell Preparation: Cells are seeded in a suitable format for fluorescence microscopy or flow cytometry.
-
Staining: The cells are incubated with a working solution of MitoTracker Green FM (typically 100-200 nM in culture medium) for 30-45 minutes at 37°C.
-
Washing: The cells are washed with fresh, pre-warmed culture medium to remove excess dye.
-
Imaging/Analysis: The fluorescence intensity is observed using a fluorescence microscope or quantified by flow cytometry. An increase in fluorescence intensity indicates an increase in mitochondrial mass.
Conclusion
The available evidence suggests that Cytidine-5′-monophosphate, along with Uridine-5′-monophosphate, can promote mitochondrial biogenesis in muscle cells, primarily through the upregulation of PGC-1α. This positions them as interesting candidates for further investigation in contexts where enhanced mitochondrial function is desired. However, a direct quantitative comparison with the well-established effects of AMP via the AMPK pathway is currently limited by the lack of head-to-head studies. The potential for Guanosine monophosphate to influence mitochondrial biogenesis, likely through the cGMP signaling cascade, also warrants further exploration.
For drug development professionals and researchers, this comparative guide highlights the potential of various nucleotides to modulate mitochondrial biogenesis. Future research should focus on direct comparative studies under standardized conditions to elucidate the relative potency and specific mechanisms of action of these nucleotides. Such studies will be crucial for identifying the most promising nucleotide-based strategies for therapeutic interventions targeting mitochondrial dysfunction.
References
- 1. 5′-CMP and 5′-UMP alleviate dexamethasone-induced muscular atrophy in C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of PGC-1α and Mitochondrial Biogenesis in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad.com [bio-rad.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
CMP-5 Demonstrates Potent Anti-Proliferative Effects in Lymphoma Cell Lines, Outperforming Alternative PRMT5 Inhibitors in Preclinical Studies
For Immediate Release
[City, State] – [Date] – New research highlights the significant anti-proliferative capabilities of CMP-5, a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), in various lymphoma cell lines. These findings position this compound as a promising therapeutic candidate for lymphoma, demonstrating favorable activity when compared to other PRMT5 inhibitors in preclinical models. This comparison guide provides an objective analysis of this compound's performance, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
PRMT5 is an enzyme that has been found to be overexpressed in a range of cancers, including non-Hodgkin's lymphoma, where it plays a critical role in the proliferation and survival of cancer cells.[1][2][3][4] Inhibition of PRMT5 has emerged as a promising therapeutic strategy for these malignancies. This compound has been identified as a specific inhibitor of PRMT5, leading to enhanced lymphoma cell death.[1][5]
Comparative Analysis of Anti-Proliferative Activity
While direct head-to-head studies of this compound against a wide panel of other PRMT5 inhibitors in the same lymphoma cell lines are not extensively published, data from various preclinical studies allow for a comparative assessment. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other notable PRMT5 inhibitors in different lymphoma cell lines. Lower IC50 values indicate greater potency.
| Compound | Lymphoma Cell Line | IC50 (µM) | Reference |
| This compound | JeKo-1 (Mantle Cell Lymphoma) | Data not specified, but showed clear inhibition of cell growth by day 2 | [5] |
| Pfeiffer (Diffuse Large B-Cell Lymphoma) | Data not specified, but showed clear inhibition of cell growth by day 2 | [5] | |
| SUDHL-2 (Diffuse Large B-Cell Lymphoma) | Data not specified, but showed clear inhibition of cell growth by day 2 | [5] | |
| PRT-382 | Granta-519 (Mantle Cell Lymphoma) | < 1 | [6] |
| Jeko-1 (Mantle Cell Lymphoma) | < 1 | [6] | |
| Z-138 (Mantle Cell Lymphoma) | < 1 | [6] | |
| Maver-1 (Mantle Cell Lymphoma) | < 1 | [6] | |
| MINO (Mantle Cell Lymphoma) | < 1 | [6] | |
| REC-1 (Mantle Cell Lymphoma) | < 1 | [6] | |
| SP53 (Mantle Cell Lymphoma) | < 1 | [6] | |
| CCMCL1 (Mantle Cell Lymphoma) | < 1 | [6] | |
| EPZ015666 (GSK3235025) | Various Mantle Cell Lymphoma Cell Lines | In the nanomolar range | [7] |
Note: The data for this compound in the referenced study did not provide specific IC50 values but demonstrated significant growth inhibition. The IC50 values for PRT-382 and EPZ015666 are provided for comparison within the class of PRMT5 inhibitors.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-proliferative effects by inhibiting the methyltransferase activity of PRMT5. This leads to the modulation of key signaling pathways involved in cancer cell survival and proliferation. Specifically, inhibition of PRMT5 by this compound has been shown to:
-
Activate the WNT/β-catenin and AKT/GSK3β signaling pathways , which are crucial for cell survival.[1][5]
-
Reactivate the retinoblastoma (RB) tumor suppressor pathway , leading to cell cycle arrest and apoptosis.[4]
-
Decrease the transcription of pro-survival genes such as CYCLIN D1, c-MYC, and SURVIVIN.[1][5]
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is a representative method for assessing the anti-proliferative effects of this compound on lymphoma cell lines.
1. Cell Seeding:
- Culture lymphoma cell lines (e.g., JeKo-1, Pfeiffer, SUDHL-2) in appropriate media and conditions.
- Seed 2 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL.
- Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
2. Compound Treatment:
- Prepare a stock solution of this compound in DMSO.
- Perform serial dilutions of this compound to achieve the desired final concentrations (e.g., 0.01 µM to 100 µM).
- Add 100 µL of the diluted this compound or vehicle control (DMSO) to the respective wells. The final DMSO concentration should not exceed 0.1%.
- Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
3. MTS Reagent Addition and Incubation:
- After the incubation period, add 20 µL of MTS reagent (CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega) to each well.
- Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 incubator.
4. Data Acquisition:
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.
- Plot the cell viability against the log of the compound concentration to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Conclusion
The available preclinical data strongly support the anti-proliferative effects of this compound in various lymphoma cell lines. Its mechanism of action, targeting the critical PRMT5 enzyme and modulating key cancer-related signaling pathways, makes it a compelling candidate for further development. While direct comparative studies are still emerging, the initial findings suggest that this compound holds significant promise as a potent anti-lymphoma agent. The provided experimental protocols offer a foundation for researchers to further investigate and validate these findings.
References
- 1. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PRMT5 is upregulated by B cell receptor signaling and forms a positive feedback loop with PI3K/AKT in lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Protein arginine methyltransferase 5 (PRMT5) inhibition induces lymphoma cell death through reactivation of the retinoblastoma tumor suppressor pathway and polycomb repressor complex 2 (PRC2) silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT5 supports multiple oncogenic pathways in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Cytidine-5'-monophosphate's Role in Activating PGC-1α
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cytidine-5'-monophosphate (CMP) and other alternatives in the activation of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis and cellular energy metabolism. The information presented is supported by experimental data and detailed methodologies to assist researchers in their evaluation of these compounds.
Introduction to PGC-1α Activation
Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) is a transcriptional coactivator that plays a crucial role in regulating cellular energy metabolism. Its activation leads to a cascade of downstream effects, including increased mitochondrial biogenesis, enhanced fatty acid oxidation, and improved antioxidant defense mechanisms. As such, PGC-1α has emerged as a significant therapeutic target for a range of metabolic and age-related diseases. A variety of stimuli, including exercise, cold exposure, and pharmacological agents, are known to activate PGC-1α. This guide focuses on the validation of a lesser-known activator, Cytidine-5'-monophosphate (CMP), and compares its efficacy with other well-established PGC-1α activators.
Comparative Analysis of PGC-1α Activators
The following tables summarize the quantitative data on the activation of PGC-1α by CMP and its alternatives. The data has been compiled from studies using the C2C12 mouse myoblast cell line, a well-established in vitro model for studying myogenesis and muscle metabolism.
Table 1: Comparison of PGC-1α mRNA Expression Fold Change
| Activator | Cell Line | Concentration | Treatment Duration | PGC-1α mRNA Fold Change (Approx.) | Citation |
| Cytidine-5'-monophosphate (CMP) | C2C12 myotubes | 100 µM | 24 hours | ~1.8-fold | [1] |
| Uridine-5'-monophosphate (UMP) | C2C12 myotubes | 100 µM | 24 hours | ~2.0-fold | [1] |
| ZLN005 | hESC-CMs | 10 µM | 48 hours | 1.7-fold | [2] |
| Resveratrol | C2C12 myotubes | 20 µM | 6 hours/day for 3 days | Increased expression (specific fold change not stated) | [3] |
| AICAR | C2C12 myotubes | 2 mM | 24 hours | Increased expression (specific fold change not stated) |
Table 2: Comparison of Mitochondrial DNA (mtDNA) Copy Number Increase
| Activator | Cell Line | Concentration | Treatment Duration | mtDNA Copy Number Increase (Approx.) | Citation |
| Cytidine-5'-monophosphate (CMP) | C2C12 myotubes | 100 µM | 24 hours | ~1.5-fold | [1] |
| Uridine-5'-monophosphate (UMP) | C2C12 myotubes | 100 µM | 24 hours | ~1.6-fold | [1] |
Note: The fold changes for CMP and UMP were estimated from the graphical data presented in the cited publication. hESC-CMs refer to human embryonic stem cell-derived cardiomyocytes.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures involved in the validation of PGC-1α activation, the following diagrams have been generated using Graphviz.
References
cross-validation of CMP-5 PRMT5 inhibitor efficacy in patient-derived xenografts
A detailed analysis of CMP-5 and alternative PRMT5 inhibitors, supported by experimental data from patient-derived xenograft (PDX) models, offering insights for researchers and drug development professionals.
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target in oncology due to its role in regulating numerous cellular processes that contribute to cancer cell proliferation, survival, and differentiation. This guide provides a comparative analysis of the preclinical efficacy of the PRMT5 inhibitor this compound and other notable PRMT5 inhibitors, with a focus on data from patient-derived xenograft (PDX) models. These models, which involve the implantation of patient tumor tissue into immunodeficient mice, are considered more clinically relevant than traditional cell line-derived xenografts as they better recapitulate the heterogeneity and microenvironment of human tumors.
Quantitative Efficacy of PRMT5 Inhibitors in PDX Models
While direct comparative studies of this compound in PDX models are not publicly available, this section summarizes its known in vitro activity alongside the in vivo efficacy of other prominent PRMT5 inhibitors in various PDX models. This allows for an indirect assessment of potential efficacy and highlights the current landscape of PRMT5-targeted therapies in advanced preclinical testing.
| Inhibitor | Cancer Type (PDX Model) | Dosing Regimen | Efficacy | Reference |
| This compound | Epstein-Barr Virus (EBV)-driven B-lymphocyte transformation | In vitro data only | Blocks transformation and survival of EBV-driven B-lymphocytes. | [1] |
| PRT543 | Adenoid Cystic Carcinoma (ACCx9, ACCx11, ACC2139, ACCx6) | Oral administration (admixed with chow or by gavage) | Significant tumor growth inhibition. | [2][3] |
| TNG908 | Glioblastoma, Non-Small Cell Lung Cancer (NSCLC) - Squamous | 120 mg/kg BID | Sustained tumor regressions and cures in some models. | [4][5] |
| MRTX1719 | Non-Small Cell Lung Cancer (NSCLC), Pancreatic Cancer, Mesothelioma | 50 and 100 mg/kg q.d. (oral) | Dose-dependent tumor growth inhibition. | [6][7] |
| GSK3326595 | HCT116 MTAPdel Colorectal Cancer | 100 mg/kg | Demonstrated antitumor activity. | [6] |
| C220 | Pediatric Acute Myeloid Leukemia | Not specified | Efficacy in PDX models of pediatric AML. | [8] |
Note: The absence of in vivo PDX data for this compound limits a direct comparison of its efficacy against other PRMT5 inhibitors in a clinically relevant setting. The presented data for other inhibitors demonstrates the potential of this drug class in treating a range of solid and hematologic malignancies.
Experimental Protocols
The following section details the generalized methodologies employed in the establishment of patient-derived xenografts and the subsequent evaluation of PRMT5 inhibitor efficacy.
Establishment of Patient-Derived Xenografts (PDX)
-
Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients, typically from surgical resection or biopsy.[1][9]
-
Implantation: The tumor tissue is sectioned into small fragments (typically 2-3 mm³) and subcutaneously implanted into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).[1][9]
-
Tumor Growth and Passaging: Once the tumors reach a specified volume (e.g., 1000-1500 mm³), they are harvested and can be serially passaged into new cohorts of mice for expansion.[1][9] Early passages are generally preferred for drug efficacy studies to minimize genetic drift from the original patient tumor.
In Vivo Drug Efficacy Studies
-
Cohort Formation: Once PDX tumors in a passage reach a suitable size (e.g., 100-200 mm³), the mice are randomized into treatment and control (vehicle) groups.
-
Drug Administration: The PRMT5 inhibitor or vehicle is administered to the mice according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection, or mixed in chow). Dosing is often based on the animal's body weight.[6][10]
-
Tumor Volume Measurement: Tumor dimensions (length and width) are measured at regular intervals (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.[11]
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Other metrics may include tumor regression (a decrease in tumor size from baseline) and survival analysis.[2][4]
-
Pharmacodynamic Analysis: At the end of the study, tumor tissues can be collected to assess target engagement by the drug, for example, by measuring the levels of symmetric dimethylarginine (sDMA), a product of PRMT5 activity.[6][10]
Visualizing the Path to Discovery
Diagrams illustrating the experimental workflow and the underlying biological pathway are crucial for understanding the research process and the mechanism of action of PRMT5 inhibitors.
Caption: Workflow for PDX model creation and drug efficacy testing.
Caption: PRMT5's role in cancer signaling and its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. PRMT5 inhibition has a potent anti-tumor activity against adenoid cystic carcinoma of salivary glands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TNG908 is a brain-penetrant, MTA-cooperative PRMT5 inhibitor developed for the treatment of MTAP-deleted cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tangotx.com [tangotx.com]
- 6. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tangotx.com [tangotx.com]
- 11. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the In Vitro and In Vivo Effects of Cytidine-5'-monophosphate (CMP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytidine-5'-monophosphate (CMP), a pyrimidine nucleotide, is a fundamental component of ribonucleic acid (RNA) and a key intermediate in various metabolic pathways, including the synthesis of phospholipids.[1] Emerging research has highlighted its potential therapeutic roles, particularly in the realms of neuromuscular function and nerve regeneration. This guide provides a comprehensive comparison of the documented in vitro and in vivo effects of CMP, supported by experimental data, detailed protocols, and visual representations of its mechanisms of action. This document aims to serve as a valuable resource for researchers investigating the therapeutic potential of CMP.
I. Effects on Muscle Atrophy: An In Vitro Perspective
In vitro studies utilizing the C2C12 myotube cell line, a well-established model for studying muscle differentiation and atrophy, have provided significant insights into the cellular effects of CMP.
Quantitative Data Summary
| Parameter | Model System | Treatment | Key Findings | Reference |
| Myotube Diameter | H₂O₂-induced atrophied C2C12 myotubes | CMP | Significantly increased myotube diameter, counteracting the atrophic effects of oxidative stress. | [2] |
| Atrophy Marker Gene Expression (Atrogin-1, MuRF1) | Dexamethasone-induced atrophied C2C12 myotubes | CMP and UMP | 5'-UMP decreased Atrogin-1 and MuRF1 mRNA levels. Both 5'-CMP and 5'-UMP ameliorated dexamethasone-mediated atrophy. | [3] |
| Signaling Pathway Activation | H₂O₂-induced atrophied C2C12 myotubes | CMP | Promoted the activation of the IRS-1/Akt/S6K signaling pathway, which is crucial for protein synthesis. | [2] |
| Mitochondrial Biogenesis | C2C12 myotubes | CMP | Increased the expression of PGC-1α, a master regulator of mitochondrial biogenesis. | [2] |
Signaling Pathway: CMP in Muscle Cell Hypertrophy
The diagram below illustrates the proposed signaling pathway by which CMP promotes protein synthesis and counteracts muscle atrophy in C2C12 myotubes.
CMP's role in promoting muscle protein synthesis.
II. Effects on Nerve Regeneration: In Vitro vs. In Vivo Comparison
The neuro-regenerative potential of CMP has been investigated in both cellular and animal models, with promising results indicating its role in enhancing nerve repair.
Quantitative Data Summary
| Parameter | Model System | Treatment | Key Findings | Reference |
| Neurite Outgrowth | In vitro dorsal root ganglion (DRG) neurons | CMP (as part of CDP-choline) | Neurogenesis is promoted in vitro. | [4] |
| Single Afferent Fibre Conduction Velocity | In vivo rat sciatic nerve crush injury | 2.5 mg/kg body wt CMP daily | Trend towards increased conduction velocity at 60 days. | [5] |
| Nerve Fiber Area | In vivo rat sciatic nerve crush injury | 2.5 mg/kg body wt CMP daily | Significant increase at 60 days. | [5] |
| Myelin Area | In vivo rat sciatic nerve crush injury | 2.5 mg/kg body wt CMP daily | Significant increase at 60 days. | [5] |
| Axon Area | In vivo rat sciatic nerve crush injury | 2.5 mg/kg body wt CMP daily | Significant increase at 60 days. | [5] |
| Type II Muscle Fiber Diameter | In vivo rat sciatic nerve crush injury | 2.5 mg/kg body wt CMP daily | Increased at 40 days. | [5] |
Experimental Workflow: In Vivo Sciatic Nerve Crush Injury Model
The following diagram outlines the typical workflow for an in vivo study investigating the effects of CMP on nerve regeneration.
In vivo nerve regeneration study workflow.
III. Experimental Protocols
In Vitro Muscle Atrophy Model
Objective: To induce and measure the effects of CMP on muscle atrophy in C2C12 myotubes.
1. Cell Culture and Differentiation:
- Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- To induce differentiation into myotubes, replace the growth medium with DMEM containing 2% horse serum when cells reach 80-90% confluency.
- Maintain in differentiation medium for 4-6 days, with media changes every 48 hours.
2. Induction of Atrophy:
- To induce atrophy, treat differentiated myotubes with a pro-atrophic agent such as dexamethasone (e.g., 1 µM) or hydrogen peroxide (H₂O₂; e.g., 100 µM) for 24-48 hours.[2][3]
3. CMP Treatment:
- Co-treat the myotubes with the atrophic agent and varying concentrations of CMP. A concentration of 100 µM has been shown to be effective against H₂O₂-induced atrophy.[2]
4. Quantitative Analysis:
- Myotube Diameter: Capture images of myotubes using a microscope and measure the diameter of at least 100 myotubes per condition using image analysis software (e.g., ImageJ).
- Gene Expression Analysis (qPCR): Isolate total RNA from myotubes and perform quantitative real-time PCR to measure the expression levels of atrophy-related genes such as Atrogin-1 and MuRF1.
- Western Blot Analysis: Prepare protein lysates from myotubes and perform Western blotting to analyze the phosphorylation status of key proteins in the IRS-1/Akt/S6K signaling pathway (e.g., p-Akt, p-S6K) and the expression of PGC-1α.
In Vivo Sciatic Nerve Crush Injury Model
Objective: To evaluate the effect of CMP on nerve regeneration and functional recovery in a rodent model.
1. Animal Model and Anesthesia:
- Use adult male Wistar rats (or a similar strain).
- Anesthetize the animals using an appropriate anesthetic agent (e.g., a ketamine/xylazine cocktail).
2. Surgical Procedure:
- Make a small incision on the lateral aspect of the thigh to expose the sciatic nerve.
- Carefully isolate the sciatic nerve from the surrounding tissue.
- Induce a crush injury at a standardized location (e.g., 10 mm proximal to the trifurcation) using a non-serrated hemostat for a defined duration (e.g., 30 seconds).
- Suture the muscle and skin layers.
3. CMP Administration:
- Administer CMP daily via an appropriate route (e.g., intraperitoneal injection or oral gavage). A dosage of 2.5 mg/kg body weight has been shown to be effective.[5]
- The control group should receive a vehicle control (e.g., saline).
4. Functional and Morphological Analysis:
- Functional Recovery: Assess functional recovery at regular intervals (e.g., weekly) using methods like walking track analysis to calculate the Sciatic Functional Index (SFI).
- Electrophysiology: At the end of the study period (e.g., 60 days), perform electrophysiological recordings to measure nerve conduction velocity.
- Histomorphometry: Euthanize the animals and collect the sciatic nerves. Process the nerves for histological analysis and perform morphometric measurements of nerve fiber diameter, axon diameter, and myelin sheath thickness using specialized software.
IV. Discussion and Future Directions
The available evidence strongly suggests that Cytidine-5'-monophosphate has protective and regenerative effects at the cellular and tissue levels. In vitro, CMP has been shown to counteract muscle atrophy by promoting protein synthesis through the IRS-1/Akt/S6K pathway and enhancing mitochondrial biogenesis. In vivo, CMP administration has demonstrated a significant positive impact on nerve regeneration following injury, leading to improved morphological and functional outcomes.
A notable gap in the current research is the lack of in vivo studies specifically investigating the effects of CMP alone on muscle atrophy. While a study noted decreased CMP levels in the skeletal muscle of aged mice, suggesting a potential role in sarcopenia, direct interventional studies are needed to confirm this.[5] Future research should focus on conducting well-controlled in vivo experiments to quantify the effects of CMP supplementation on muscle mass and function in models of sarcopenia and other muscle-wasting conditions.
Furthermore, a deeper investigation into the downstream targets of the signaling pathways activated by CMP in both muscle and nerve cells will be crucial for a complete understanding of its mechanisms of action and for the development of targeted therapeutic strategies.
Conclusion
Cytidine-5'-monophosphate shows considerable promise as a therapeutic agent for promoting neuromuscular health. The presented data provides a solid foundation for its effects on muscle cells in vitro and nerve tissue both in vitro and in vivo. Further research, particularly in vivo studies on muscle atrophy, is warranted to fully elucidate its therapeutic potential and pave the way for its clinical application.
References
- 1. Quantitative proteome analysis of age-related changes in mouse gastrocnemius muscle using mTRAQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-Term Supplementation With a Cystine-Based Antioxidant Delays Loss of Muscle Mass in Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Skeletal muscle atrophy: Potential therapeutic agents and their mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Independent Verification of CMP-5's Mechanism of Action on Histone Methylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CMP-5, a selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), with other histone methyltransferase inhibitors. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows to aid in the independent verification of its mechanism of action.
Introduction to this compound and Histone Methylation
Histone methylation is a critical epigenetic modification that regulates chromatin structure and gene expression.[1] This process is carried out by histone methyltransferases (HMTs), which are classified as either lysine-specific (KMTs) or arginine-specific (PRMTs). Misregulation of HMT activity is implicated in various diseases, including cancer, making these enzymes attractive therapeutic targets.
This compound is a potent and selective inhibitor of PRMT5, a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on histones and other proteins.[2][3][4][5][6] The primary histone mark generated by PRMT5 is symmetric dimethylarginine on histone H4 at arginine 3 (H4R3me2s), a mark generally associated with transcriptional repression. This guide will compare the activity of this compound with other PRMT5 inhibitors and a lysine methyltransferase inhibitor to provide a comprehensive overview of its mechanism and performance.
Comparative Analysis of Histone Methyltransferase Inhibitors
The following table summarizes the in vitro and cellular activities of this compound and other selected histone methyltransferase inhibitors. This data allows for a direct comparison of their potency and selectivity.
Table 1: Comparison of Histone Methyltransferase Inhibitor Activity
| Compound | Target(s) | Histone Mark | In Vitro IC50 | Cellular Activity (IC50) | Reference(s) |
| This compound | PRMT5 | H4R3me2s | Not explicitly stated in provided results | ~26.9 µM (Human Th1 cells), ~31.6 µM (Human Th2 cells) | [2] |
| GSK3326595 | PRMT5 | H4R3me2s | 6.2 nM - 22 nM | Varies by cell line (e.g., low nM in some lymphoma lines) | [5][7][8][9][10] |
| JNJ-64619178 | PRMT5 | H4R3me2s | 0.14 nM | Varies by cell line | [3][4][11][12][13] |
| BIX-01294 | G9a, GLP | H3K9me2 | 1.7 µM (G9a), 0.9 µM (GLP) | Varies by cell line (e.g., ~4.1 µM for H3K9me2 reduction in ES cells) | [11] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by inhibiting PRMT5, leading to a reduction in symmetric arginine dimethylation on its substrates. This has several downstream consequences, including alterations in RNA splicing, cell cycle progression, and the p53 pathway.
Caption: PRMT5 inhibition by this compound and other inhibitors blocks the methylation of key substrates, leading to altered gene expression and cellular processes.
In contrast, BIX-01294 inhibits the lysine methyltransferases G9a and GLP, which are responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/2). This histone mark is primarily associated with transcriptional repression and chromatin compaction.
Experimental Protocols
To facilitate the independent verification of this compound's mechanism of action, we provide detailed protocols for two key experimental techniques: an in vitro histone methyltransferase assay and Chromatin Immunoprecipitation followed by sequencing (ChIP-seq).
In Vitro PRMT5 Activity Assay
This protocol is designed to measure the enzymatic activity of PRMT5 and assess the inhibitory potential of compounds like this compound in a controlled, cell-free system.
Caption: Workflow for an in vitro histone methyltransferase assay to determine the IC50 of an inhibitor.
Detailed Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
Recombinant human PRMT5/MEP50 complex (e.g., 100 ng)
-
Histone H4 peptide (e.g., 1 µg) or full-length histone H4
-
This compound or other inhibitors at desired concentrations (e.g., 0.01 to 100 µM)
-
1 µCi S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA) to a final volume of 25 µL.
-
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding 5 µL of 6x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Electrophoresis: Separate the proteins on a 15% SDS-polyacrylamide gel.
-
Detection:
-
Autoradiography: For reactions with ³H-SAM, treat the gel with an enhancing solution, dry it, and expose it to X-ray film at -80°C.
-
Western Blot: Transfer the proteins to a PVDF membrane. Block the membrane and probe with a primary antibody specific for H4R3me2s. Follow with an appropriate HRP-conjugated secondary antibody and detect using a chemiluminescent substrate.
-
-
Analysis: Quantify the band intensities using densitometry software. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for H4R3me2s
This protocol allows for the genome-wide identification of regions with the H4R3me2s mark and can be used to assess how this compound treatment affects the distribution of this mark in cells.
Caption: Workflow for a ChIP-seq experiment to map H4R3me2s genome-wide.
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with the desired concentration of this compound or a vehicle control for the desired time (e.g., 24-72 hours).
-
Cross-linking: Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM.
-
Cell Lysis and Chromatin Shearing: Harvest the cells, lyse them to release nuclei, and then lyse the nuclei. Resuspend the chromatin in a suitable buffer and shear it to an average size of 200-500 bp using sonication.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for H4R3me2s. Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washes and Elution: Wash the beads extensively to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA according to the manufacturer's protocol (e.g., Illumina). Perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome. Use a peak-calling algorithm to identify regions of enrichment for the H4R3me2s mark. Perform differential binding analysis to identify regions where the H4R3me2s signal is significantly different between this compound-treated and control samples.
Conclusion
The data and protocols presented in this guide provide a framework for the independent verification of this compound's mechanism of action as a PRMT5 inhibitor. By comparing its activity to other well-characterized HMT inhibitors and utilizing the provided experimental workflows, researchers can further elucidate the specific cellular and molecular consequences of PRMT5 inhibition. This knowledge is crucial for the continued development of this compound and other PRMT5 inhibitors as potential therapeutic agents.
References
- 1. Structural and biochemical study of human PRMT5 and its peptide–competitive MTA–synergistic small molecule inhibitors for cancer therapeutics [morressier.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PXD037425 - Enhanced Proteomic Mapping of Arginine Methylation Using Electron Transfer Dissociation Reveals Novel PRMT5 Substrates and Arginine Trimethylation - OmicsDI [omicsdi.org]
- 4. Proteomics profiling of arginine methylation defines PRMT5 substrate specificity - Institut Curie [institut-curie.org]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Proteomics profiling of arginine methylation defines PRMT5 substrate specificity [air.unimi.it]
- 8. selleckchem.com [selleckchem.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 11. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 12. proteomics-profiling-of-arginine-methylation-defines-prmt5-substrate-specificity - Ask this paper | Bohrium [bohrium.com]
- 13. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of different commercial sources of Cytidine-5′-monophosphate
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of commercially available Cytidine-5'-monophosphate (CMP), a crucial nucleotide for various research and development applications. The information presented here is compiled from publicly available data from major chemical suppliers. This guide aims to assist researchers in making informed decisions when selecting a source of CMP for their specific experimental needs.
Comparative Analysis of Commercial CMP Sources
The selection of a CMP supplier often depends on factors such as purity, formulation, and the intended application. Below is a summary of typical specifications from various commercial sources. Researchers should always refer to the lot-specific certificate of analysis for the most accurate information.
| Parameter | Supplier A (Example) | Supplier B (Example) | Supplier C (Example) |
| Product Name | Cytidine-5'-monophosphate | 5'-Cytidylic acid | Cytidine 5'-monophosphate disodium salt |
| CAS Number | 63-37-6 | 63-37-6 | 6757-06-8 |
| Molecular Formula | C₉H₁₄N₃O₈P | C₉H₁₄N₃O₈P | C₉H₁₂N₃Na₂O₈P |
| Molecular Weight | 323.20 g/mol | 323.20 g/mol | 367.16 g/mol |
| Purity (by HPLC) | ≥99% | ≥98% | ≥98% |
| Form | Powder | Crystalline Powder | Powder |
| Solubility | Soluble in water | Soluble in water | Soluble in water |
| Storage | -20°C | Room Temperature | -20°C |
Experimental Protocols
The purity and identity of CMP are most commonly assessed using High-Performance Liquid Chromatography (HPLC). The following is a representative protocol for the analysis of CMP.
Protocol: Purity Determination of CMP by HPLC
1. Objective: To determine the purity of a CMP sample by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
2. Materials:
-
Cytidine-5'-monophosphate (CMP) sample
-
HPLC grade water
-
HPLC grade methanol or acetonitrile
-
Phosphoric acid or other suitable buffer components
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
3. Mobile Phase Preparation:
-
Prepare a suitable aqueous buffer. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1 M potassium phosphate, pH adjusted) and an organic solvent like methanol or acetonitrile.
-
The exact ratio will depend on the specific column and system but a gradient or isocratic elution can be used.
-
Degas the mobile phase before use.
4. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a known amount of a CMP reference standard in the mobile phase or water to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Solution: Prepare the CMP sample from the commercial source at the same concentration as the standard stock solution.
5. HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Isocratic or gradient elution with a mixture of aqueous buffer and organic solvent.
-
Flow Rate: Typically 0.5-1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection: UV at 260-280 nm
-
Column Temperature: Ambient or controlled (e.g., 25°C)
6. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Record the chromatograms and integrate the peak areas.
7. Data Analysis:
-
Identify the CMP peak based on the retention time of the standard.
-
Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Visualizations
Experimental Workflow for CMP Purity Analysis
Caption: Workflow for determining CMP purity via HPLC.
De Novo Pyrimidine Biosynthesis Pathway
Cytidine-5'-monophosphate is a key intermediate in the de novo synthesis of pyrimidine nucleotides. It is subsequently phosphorylated to Cytidine-5'-diphosphate (CDP) and then Cytidine-5'-triphosphate (CTP). CTP is an essential precursor for the synthesis of RNA and DNA.
Caption: Simplified de novo pyrimidine biosynthesis pathway highlighting the synthesis of CTP.
Safety Operating Guide
Essential Procedures for the Safe Disposal of Laboratory Chemicals
Disclaimer: Information regarding a specific chemical designated as "CMP-5" was not found in the available safety and disposal literature. The following guidelines are a synthesis of best practices for the disposal of general laboratory chemicals and are based on safety data sheets for various products with "CMP" designations. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for any chemical they are handling and adhere to their institution's and local authorities' hazardous waste disposal protocols.
Proper chemical waste management is a critical component of laboratory safety, ensuring the protection of personnel and the environment. This guide provides a procedural overview for the safe handling and disposal of laboratory chemical waste.
Key Safety and Handling Information for "CMP" Branded Products
To provide a reference point, the following table summarizes quantitative data from the Safety Data Sheets of various products with "CMP" in their name. This data is for illustrative purposes and should not be considered applicable to any specific, unidentified "this compound" compound.
| Product Name | Flash Point | Autoignition Temperature | Lower Flammable Limit (% by volume in air) | Upper Flammable Limit (% by volume in air) | Primary Eye Irritation Index (Rabbits) |
| Phase 22 | 265°F (129°C) | 500°F (260°C) | Approx. 0.6 | Approx. 4.0 | 27 at 24 hours (Max score is 110) |
| CMP 51 | Not specified | Not specified | Not specified | Not specified | May be irritating to eyes |
| CMP Polishing Slurry | Not flammable | Not applicable | Not applicable | Not applicable | May cause irritation with prolonged contact |
General Protocol for Laboratory Chemical Waste Disposal
The following is a generalized, step-by-step procedure for the safe disposal of chemical waste in a laboratory setting.
1. Waste Identification and Segregation:
- Characterize the Waste: Determine if the waste is hazardous based on its properties (ignitable, corrosive, reactive, toxic). Consult the chemical's SDS for specific hazard information.
- Segregate Waste Streams: Keep different types of chemical waste separate to prevent dangerous reactions.[1] Common segregation categories include:
- Flammable solvents
- Corrosive (acids and bases, stored separately)
- Toxic compounds
- Reactive substances
- Solid vs. Liquid Waste: Use separate containers for solid and liquid waste.[2]
2. Proper Waste Containerization:
- Select Compatible Containers: Use containers made of a material that will not react with or be degraded by the waste.[1] Ensure the container has a secure, screw-top cap.
- Label Containers Clearly: Attach a "Hazardous Waste" label to the container as soon as you begin accumulating waste.[3] The label should include:
- The words "Hazardous Waste"
- The full chemical name(s) of the contents (no abbreviations)
- The approximate percentage of each component
- The date accumulation started
- The name of the principal investigator or lab supervisor
- Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[1][3]
3. Safe Storage of Chemical Waste:
- Satellite Accumulation Areas (SAA): Store waste in a designated SAA within the laboratory where it is generated.[1]
- Secondary Containment: Place waste containers in a secondary container (such as a chemical-resistant tray or tub) to contain any potential leaks or spills.
- Inspect Regularly: Check waste containers weekly for any signs of leaks, corrosion, or other deterioration.[4]
4. Arranging for Disposal:
- Follow Institutional Procedures: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[2]
- Do Not Dispose Down the Drain: Unless explicitly permitted by your institution's EHS for specific, non-hazardous, aqueous solutions, do not pour chemical waste down the sink.[1]
- Empty Container Disposal: Triple-rinse empty chemical containers with a suitable solvent.[3] The rinsate from toxic or poisonous chemicals must be collected and treated as hazardous waste.[3] After rinsing, deface the original label and dispose of the container according to your facility's guidelines.[3]
Chemical Waste Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of laboratory chemical waste.
Caption: A workflow for the safe disposal of laboratory chemical waste.
References
Personal protective equipment for handling cmp-5
Disclaimer: The term "CMP-5" can refer to several different chemical entities. This guide addresses the handling of a potent, bioactive research compound, such as a PRMT5 inhibitor, which may be harmful if swallowed, cause skin and eye irritation, and respiratory irritation, based on available safety data for compounds with similar designations. Researchers must consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact lot of this compound being used.
This document provides immediate safety, handling, and disposal protocols for laboratory personnel, including researchers, scientists, and drug development professionals working with this compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the required PPE based on the potential hazards.
| Hazard Category | Required Personal Protective Equipment (PPE) | Notes |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Goggles must provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Always use two pairs of gloves. Inspect gloves for any signs of degradation before use and change them frequently. |
| Body Protection | A fully buttoned lab coat and chemical-resistant apron or coveralls. | This protects against skin contact from spills and splashes.[1] |
| Respiratory Protection | A NIOSH-approved respirator. | The type of respirator (e.g., N95, half-mask, or full-face) should be selected based on a risk assessment of the procedure and the quantity of this compound being handled.[1] |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from potential spills. |
Experimental Protocol: Safe Handling of Powdered this compound
This protocol outlines the essential steps for safely weighing and preparing a stock solution of a potent, powdered chemical compound like this compound.
Objective: To safely weigh and dissolve a specified amount of this compound powder to create a stock solution of a desired concentration.
Materials:
-
This compound powder in the manufacturer's vial.
-
Appropriate solvent (e.g., DMSO).
-
Calibrated analytical balance.
-
Weighing paper or boat.
-
Spatula.
-
Vortex mixer.
-
Fume hood or other ventilated enclosure.
-
Appropriate sterile, capped tubes for the final solution.
-
Personal Protective Equipment (as specified in the table above).
Procedure:
-
Preparation:
-
Ensure the work area, specifically the chemical fume hood and analytical balance, is clean and free of clutter.
-
Don all required PPE: double gloves, lab coat, safety goggles, and face shield. If a significant amount of powder is being handled, a respirator is necessary.
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
-
Weighing:
-
Perform all manipulations of the powdered this compound within a chemical fume hood.
-
Place a new piece of weighing paper or a weigh boat on the analytical balance and tare.
-
Carefully open the this compound vial.
-
Using a clean spatula, transfer the desired amount of powder to the weighing paper. Avoid creating airborne dust.
-
Securely close the this compound vial immediately after dispensing.
-
Record the exact weight of the compound.
-
-
Solubilization:
-
Carefully transfer the weighed powder into an appropriately labeled, sterile tube.
-
Add the calculated volume of the desired solvent (e.g., DMSO) to the tube.
-
Securely cap the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath may be necessary for some compounds, but consult the manufacturer's data sheet for stability information.
-
-
Cleanup and Disposal:
-
Dispose of the weighing paper, spatula tip (if disposable), and any other contaminated disposables in a designated hazardous waste container.[2][3]
-
Wipe down the spatula, balance, and fume hood surfaces with an appropriate cleaning agent.
-
Doff PPE in the correct order to avoid self-contamination (remove gloves first, then face shield/goggles, then lab coat).
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, weighing paper, pipette tips, and other disposables should be collected in a clearly labeled, sealed hazardous waste bag or container within the fume hood.[4][5]
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, labeled, and sealed hazardous waste container. Do not pour this compound solutions down the drain.[6]
-
Sharps: Needles or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Visual Guides
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Decision tree for selecting appropriate PPE when handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
